Chlorpheniramine
説明
Structure
3D Structure
特性
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022804 | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
142 °C @ 1.0 MM HG | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
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| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |
| Record name | Chlorpheniramine | |
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| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | CHLORPHENIRAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
OILY LIQUID | |
CAS No. |
132-22-9, 113-92-8 | |
| Record name | (±)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenamine [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |
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| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorpheniramine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |
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| Record name | CHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |
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| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Chlorpheniramine on Histamine H1 Receptors
Executive Summary: Chlorpheniramine is a first-generation alkylamine antihistamine that has been in clinical use for decades to treat allergic conditions.[1][2] Its primary mechanism of action is potent, competitive, and reversible antagonism at the histamine (B1213489) H1 receptor (H1R). More specifically, this compound functions as an inverse agonist, a mechanism that involves stabilizing the inactive conformation of the H1 receptor.[1] This action not only prevents histamine binding but also reduces the receptor's basal, constitutive activity, thereby inhibiting the downstream Gq/11-mediated signaling cascade that leads to allergic symptoms. This guide provides a detailed examination of this mechanism, supported by quantitative binding data, experimental protocols, and visualizations of the relevant biological and methodological pathways.
The Histamine H1 Receptor and the Concept of Inverse Agonism
The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) that plays a central role in mediating Type 1 hypersensitivity reactions.[3] Like many GPCRs, the H1 receptor can exist in an equilibrium between an inactive conformation (R) and an active conformation (R).[4] In the absence of a ligand, a small fraction of the receptor population spontaneously adopts the active R state, leading to a low level of basal or constitutive signaling.[4]
-
Agonists (like histamine) preferentially bind to and stabilize the active R* state, shifting the equilibrium towards R* and triggering a robust downstream signal.
-
Neutral Antagonists bind equally to both R and R* states. They do not alter the basal activity but block agonists from binding.
-
Inverse Agonists (like this compound) preferentially bind to and stabilize the inactive R state. This shifts the equilibrium away from R*, blocking agonist binding and reducing the receptor's constitutive activity below its basal level.[1][4]
All H1 antihistamines that have been examined to date have demonstrated inverse agonist properties.[4]
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of chlorpheniramine in vivo
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the in-vivo pharmacokinetics (PK) and pharmacodynamics (PD) of chlorpheniramine (CPM), a first-generation H1-antihistamine. It synthesizes data from various in-vivo studies, outlines common experimental methodologies, and illustrates key pathways and processes.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive tissue distribution, significant metabolism, and a relatively long elimination half-life. However, there is considerable variability depending on the species, route of administration, and formulation.[1]
Absorption
Following oral administration, this compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours (Tmax).[1] The oral bioavailability is moderate, ranging from 25% to 50% in humans, which is attributed to substantial first-pass metabolism in the gut and liver.[1][2][3][4] Intravenous (IV) administration bypasses this first-pass effect, resulting in complete systemic bioavailability.[1] Other routes, such as intranasal and buccal, have been explored and show faster absorption and partial avoidance of hepatic first-pass metabolism.[1][4]
Distribution
This compound is lipophilic, allowing it to cross the blood-brain barrier, which contributes to its sedative effects.[1] It has a large apparent volume of distribution (Vd) of approximately 7.0 L/kg in children, indicating extensive tissue distribution.[5] Protein binding in plasma is around 72%.[3]
Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the predominant enzyme involved.[1] The main metabolic pathways are sequential N-demethylation to form monodesmethylthis compound (DCPM) and didesmethylthis compound, which are the primary metabolites.[6] The pharmacokinetics of the metabolites can be stereoselective.[7] Studies in extensive and poor metabolizers (based on CYP2D6 phenotype) show differences in H1-receptor occupancy, suggesting a role for CYP2D6 in the formation of a potent active metabolite.[8][9]
Excretion
The parent drug and its metabolites are primarily excreted by the kidneys.[3][6] The elimination half-life (t½) in adults is long, ranging from approximately 14 to 43 hours.[3][10] In children, the half-life is shorter, with a mean of about 13.1 hours.[5] Elimination kinetics are influenced by factors such as age, renal function, urinary pH, and urine flow rate.[6][11] The excretion rate of this compound and its demethylated metabolites decreases as urine pH increases and urine flow rate decreases.[5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |
| Immediate-Release | 4 mg | 5.7 | 2.2 | 57.9 | ~20 | 25-50 | [1] |
| Oral Solution | 10 mg | - | 2.8 (mean) | - | 28 (mean) | 34-59 | [2][12] |
| Tablets | 8 mg | - | 2.8 (mean) | - | 28 (mean) | 25-44 | [2][12] |
| Controlled-Release | - | 25.9-32.5 | 3.9-8.4 | 837-1,202 | - | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Other Routes)
| Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| Intravenous (IV) Bolus | 5 mg | - | - | - | 22-23 | [2][12] |
| Intranasal (0.4%) | - | - | 0.25-3.0 | - | - | [1] |
| Buccal Mucoadhesive | 4 mg | 6.2 | 3.3 | 85.0 | - | [1] |
Table 3: Interspecies Comparison of this compound Pharmacokinetic Parameters
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference(s) |
| Dog | IV | - | - | - | 1.7 | - | [13] |
| Dog | Oral | 50-200 mg | - | - | - | 9.4-39.4 | [13] |
| Dog (Beagle) | Intranasal | 14 mg | ~472 | 0.083 | - | - | [1] |
| Horse (Thoroughbred) | IV | - | - | - | ~2.7 | - | [1] |
| Horse (Thoroughbred) | Oral | - | - | 1 | - | ~38 | [1] |
| Swine | IV | 0.1 mg/kg | - | - | 1.3-2.6 | - | [14] |
| Swine | Oral | - | - | - | - | 2.4-22 | [14] |
| Sheep | IV | 0.1 mg/kg | - | - | 1.3-2.6 | - | [14] |
| Rat | Oral | 20 mg/kg | - | - | - | - | [7] |
Pharmacodynamics
Mechanism of Action
This compound's primary mechanism of action is as a potent inverse agonist at the histamine (B1213489) H1 receptor.[1][3] In allergic reactions, histamine is released from mast cells and binds to H1 receptors, initiating a cascade that leads to symptoms like increased vascular permeability, vasodilation, and sensory nerve stimulation.[15][16] By competitively binding to H1 receptors, this compound prevents histamine from binding and exerting its effects, thereby providing relief from allergic symptoms.[16] The dextrorotatory stereoisomer, dexthis compound (B1670334), is the more active enantiomer, exhibiting a significantly higher binding affinity for the H1 receptor than the levorotatory isomer.[3]
Caption: Primary mechanism of this compound as an H1 receptor antagonist.
Other Receptor Activity and Signaling Pathways
In addition to its primary activity, this compound exhibits other pharmacological effects:
-
Anticholinergic Activity: It possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, which can contribute to side effects like dry mouth.[3][16]
-
Serotonin (B10506) Reuptake Inhibition: this compound has been found to act as a serotonin reuptake inhibitor, though its affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters is weak.[3][15]
-
NF-κB Pathway: In human nasal epithelial cells, histamine can inhibit CREB phosphorylation, leading to decreased aquaporin 5 (AQP5) expression via activation of the NF-κB pathway. This compound can attenuate this effect by suppressing NF-κB activation, suggesting an anti-inflammatory mechanism beyond H1-receptor antagonism.[17]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The relationship between this compound plasma concentration and its pharmacodynamic effect is not always straightforward. One study found that plasma concentrations did not perfectly predict H1-receptor occupancy.[8][9] In extensive metabolizers (via CYP2D6), over 80% of H1-receptors were occupied for 12 hours post-dose, while in poor metabolizers, over 60% occupancy was observed from 12 to 30 hours, even after plasma concentrations had fallen significantly.[8][9] This suggests that active metabolites may contribute significantly to the overall antihistaminic effect.[8]
Experimental Protocols & Methodologies
The characterization of this compound's PK/PD profile relies on robust in-vivo and in-vitro experimental designs and sensitive bioanalytical methods.
In-Vivo Pharmacokinetic Studies
-
Study Design: A common approach for bioavailability and bioequivalence studies in humans is the open, randomized, two-period crossover design with an adequate washout period (e.g., 2 weeks) between administrations of test and reference formulations.[18] Animal studies also employ intravenous and oral administration to determine absolute bioavailability and assess first-pass metabolism.[7][13]
-
Subjects: Studies are conducted in healthy adult volunteers or specific patient populations (e.g., children with allergic rhinitis).[5][18] Animal models include rats, dogs, horses, and rabbits, among others.[1][7][14]
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis. For excretion studies, urine is collected over extended periods (e.g., 48 hours or longer).[2][5]
Caption: A generalized workflow for a clinical pharmacokinetic study.
Bioanalytical Methods for Plasma Concentration
Accurate quantification of this compound in plasma is critical for PK studies. Due to low therapeutic concentrations, highly sensitive methods are required.[19]
-
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used, sensitive, and robust method.[18] Other methods include HPLC with UV detection, gas-liquid chromatography (GLC) with a nitrogen-sensitive detector, and LC with single quadrupole mass spectrometry.[2][19][20][21]
-
Sample Preparation: A liquid-liquid extraction (LLE) step is typically employed to isolate this compound and an internal standard (e.g., brompheniramine) from the plasma matrix. A common extraction solvent mixture is diethyl ether-dichloromethane.[18] Magnetic dispersive solid-phase extraction has also been developed as an alternative.[22]
-
Chromatography: Reverse-phase columns (e.g., C8 or C18) are used for separation. A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is common.[18]
-
Validation: The method must be validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines. A typical linear calibration curve ranges from 0.05 to 10 ng/mL.[18]
In-Vitro and In-Situ Models
To investigate specific aspects of absorption and metabolism without the complexity of a full in-vivo system, various models are used:
-
In-Situ Intestinal Loop Model (Rat): This model is used to study intestinal absorption and metabolism in a living animal while isolating a segment of the intestine. It helps differentiate between intestinal and hepatic first-pass metabolism.[7]
-
In-Vitro Everted Sac Model (Rat): This technique involves everting a segment of the small intestine and filling it with a buffer. The sac is then incubated in a solution containing the drug to study its transport across the intestinal wall.[7] These models have been used to show that the intestinal absorption of this compound is not stereoselective and is not significantly affected by P-glycoprotein or CYP450 modulators.[7]
Caption: The primary metabolic pathway of this compound via N-demethylation.
References
- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 2. Pharmacokinetics of this compound after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 5. Urinary excretion of this compound and its metabolites in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal absorption and metabolism of this compound enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound plasma concentration and histamine H1-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of this compound | Semantic Scholar [semanticscholar.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound. II. Effect of the first-pass metabolism on the oral bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "PHARMACOKINETIC EVALUATION OF this compound MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 15. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 17. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Simple and sensitive method for the determination of this compound maleate in human plasma using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Trace determination of this compound in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
The Dawn of Allergy Relief: A Technical History of Chlorpheniramine's Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic conditions for over seven decades. This technical guide provides a comprehensive historical account of its discovery and the evolution of its chemical synthesis. We delve into the pioneering work that led to its development, detail the experimental protocols of its initial synthesis, and present key quantitative data. Furthermore, this guide elucidates the molecular mechanism of action through a detailed exploration of the H1 receptor signaling pathway. This document serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the legacy and enduring relevance of this important therapeutic agent.
A Historical Perspective: The Quest for Histamine (B1213489) Antagonists
The journey to the discovery of this compound is rooted in the broader scientific effort to understand and counteract the physiological effects of histamine. The early 20th century saw the identification of histamine as a key mediator of allergic reactions, prompting a search for compounds that could block its activity.[1][2] The 1930s marked the beginning of antihistamine development, with the discovery of the first compounds exhibiting such properties.[3] This era of research was characterized by the synthesis and evaluation of numerous molecules, leading to the introduction of the first clinically useful antihistamines in the 1940s.[3][4]
This compound emerged from this intensive period of pharmaceutical innovation. Patented in 1948 by Nathan Sperber and his colleagues at the Schering Corporation, it represented a significant advancement in the field.[5][6][7] Introduced into medical use in 1949, this compound offered a potent and effective treatment for the symptoms of allergic rhinitis and other allergic conditions.[5][6][7] Its development was a testament to the growing understanding of structure-activity relationships in medicinal chemistry.
The Original Synthesis: A Step-by-Step Experimental Protocol
The initial synthesis of this compound, as detailed in U.S. Patent 2,567,245, laid the groundwork for its production.[3] The core of this process involves the formation of a key intermediate, γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-chlorophenyl(2-pyridyl)acetonitrile
-
Reactants: 4-chlorophenylacetonitrile and 2-chloropyridine (B119429).
-
Reagent: Sodium amide (NaNH₂).
-
Procedure: 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide. The sodium amide acts as a strong base to deprotonate the α-carbon of the 4-chlorophenylacetonitrile, creating a nucleophile that then attacks the 2-chloropyridine.[8]
-
Note: This reaction forms the carbon skeleton of the final compound.
Step 2: Synthesis of γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine
-
Reactant: 4-chlorophenyl(2-pyridyl)acetonitrile (from Step 1).
-
Reagent: 2-dimethylaminoethylchloride and sodium amide.
-
Procedure: The intermediate from Step 1 is alkylated with 2-dimethylaminoethylchloride in the presence of sodium amide.[8] The sodium amide again serves as a base to deprotonate the α-carbon, allowing for the addition of the dimethylaminoethyl group.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Reactant: γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (from Step 2).
-
Procedure: The nitrile group of the intermediate from Step 2 is subjected to hydrolysis and decarboxylation to yield the final this compound base.[8] This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid.[3]
Step 4: Formation of this compound Maleate (B1232345)
-
Reactant: this compound base (from Step 3).
-
Reagent: Maleic acid.
-
Procedure: The this compound free base is reacted with maleic acid in a suitable solvent to form the more stable and water-soluble maleate salt, which is the form commonly used in pharmaceutical preparations.
Quantitative Data from Early Syntheses
The following tables summarize the key quantitative data reported in early publications and patents related to the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| This compound | C₁₆H₁₉ClN₂ | 274.79 | - | 142 | [9] |
| This compound Maleate | C₂₀H₂₃ClN₂O₄ | 390.86 | 130-135 | - | [9] |
| Synthesis Step | Reactants | Product | Yield (%) | Reference |
| Step 1 | 4-chlorophenylacetonitrile, 2-chloropyridine | 4-chlorophenyl(2-pyridyl)acetonitrile | Not specified in early patents | [8] |
| Step 2 | 4-chlorophenyl(2-pyridyl)acetonitrile, 2-dimethylaminoethylchloride | γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | Not specified in early patents | [8] |
| Step 3 | γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | This compound | Not specified in early patents | [8] |
Visualizing the Synthesis and Mechanism of Action
Synthesis Workflow
The following diagram illustrates the key steps in the original synthesis of this compound.
Caption: The original synthetic pathway of this compound.
H1 Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The diagram below outlines the signaling cascade that is inhibited by this compound.
Caption: The H1 receptor signaling cascade and its inhibition.
Conclusion
The discovery and synthesis of this compound represent a pivotal moment in the history of allergy treatment. The innovative synthetic chemistry pioneered by Sperber and his team provided a scalable method for producing a highly effective antihistamine that has benefited millions worldwide. Understanding the historical context, the intricacies of its synthesis, and its mechanism of action at the molecular level provides a comprehensive picture of this enduring therapeutic agent. This guide serves as a technical resource to appreciate the scientific journey of this compound, from its conception in the laboratory to its lasting impact in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Involvement of Protein Kinase Cδ/Extracellular Signal-regulated Kinase/Poly(ADP-ribose) Polymerase-1 (PARP-1) Signaling Pathway in Histamine-induced Up-regulation of Histamine H1 Receptor Gene Expression in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2567245A - Aryl-(2-pyridyl)-amino alkanes and their production - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Airway Epithelial NF-κB Activation Promotes Allergic Sensitization to an Innocuous Inhaled Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]
- 7. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 9. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy of Chlorpheniramine: A Technical Guide to the Biological Activities of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine, a first-generation H1-receptor antagonist, has been a cornerstone in the symptomatic treatment of allergic conditions for decades. As a chiral molecule, it exists as two enantiomers: dexthis compound (B1670334) ((+)-S-chlorpheniramine) and levthis compound ((-)-R-chlorpheniramine). This technical guide provides an in-depth analysis of the distinct biological activities of these enantiomers, focusing on their receptor binding affinity, functional activity, pharmacokinetic profiles, and in vivo efficacy. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation and drug development efforts.
Introduction
The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit profound differences in their biological activities. This is primarily due to the three-dimensional nature of drug-receptor interactions. This compound serves as a classic example of this principle, where the therapeutic antihistaminic effects are predominantly attributed to one of its enantiomers. This guide will dissect the pharmacological profiles of dexthis compound and levthis compound, providing a robust dataset for comparative analysis.
Receptor Binding Affinity
The primary mechanism of action for this compound is the blockade of the histamine (B1213489) H1 receptor. Radioligand binding assays are instrumental in quantifying the affinity of each enantiomer for this receptor.
Histamine H1 Receptor
Studies have consistently demonstrated that dexthis compound possesses a significantly higher affinity for the histamine H1 receptor compared to levthis compound. This stereoselectivity is the fundamental basis for the differing antihistaminic potency of the two enantiomers.
Table 1: Histamine H1 Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Dexthis compound | Human Histamine H1 | [3H]Mepyramine | Human cloned H1 receptor | 2.67 - 4.81 | |
| Levthis compound | Human Histamine H1 | [3H]Mepyramine | Human cloned H1 receptor | 211 - 361 |
Off-Target Binding: Muscarinic Receptors
First-generation antihistamines are known for their anticholinergic side effects, which are mediated by their affinity for muscarinic acetylcholine (B1216132) receptors. Both enantiomers of this compound exhibit weak affinity for these receptors.
Table 2: Muscarinic Acetylcholine Receptor Binding Affinities (Ki) of this compound Enantiomers
| Enantiomer | Receptor | Tissue | Ki (µM) | Reference |
| Dexthis compound | Muscarinic Acetylcholine | Rat brain | 20 - 30 | |
| Levthis compound | Muscarinic Acetylcholine | Rat brain | 40 - 50 |
Functional Activity
Functional assays measure the ability of a ligand to elicit a cellular response following receptor binding. For H1 receptor antagonists, these assays typically quantify the inhibition of histamine-induced signaling.
Histamine H1 Receptor-Mediated Calcium Flux
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the this compound enantiomers are stereoselective, leading to different plasma concentrations and durations of action.
Human Pharmacokinetics
In humans, dexthis compound is cleared more slowly than levthis compound, resulting in a higher systemic exposure. This is primarily due to stereoselective metabolism by the cytochrome P450 enzyme CYP2D6.
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration)
| Parameter | Dexthis compound ((S)-(+)-enantiomer) | Levthis compound ((R)-(-)-enantiomer) | Reference |
| Cmax (ng/mL) | 12.55 ± 1.51 | 5.38 ± 0.44 | |
| Oral Clearance (CLoral) (L/h/kg) | 0.49 ± 0.08 | 1.07 ± 0.15 | |
| Elimination Half-life (t1/2) (h) | 18.0 ± 2.0 | - |
Rat Pharmacokinetics
Similar stereoselectivity in pharmacokinetics is observed in rats, with dexthis compound exhibiting a higher area under the curve (AUC) compared to levthis compound.
Table 4: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Oral Administration)
| Parameter | Dexthis compound ((+)-S-enantiomer) | Levthis compound ((-)-R-enantiomer) | Reference |
| AUC | Higher | Lower |
In Vivo Efficacy
Animal models are crucial for evaluating the antihistaminic efficacy of compounds in a physiological setting.
Histamine-Induced Bronchoconstriction in Guinea Pigs
The guinea pig model of histamine-induced bronchoconstriction is a standard preclinical assay for assessing the in vivo potency of H1 antihistamines. Dexthis compound has been shown to be a potent inhibitor of this response.
Table 5: In Vivo Efficacy of Dexthis compound in Guinea Pigs
| Model | Endpoint | ED50 (µg/kg, i.v.) | Reference |
| Histamine-Induced Bronchoconstriction | Inhibition of bronchoconstrictor reaction | 4.1 |
Direct comparative in vivo efficacy studies with quantitative endpoints for levthis compound are not extensively reported in the available literature. However, based on its significantly lower receptor affinity, its in vivo antihistaminic activity is expected to be substantially lower than that of dexthis compound.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds to the histamine H1 receptor.
-
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine.
-
Test compounds: Dexthis compound and levthis compound.
-
Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of concentrations of the test compounds.
-
Add the membrane preparation, [3H]mepyramine (at a concentration near its Kd), and the test compounds or buffer to the wells.
-
Incubate at room temperature (25°C) for 60-240 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine-Induced Calcium Flux Assay
This protocol describes a cell-based functional assay to measure the inhibition of histamine-induced calcium mobilization.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human histamine H1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine.
-
Test compounds: Dexthis compound and levthis compound.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Add a fixed concentration of histamine (typically the EC80) to stimulate the cells.
-
Immediately measure the fluorescence intensity over time using the plate reader.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the histamine response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Signaling Pathways
Dexthis compound and levthis compound act as inverse agonists at the histamine H1 receptor, blocking the downstream signaling cascade initiated by histamine.
Conclusion
The biological activity of this compound is markedly stereoselective, with dexthis compound being the predominantly active enantiomer responsible for the therapeutic antihistaminic effects. This is evident from its significantly higher binding affinity for the histamine H1 receptor and its slower in vivo clearance compared to levthis compound. This technical guide provides a comprehensive overview of the available data and detailed experimental protocols to aid researchers in the continued exploration of the pharmacology of this compound enantiomers and the development of new, more selective therapeutic agents.
Chlorpheniramine: A First-Generation Antihistamine with Selective Serotonin Reuptake Inhibitor Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chlorpheniramine, a first-generation alkylamine antihistamine, has been widely utilized for the symptomatic relief of allergic conditions for decades. Beyond its well-established histamine (B1213489) H1 receptor antagonism, a growing body of evidence reveals its significant activity as a selective serotonin (B10506) reuptake inhibitor (SSRI). This technical guide provides a comprehensive analysis of this compound's pharmacological profile at the serotonin transporter (SERT), presenting quantitative binding affinity data, detailing key experimental methodologies, and elucidating its impact on serotonergic signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of established drugs and the exploration of novel therapeutic applications for this compound based on its SSRI activity.
Introduction
The serendipitous discovery of the antidepressant properties of drugs initially developed for other indications has been a recurring theme in psychopharmacology. This compound, a compound available over-the-counter for allergy and cold symptoms, presents a compelling case for such pharmacological repurposing. Early observations and subsequent preclinical and clinical research have highlighted its capacity to modulate the serotonin system, primarily through the inhibition of the serotonin transporter (SERT).[1] This dual activity as both an antihistamine and a weak SSRI suggests potential therapeutic applications in conditions where both histaminergic and serotonergic systems are implicated, such as pruritus with underlying anxiety or depression.[1] This guide aims to consolidate the existing technical data on this compound's SSRI properties to facilitate further research and development.
Pharmacological Profile: Binding Affinity and Selectivity
This compound's interaction with monoamine transporters has been quantified in several key studies. The primary mechanism underlying its SSRI effect is its binding affinity for the serotonin transporter (SERT).
Quantitative Binding Affinity Data
The binding affinities of this compound and a selection of established SSRIs for the human serotonin (hSERT), norepinephrine (B1679862) (hNET), and dopamine (B1211576) (hDAT) transporters, as well as the histamine H1 receptor, are summarized in Table 1. The data are presented as inhibitor constant (Ki) values, where a lower Ki indicates a higher binding affinity.
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | H1 Receptor Ki (nM) |
| This compound | 15.2 [2][3] | 1440 | 1060 | ~2.5 |
| Fluoxetine | 1.1 | 260 | 2000 | 110 |
| Sertraline | 0.29 | 420 | 25 | 3300 |
| Paroxetine | 0.1 | 40 | 260 | >10000 |
| Fluvoxamine | 2.1 | 630 | 5900 | 1000 |
| Citalopram | 1.6 | 4000 | >10000 | >10000 |
Data for established SSRIs are compiled from various pharmacological sources for comparative purposes.
As evidenced by the data, this compound exhibits a moderate affinity for the serotonin transporter, with a Ki value of 15.2 nM.[2][3] Its affinity for the norepinephrine and dopamine transporters is significantly lower, indicating a degree of selectivity for SERT over the other monoamine transporters.[2][3] However, it is crucial to note its high affinity for the histamine H1 receptor, which is consistent with its primary classification as an antihistamine.
Key Experimental Methodologies
The quantitative data presented above were generated through specific and rigorous experimental protocols. This section details the methodologies employed in the seminal studies that characterized this compound's interaction with the serotonin transporter.
Radioligand Binding Assays for Monoamine Transporters
The binding affinities of this compound for human monoamine transporters were determined using radioligand binding assays with membrane preparations from HEK-293 cells stably expressing the respective transporters. The following protocol is based on the methodology described by Tatsumi et al. (1997).[2][3]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining Ki values using radioligand binding assays.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells were stably transfected with the cDNA for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Cells were cultured to confluence, harvested, and homogenized in a cold buffer. The homogenate was subjected to centrifugation to pellet the cell membranes, which were then resuspended in the assay buffer.
-
Binding Assay: The membrane preparations were incubated with a specific radioligand (e.g., [3H]citalopram for hSERT) and varying concentrations of this compound. The incubation was carried out at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Separation and Quantification: The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters were then washed with cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The data were analyzed to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). The inhibitor constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Serotonin Measurement
The effect of this compound on extracellular serotonin levels in the brain has been investigated using in vivo microdialysis in animal models. The following protocol is based on the study by Miyata et al. (2011), which was conducted in mice.[4][5]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure extracellular serotonin.
-
Surgical Procedure: Mice were anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe was surgically implanted into the medial prefrontal cortex (mPFC).
-
Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals before and after the intraperitoneal (i.p.) administration of this compound or a vehicle control.[4][5]
-
Neurochemical Analysis: The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The serotonin levels in the post-administration samples were expressed as a percentage of the baseline levels to determine the effect of this compound on extracellular serotonin concentrations. Studies have shown that this compound administration leads to a dose-dependent increase in extracellular 5-HT levels in the mPFC.[4][5]
Impact on Serotonergic Signaling Pathways
The inhibition of SERT by this compound leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This primary action initiates a cascade of downstream signaling events.
Signaling Pathway: SERT Inhibition by this compound
Caption: this compound blocks SERT, increasing synaptic serotonin and modulating postsynaptic signaling.
-
Increased Synaptic Serotonin: By blocking SERT, this compound prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and higher concentration of serotonin in the synapse.
-
Postsynaptic Receptor Activation: The elevated synaptic serotonin levels result in increased activation of postsynaptic serotonin receptors, such as the 5-HT1A receptor.[6]
-
Downstream Signaling Cascades: Activation of 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[7][8]
-
Nrf2-BDNF Signaling Pathway: Preclinical studies suggest that the antidepressant and anxiolytic-like effects of this compound may be mediated through the upregulation of the Nrf2-BDNF signaling pathway, which is involved in neuroprotection and neurogenesis.[9][10]
Clinical Implications and Future Directions
The SSRI properties of this compound, although weaker than those of classical antidepressants, have potential clinical implications.
-
Panic Disorder: There are clinical reports suggesting that this compound may be effective in the treatment of panic disorder.[11][12][13][14] This effect is likely attributable to its serotonergic activity. However, large-scale, placebo-controlled clinical trials are needed to establish its efficacy and safety for this indication.
-
Anxiolytic and Antidepressant Effects: The anxiolytic-like and antidepressant-like effects observed in animal models suggest that this compound could be beneficial for patients with anxiety and depressive symptoms, particularly when co-occurring with allergic conditions.[4][5]
-
Drug Repurposing: The existing safety profile of this compound as an over-the-counter medication makes it an attractive candidate for drug repurposing. Further investigation into its efficacy as a primary or adjunctive treatment for mild to moderate depression or anxiety disorders is warranted.
-
Considerations: It is important to consider that the potent antihistaminergic effects of this compound can cause sedation and other side effects, which may limit its utility as a standalone antidepressant for some individuals.[15]
Conclusion
This compound possesses a unique pharmacological profile, acting as both a potent histamine H1 receptor antagonist and a selective serotonin reuptake inhibitor. Its affinity for the serotonin transporter, while moderate, is sufficient to elicit measurable effects on the serotonin system, as demonstrated by in vitro binding assays and in vivo microdialysis studies. The detailed experimental methodologies provided in this guide offer a foundation for researchers to build upon in further exploring the serotonergic properties of this compound and its potential for novel therapeutic applications. Future research should focus on well-controlled clinical trials to definitively establish its efficacy in psychiatric disorders and to further elucidate the downstream molecular mechanisms underlying its effects on the central nervous system. This in-depth understanding is crucial for the successful repurposing of this long-established drug for new therapeutic roles.
References
- 1. This compound, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of the brain serotonergic system in the locomotor stimulant effects of this compound in Wistar rats: implication of postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]
- 9. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panic disorder treated with the antihistamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PANIC DISORDER TREATED WITH THE ANTIHISTAMINE this compound | Semantic Scholar [semanticscholar.org]
- 14. Panic disorder treated with the antihistamine this compound. | Semantic Scholar [semanticscholar.org]
- 15. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
Chlorpheniramine's Role in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine (CPM), a first-generation antihistamine, has long been utilized for its therapeutic effects in allergic conditions. However, its ability to readily cross the blood-brain barrier has made it a significant tool and subject of study in neuroscience research.[1][2] This technical guide provides a comprehensive overview of this compound's mechanisms of action within the central nervous system (CNS), its impact on various neurotransmitter systems, and its application in preclinical and clinical neuroscience studies. We delve into detailed experimental protocols, present quantitative data from key studies in structured tables, and provide visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its multifaceted role. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the neurobiological effects of this compound and other centrally-acting compounds.
Introduction
This compound primarily functions as a potent inverse agonist of the histamine (B1213489) H1 receptor.[3] Unlike second-generation antihistamines, its lipophilic nature allows for significant penetration of the blood-brain barrier, leading to a range of central effects.[2][4] These effects, most notably sedation and cognitive impairment, are a direct consequence of its antagonism of histamine's role in arousal and wakefulness, which is mediated by histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus.[5][6] Beyond its well-documented impact on the histaminergic system, research has revealed that this compound also interacts with other neurotransmitter systems, including serotonergic and dopaminergic pathways, adding layers of complexity to its neuropharmacological profile.[7][8][9] This guide will explore these interactions in detail, providing a foundational understanding for future neuroscience research.
Mechanisms of Action in the Central Nervous System
This compound's primary mechanism of action in the CNS is the blockade of histamine H1 receptors.[1] Histamine, a key neurotransmitter, plays a crucial role in promoting wakefulness and alertness.[10] By competitively inhibiting histamine binding, this compound dampens neuronal activity in various brain regions, leading to its characteristic sedative effects.[5][6]
Beyond its antihistaminergic activity, this compound exhibits several other neuropharmacological properties:
-
Anticholinergic Effects: this compound possesses weak anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[11][12] This activity contributes to side effects such as dry mouth and can also influence cognitive processes, as acetylcholine is vital for learning and memory.[12]
-
Serotonin (B10506) Reuptake Inhibition: Studies have shown that this compound can inhibit the reuptake of serotonin, thereby increasing its extracellular levels in regions like the prefrontal cortex.[3][8][13] This mechanism is thought to underlie some of its anxiolytic-like effects.[8][13]
-
Dopamine (B1211576) System Modulation: Research indicates that this compound can influence dopaminergic neurotransmission. It has been shown to inhibit the turnover of dopamine and may interact with dopamine D1 receptors.[7][9] Furthermore, prenatal exposure to this compound has been found to impair the development of nigro-striatal dopaminergic neurons in rats.[14][15]
-
Inhibition of Microglial Proton Currents: this compound has been observed to inhibit voltage-gated proton channels (HV1) in microglial cells, which are involved in neuroinflammation and oxidative stress. This suggests a potential neuroprotective role independent of its antihistaminergic effects.[16]
Signaling Pathways
The following diagram illustrates the primary signaling pathway affected by this compound's action on the H1 receptor.
Caption: this compound blocks the H1 receptor, inhibiting histamine-mediated neuronal excitation.
Quantitative Data from Neuroscience Research
The following tables summarize key quantitative findings from studies investigating the effects of this compound on the central nervous system.
Table 1: Human Brain H1 Receptor Occupancy and Cognitive Effects
| Drug | Dose | Route | H1 Receptor Occupancy (Frontal Cortex) | Effect on Reaction Time | Effect on Accuracy | Reference |
| d-chlorpheniramine | 2 mg | Intravenous | >60% | Significantly prolonged (p<0.001) | Significantly deteriorated (p<0.005) | [5] |
| d-chlorpheniramine | 6 mg | Oral | Not specified | Impaired visuomotor spatial discrimination | Not specified | [17] |
| Terfenadine | Therapeutic | Oral | ~17% | Not specified | Not specified | [18] |
| This compound | Therapeutic | Oral | ~77% | Not specified | Not specified | [18] |
Table 2: Effects on Locomotor and Motor Coordination in Mice
| Treatment | Dose | Effect on Spontaneous Locomotor Activity | Effect on Motor Coordination (Rotarod) | Reference |
| This compound Maleate | Not specified | Significant reduction (P < 0.05) | Significant reduction (P < 0.05) | [19] |
| Ebastine | Not specified | Significant reduction (P < 0.05) | No effect | [19] |
| Fexofenadine | Not specified | No significant difference | No effect | [19] |
Table 3: Effects on Neurotransmitter Systems in Mice
| Drug | Dose | Effect on Dopamine (DA) Turnover | Effect on 5-Hydroxytryptamine (5-HT) Turnover | Reference |
| This compound | 1 mg/kg, i.p. | Inhibited | Inhibited | [7] |
| This compound | 0.5 and 5 mg/kg, i.p. | Not specified | Dose-dependently increased extracellular 5-HT in mPFC | [13] |
| Diphenhydramine (B27) | Not specified | Inhibited | Inhibited | [7] |
| Mepyramine | Not specified | No significant effect | Inhibited | [7] |
Experimental Protocols in Neuroscience Research
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies on this compound.
Human Cognitive Performance and Brain Imaging
Objective: To evaluate the effects of d-chlorpheniramine on cognitive performance and regional cerebral blood flow (rCBF).[5]
Methodology:
-
Subjects: Healthy human volunteers.
-
Drug Administration: Intravenous injection of 1 or 2 mg of d-chlorpheniramine or placebo (saline).
-
Cognitive Task: A visual discrimination task requiring subjects to distinguish a target stimulus from non-target stimuli and respond by pushing a button. Reaction time (RT) and response accuracy were measured.
-
Brain Imaging: Positron Emission Tomography (PET) with [¹⁵O]H₂O was used to measure regional cerebral blood flow (rCBF) before and after drug administration. H1 receptor occupancy was measured using PET with [¹¹C]doxepin.
-
Data Analysis: Statistical comparison of RT, accuracy, and rCBF between pre- and post-drug conditions and between drug and placebo groups.
Workflow Diagram:
Caption: Workflow for studying this compound's cognitive effects using PET and behavioral tasks.
Animal Models of Anxiety and Depression
Objective: To investigate the anxiolytic and antidepressant-like effects of this compound and the underlying mechanisms.[13][20]
Methodology:
-
Animals: Male Swiss albino mice or Wistar rats.
-
Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections of this compound, saline (control), or other pharmacological agents.
-
Behavioral Tests:
-
Elevated Plus Maze (EPM) / Elevated Open-Platform Test: To assess anxiety-like behavior by measuring the time spent in and entries into the open arms/platform.[20][21]
-
Conditioned Fear Test: To evaluate fear memory by measuring freezing behavior in response to a conditioned stimulus.[13]
-
Forced Swim Test (FST): To assess depressive-like behavior by measuring immobility time.[20]
-
Open Field Test: To measure general locomotor activity.[20]
-
-
Neurochemical Analysis: Microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions like the medial prefrontal cortex (mPFC).[13] Measurement of oxidative stress and inflammatory biomarkers, and analysis of signaling pathways (e.g., Nrf2-BDNF) in brain tissue.[20]
-
Data Analysis: Statistical comparison of behavioral and neurochemical measures between different treatment groups.
In Utero Exposure and Neurodevelopmental Studies
Objective: To determine the impact of prenatal this compound exposure on the development of specific neuronal populations.[14][15][22]
Methodology:
-
Animals: Pregnant Wistar rats.
-
Drug Administration: Systemic administration (i.p.) of this compound (e.g., 5 mg/kg) or vehicle to pregnant dams during specific gestational days corresponding to key neurodevelopmental events.[14][22]
-
Tissue Analysis:
-
Functional Assays:
-
Data Analysis: Statistical comparison of molecular, cellular, and behavioral outcomes between offspring from this compound-treated and control dams.
Conclusion and Future Directions
This compound's extensive history in both clinical use and neuroscience research has established it as a valuable tool for understanding the role of the histaminergic system in the CNS. Its well-characterized ability to cross the blood-brain barrier and its multifaceted interactions with other neurotransmitter systems provide a rich area for further investigation.
Future research should aim to:
-
Elucidate the precise molecular mechanisms underlying this compound's effects on serotonin and dopamine neurotransmission.
-
Explore the therapeutic potential of its neuro-inflammatory modulating properties in models of neurodegenerative diseases.
-
Utilize advanced neuroimaging techniques to map the functional connectivity changes in the brain following this compound administration.
-
Investigate the long-term neurodevelopmental consequences of early-life exposure to this compound and other first-generation antihistamines.
By continuing to explore the neurobiological effects of this compound, the scientific community can gain deeper insights into fundamental brain processes and potentially uncover novel therapeutic avenues for a range of neurological and psychiatric disorders.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Brain Histamine for Drug Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of dopamine D1 receptors and alpha1-adrenoceptors in the antidepressant-like effect of this compound in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is this compound Maleate used for? [synapse.patsnap.com]
- 12. Hidden Effects of Antihistamines on the Brain | Psyclarity Health [psyclarityhealth.com]
- 13. This compound exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons [frontiersin.org]
- 15. The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of antihistamines, diphenhydramine and this compound, on proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 18. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 20. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. redalyc.org [redalyc.org]
- 22. Frontiers | Long-Term Functional and Cytoarchitectonic Effects of the Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound During Gestation in the Rat Offspring Primary Motor Cortex [frontiersin.org]
Investigating the Anti-Cancer Properties of Chlorpheniramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine (CPM), a first-generation histamine (B1213489) H1 receptor antagonist, has been widely used for decades to treat allergic conditions. Emerging evidence, however, suggests a potential role for this well-established drug in oncology. This technical guide provides an in-depth analysis of the anti-cancer properties of this compound, summarizing key preclinical findings, elucidating its mechanisms of action, and offering detailed experimental protocols for further investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the repurposing of this compound as a potential anti-cancer therapeutic.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated pathway for anti-cancer drug development. This compound, a readily available and well-characterized antihistamine, has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. Its multifaceted mechanism of action, extending beyond histamine receptor antagonism, makes it an intriguing candidate for further oncological investigation. This guide will delve into the core anti-cancer activities of this compound, focusing on its impact on cell proliferation, key signaling pathways, and its potential to induce programmed cell death.
In Vitro Anti-Cancer Activity of this compound
A growing body of evidence demonstrates the ability of this compound to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| Ehrlich Ascites Carcinoma | Murine Mammary Carcinoma | % Proliferation Inhibition | 75% at 250 µM | [1] |
| MCF-7 | Human Breast Adenocarcinoma | % Proliferation Inhibition | 30% at 250 µM | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cytotoxicity | > 50 µM | [1] |
| Clone 3 | Human Colon Cancer | Cytotoxicity | at 250 µM | [1] |
Table 1: Summary of In Vitro Anti-Cancer Activity of this compound
In Vivo Anti-Cancer Efficacy of this compound
Preclinical in vivo studies have provided evidence for the anti-tumor effects of this compound. In a notable study, the administration of this compound to mice bearing Ehrlich ascites carcinoma resulted in a significant reduction in tumor progression.
| Cancer Model | Animal Model | Dosage | Outcome | Reference(s) |
| Ehrlich Ascites Carcinoma | Mouse | 0.5 mg/mouse/day | Significantly reduced tumor progression; 70% decrease in ODC activity | [2][3] |
| Breast Cancer Xenograft (MCF7-VEGFR-3) | Mouse | 60 mg/kg/day (Chloropyramine) | >75% reduction in tumor growth | [4] |
| Breast Cancer Xenograft (BT474) | Mouse | 10 mg/kg/day (Chloropyramine) + Doxorubicin (0.3 mg/kg/week) | Synergistic reduction in tumor growth | [4] |
Table 2: Summary of In Vivo Anti-Cancer Efficacy of this compound and Related Compounds Note: Data for breast cancer xenografts are for chloropyramine, a structurally similar antihistamine, suggesting a potential class effect.
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through multiple mechanisms, targeting key pathways involved in tumor growth, survival, and proliferation.
Inhibition of Ornithine Decarboxylase (ODC)
Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, a pathway crucial for cell proliferation and tumorigenesis.[5] this compound has been shown to inhibit the synthesis of ODC at a post-transcriptional level, leading to a reduction in polyamine levels and subsequent inhibition of cancer cell growth.[2][3] This effect has been observed in both murine and human breast cancer cells.[1]
References
- 1. This compound inhibits the synthesis of ornithine decarboxylase and the proliferation of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the ornithine decarboxylase induction of Ehrlich carcinoma growing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Small Molecule Chloropyramine Hydrochloride (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ornithine decarboxylase during oncogenic transformation: mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of Chlorpheniramine Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of chlorpheniramine. Detailed experimental protocols, data analysis, and visualization of key structural correlations are presented to assist researchers in the robust characterization of this and similar small molecule drugs.
Introduction to this compound
This compound is a first-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1] Its chemical structure consists of a pyridyl ring and a chlorophenyl ring attached to a chiral carbon, which is also connected to an ethylamine (B1201723) side chain. The IUPAC name for this compound is 3-(4-chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine.[1] Accurate structural confirmation and elucidation are critical for quality control, drug development, and regulatory compliance. NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of organic molecules in solution.
Structural Analysis by NMR Spectroscopy
The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
For clarity in spectral assignments, the following numbering scheme for the atoms in this compound is used throughout this guide.
Figure 1. Chemical structure and atom numbering of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6'' | 8.57 | d | 5.0 |
| H-4'' | 7.59 | t | 7.7 |
| H-2', H-6' | 7.26 | d | 8.4 |
| H-3', H-5' | 7.25 | d | 8.4 |
| H-5'' | 7.16 | d | 7.9 |
| H-3'' | 7.12 | t | 6.2 |
| H-α | 4.11 | t | 7.1 |
| H-β | 3.01 | m | |
| H-γ | 2.82 | m | |
| N(CH₃)₂ | 2.77 | s |
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃). Data compiled and interpreted from available spectral information.[2]
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Carbon | Chemical Shift (δ) ppm |
| C-2'' | 162.5 |
| C-6'' | 149.2 |
| C-1' | 141.2 |
| C-4'' | 136.5 |
| C-4' | 132.0 |
| C-2', C-6' | 128.8 |
| C-3', C-5' | 128.6 |
| C-5'' | 122.5 |
| C-3'' | 121.8 |
| C-γ | 58.0 |
| C-α | 51.5 |
| N(CH₃)₂ | 45.2 |
| C-β | 36.5 |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃). Data compiled and interpreted from available spectral information.[3][4]
2D NMR Correlation Analysis
2D NMR experiments are essential for assembling the molecular structure by establishing through-bond connectivities between protons (COSY) and between protons and carbons (HSQC and HMBC).
The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.
| Correlating Protons | Interpretation |
| H-α / H-β | Vicinal coupling in the ethyl side chain |
| H-β / H-γ | Vicinal coupling in the ethyl side chain |
| H-3'' / H-4'' | Vicinal coupling in the pyridyl ring |
| H-4'' / H-5'' | Vicinal coupling in the pyridyl ring |
| H-5'' / H-6'' | Vicinal coupling in the pyridyl ring |
Table 3: Key COSY Correlations for this compound.
The HSQC experiment correlates directly bonded proton and carbon atoms.[5] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
| Proton | Correlated Carbon |
| H-α | C-α |
| H-β | C-β |
| H-γ | C-γ |
| H-2', H-6' | C-2', C-6' |
| H-3', H-5' | C-3', C-5' |
| H-3'' | C-3'' |
| H-4'' | C-4'' |
| H-5'' | C-5'' |
| H-6'' | C-6'' |
| N(CH₃)₂ | N(CH₃)₂ |
Table 4: Key HSQC Correlations for this compound.[6]
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[5] This is a powerful tool for connecting different molecular fragments and assigning quaternary carbons.
| Proton | Correlated Carbons | Interpretation |
| H-α | C-1', C-2', C-6', C-2'', C-6'', C-β | Connects the side chain to both aromatic rings. |
| H-β | C-α, C-γ | Confirms the ethylamine chain structure. |
| H-γ | C-β, N(CH₃)₂ | Confirms the position of the dimethylamino group. |
| N(CH₃)₂ | C-γ | Confirms the attachment of the methyl groups to the nitrogen, which is attached to C-γ. |
| H-2', H-6' | C-1', C-3', C-5', C-4' | Confirms the structure of the chlorophenyl ring. |
| H-3', H-5' | C-1', C-2', C-6', C-4' | Confirms the structure of the chlorophenyl ring. |
| H-3'' | C-2'', C-4'', C-5'' | Confirms the structure of the pyridyl ring. |
| H-6'' | C-2'', C-4'', C-5'' | Confirms the structure of the pyridyl ring. |
Table 5: Key HMBC Correlations for this compound.
Visualization of Experimental Workflow and Structural Correlations
The logical flow of experiments and the key structural connections can be visualized using diagrams.
Figure 2. Workflow for NMR-based structural elucidation.
Figure 3. Key HMBC correlations connecting the molecular fragments of this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.
-
Weighing: Accurately weigh 5-10 mg of this compound maleate (B1232345) standard.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7] Ensure complete dissolution; gentle vortexing may be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
The following are typical parameters for acquiring NMR data on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
-
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Number of Scans per Increment: 2-4.
-
Increments in F1: 256-512.
-
Relaxation Delay (d1): 1.5 seconds.[8]
-
Spectral Width (sw) in F1 and F2: 10-12 ppm.
-
-
HSQC:
-
Pulse Program: Gradient-selected, edited HSQC with decoupling (e.g., hsqcedetgpsp).
-
Number of Scans per Increment: 4-8.
-
Increments in F1: 128-256.
-
Relaxation Delay (d1): 1.5 seconds.[8]
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm.
-
Spectral Width (sw) in F1 (¹³C): 180-200 ppm.
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.[8]
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Number of Scans per Increment: 16-64.
-
Increments in F1: 256.
-
Relaxation Delay (d1): 1.5 seconds.[8]
-
Spectral Width (sw) in F2 (¹H): 10-12 ppm.
-
Spectral Width (sw) in F1 (¹³C): 220-240 ppm.
-
Long-range J(CH) Coupling Constant: Optimized for 8 Hz.[8]
-
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule. The detailed protocols and data analysis workflow presented in this guide serve as a robust framework for the structural characterization of small molecule pharmaceuticals, ensuring data integrity and supporting drug development and quality control processes.
References
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dexthis compound Maleate(2438-32-6) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chlorophenethylamine(156-41-2) 13C NMR spectrum [chemicalbook.com]
- 5. HSQC and HMBC | NMR Core Facility [nmr.chem.columbia.edu]
- 6. hmdb.ca [hmdb.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. rsc.org [rsc.org]
Chlorpheniramine's Interaction with Cytochrome P450 Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the first-generation antihistamine chlorpheniramine and the cytochrome P450 (CYP) enzyme system. This compound is primarily metabolized by CYP2D6, exhibiting stereoselective pharmacokinetics. It is also a known inhibitor of CYP2D6. This document consolidates available quantitative data on its metabolic and inhibitory profiles, details relevant experimental methodologies, and explores its effects on key signaling pathways. The information presented is intended to support further research and inform drug development strategies involving this compound and potentially interacting compounds.
Introduction
This compound is a widely used H1-receptor antagonist for the symptomatic relief of allergic conditions.[1] As with many xenobiotics, its metabolism is predominantly hepatic, mediated by the cytochrome P450 superfamily of enzymes.[2] Understanding the specifics of this interaction is crucial for predicting and managing potential drug-drug interactions, assessing inter-individual variability in patient response, and ensuring therapeutic safety and efficacy. This guide delves into the metabolic pathways, enzyme kinetics, and relevant cellular signaling cascades affected by this compound.
Metabolism of this compound
The biotransformation of this compound is a complex process involving several metabolic pathways, with N-demethylation being a primary route.[3] This process is stereoselective, with the more pharmacologically active S-(+)-enantiomer being cleared more slowly than the R-(-)-enantiomer.[4]
Identified Metabolites in Humans
In vivo studies in humans have identified several metabolites of this compound, including:
-
N-desmethylthis compound
-
Didesmethylthis compound
-
This compound N-oxide
-
3-(p-chlorophenyl)-3-(2-pyridyl) propanol
-
3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane
-
3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid[1]
Role of Cytochrome P450 Isoforms
The metabolism of this compound is primarily attributed to the CYP2D6 isoform.[4][5] This has been demonstrated in clinical studies where co-administration of quinidine, a potent CYP2D6 inhibitor, resulted in a significant reduction in the oral clearance (CLoral) and a prolongation of the elimination half-life of the S-(+)-chlorpheniramine enantiomer.[4]
In rat liver microsomes, the N-demethylation of this compound has been shown to be catalyzed by CYP2C11 and CYP2B1, with CYP1A1 not being involved.[3] While direct extrapolation to humans should be done with caution, this suggests the potential for other CYP isoforms to play a minor role in this compound metabolism.
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound in humans.
Inhibition of Cytochrome P450 Enzymes
This compound is not only a substrate but also an inhibitor of CYP2D6. This dual role can lead to clinically significant drug-drug interactions when co-administered with other drugs metabolized by this enzyme.
Quantitative Inhibition Data
The inhibitory potential of this compound has been primarily characterized for CYP2D6. Limited data is available for other CYP isoforms, suggesting a weaker interaction.
| CYP Isoform | Inhibition Parameter | Value (µM) | Comments |
| CYP2D6 | Ki | ~11 | Competitive inhibition has been suggested. |
| CYP2D6 | IC50 | 32 - 109 | Range from a study on several H1-antihistamines. |
| CYP2C9 | - | No significant inhibition | Studies have shown no inhibitory effects. |
| CYP1A2 | IC50 / Ki | Not reported | Data not available in the reviewed literature. |
| CYP2C19 | IC50 / Ki | Not reported | Data not available in the reviewed literature. |
| CYP3A4 | IC50 / Ki | Not reported | Data not available in the reviewed literature. |
Induction of Cytochrome P450 Enzymes
There is currently no significant evidence to suggest that this compound is an inducer of cytochrome P450 enzymes. Studies investigating the activation of key nuclear receptors involved in CYP induction, such as the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR), by this compound have not been reported in the reviewed literature.[6][7][8][9] This suggests that this compound is unlikely to cause drug-drug interactions through the induction of CYP-mediated metabolism.
Interaction with Signaling Pathways
Recent research has indicated that this compound can modulate cellular signaling pathways beyond its primary antihistaminergic effects.
Suppression of NF-κB Signaling
This compound has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a critical regulator of inflammatory responses. The suppression of NF-κB activation may contribute to the anti-inflammatory properties of this compound.
Inhibition of IL-6/JAK1/STAT3 Signaling
This compound has been shown to exert anti-keloid activity by inhibiting the Interleukin-6/Janus kinase 1/Signal transducer and activator of transcription 3 (IL-6/JAK1/STAT3) signaling pathway.[11] This pathway is implicated in cell proliferation, migration, and apoptosis.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the context of this compound's interaction with CYP enzymes and signaling pathways.
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on various CYP isoforms using human liver microsomes.
Methodology:
-
Preparation: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, typically cold acetonitrile.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a control (no this compound), and the IC50 value is calculated using appropriate software.
Clinical Study of CYP2D6 Interaction
This protocol outlines the design of a clinical study to evaluate the in vivo effect of CYP2D6 inhibition on the pharmacokinetics of this compound.[4]
Methodology:
-
Study Population: Healthy volunteers are phenotyped or genotyped for their CYP2D6 metabolic status (e.g., extensive vs. poor metabolizers).
-
Phase 1 (Control): Subjects receive a single oral dose of racemic this compound. Blood samples are collected at predetermined time points.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of this compound.
-
Phase 2 (Inhibition): Subjects receive a CYP2D6 inhibitor, such as quinidine, for a duration sufficient to achieve steady-state inhibition. A single oral dose of racemic this compound is then co-administered. Blood samples are collected again at the same time points as in Phase 1.
-
Bioanalysis: Plasma concentrations of the (S)-(+)- and (R)-(-)-enantiomers of this compound are determined using a validated chiral LC-MS/MS method.[4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and elimination half-life, are calculated for each enantiomer in both phases.
-
Statistical Analysis: The pharmacokinetic parameters from Phase 1 and Phase 2 are statistically compared to determine the effect of CYP2D6 inhibition.
Western Blot Analysis for Signaling Pathway Proteins
This protocol describes a general method for assessing the effect of this compound on the protein expression and phosphorylation status of key components in the NF-κB and IL-6/JAK1/STAT3 signaling pathways.[10][11]
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human nasal epithelial cells for NF-κB, keloid fibroblasts for IL-6/JAK1/STAT3) is cultured and treated with this compound at various concentrations and for different durations. A positive control or stimulus (e.g., histamine for NF-κB) may be used.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[12][13]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα for NF-κB; p-JAK1, p-STAT3 for the IL-6 pathway). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound's interaction with the cytochrome P450 system is primarily characterized by its metabolism via and inhibition of CYP2D6. The stereoselective nature of its pharmacokinetics, with the more active S-(+)-enantiomer being cleared more slowly, has important clinical implications. While its inhibitory effects on other CYP isoforms appear to be weak, the potential for drug-drug interactions involving CYP2D6 substrates is significant. Furthermore, emerging evidence of its ability to modulate key inflammatory signaling pathways, such as NF-κB and IL-6/JAK1/STAT3, opens new avenues for understanding its broader pharmacological effects. This guide provides a foundational resource for researchers and drug development professionals to further investigate and navigate the complexities of this compound's pharmacology. Further research is warranted to fully elucidate the quantitative inhibitory profile of this compound against a wider range of CYP isoforms and to confirm the absence of CYP induction potential.
References
- 1. Metabolism of this compound in rat and human by use of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Stereoselective N-demethylation of this compound by rat-liver microsomes and the involvement of cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 6. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound maleate exerts an anti-keloid activity by regulation of IL-6/JAK1/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
An In-depth Technical Guide on the Pharmacogenomics of Chlorpheniramine Response and Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chlorpheniramine, a first-generation H1-antihistamine, is widely used for the symptomatic relief of allergic conditions. Despite its long history of clinical use, there is significant interindividual variability in both its efficacy and adverse effect profile. This variability is, in large part, attributable to genetic polymorphisms in genes encoding drug-metabolizing enzymes and drug targets. This technical guide provides a comprehensive overview of the pharmacogenomics of this compound, focusing on its metabolism by Cytochrome P450 2D6 (CYP2D6) and the influence of genetic variants on its pharmacokinetic and pharmacodynamic properties. We present quantitative data on the impact of CYP2D6 polymorphisms, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of this subject.
Introduction
This compound is an alkylamine antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor[1]. It is administered as a racemic mixture of (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, with the (S)-enantiomer being the more pharmacologically active component[2][3]. The clinical response to this compound is not uniform, with some individuals experiencing excellent symptom relief while others report a lack of efficacy or intolerable side effects, such as drowsiness, dizziness, and confusion[4][5]. This variability underscores the need for a personalized medicine approach, guided by an understanding of the genetic factors influencing its disposition and action.
The primary focus of this compound pharmacogenomics has been on its metabolism. The drug undergoes extensive hepatic metabolism, with CYP2D6 being a key enzyme in its clearance[1][2][3][6]. The CYP2D6 gene is highly polymorphic, leading to distinct metabolizer phenotypes: ultrarapid metabolizers (UMs), normal metabolizers (NMs), intermediate metabolizers (IMs), and poor metabolizers (PMs)[7]. These phenotypes directly correlate with systemic exposure to this compound, influencing both its therapeutic effects and the risk of adverse drug reactions.
This guide will delve into the specifics of CYP2D6-mediated metabolism of this compound, the quantitative impact of different CYP2D6 alleles, and the experimental methodologies employed in its pharmacogenomic investigation.
Pharmacokinetics and Metabolism of this compound
This compound is well-absorbed after oral administration, with a bioavailability ranging from 25% to 50%[6]. It is widely distributed throughout the body and is approximately 72% bound to plasma proteins. The elimination half-life is long and variable, ranging from 13.9 to 43.4 hours in adults[8].
Metabolic Pathways
The metabolism of this compound is complex and primarily occurs in the liver. The main metabolic pathways include N-demethylation to form monodesmethylthis compound and didesmethylthis compound, as well as N-oxidation[8][9]. A minor pathway involves N+-glucuronidation, a process where a glucuronic acid moiety is attached to the tertiary amine group, forming a quaternary ammonium-linked glucuronide[1][10][11]. While this pathway is a general phenomenon for H1-antihistamines with aliphatic tertiary amines, for this compound, it appears to be of lesser importance, with less than 1.5% of the administered dose excreted as the N+-glucuronide metabolite[1].
The oxidative metabolism, particularly N-demethylation, is predominantly catalyzed by the polymorphic enzyme CYP2D6[2][3][12]. This stereoselective process results in the slower clearance of the more active (S)-(+)-enantiomer compared to the (R)-(-)-enantiomer[2][3].
Metabolic pathway of this compound.
Pharmacogenomics of CYP2D6 and this compound Response
The genetic polymorphism of CYP2D6 is a major determinant of the pharmacokinetic variability of this compound. Individuals with reduced or absent CYP2D6 activity (IMs and PMs) exhibit higher plasma concentrations and prolonged elimination half-lives of this compound, which can lead to an increased risk of adverse effects[2][3][12]. Conversely, individuals with increased CYP2D6 activity (UMs) may experience lower plasma concentrations, potentially leading to therapeutic failure.
Quantitative Effects of CYP2D6 Genotype on this compound Pharmacokinetics
Studies have demonstrated a significant impact of CYP2D6 genotype on the pharmacokinetic parameters of this compound and its enantiomers. The following table summarizes the key findings from a study comparing extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6[2][3].
| Pharmacokinetic Parameter | Enantiomer | CYP2D6 Phenotype | Value |
| Cmax (ng/mL) | (S)-(+)-chlorpheniramine | Extensive Metabolizer | 12.55 ± 1.51 |
| (R)-(-)-chlorpheniramine | Extensive Metabolizer | 5.38 ± 0.44 | |
| Oral Clearance (CL/F) (L/h/kg) | (S)-(+)-chlorpheniramine | Extensive Metabolizer | 0.49 ± 0.08 |
| (S)-(+)-chlorpheniramine | Poor Metabolizer | 0.22 ± 0.03 (with quinidine) | |
| (R)-(-)-chlorpheniramine | Extensive Metabolizer | 1.07 ± 0.15 | |
| (R)-(-)-chlorpheniramine | Poor Metabolizer | 0.60 ± 0.10 (with quinidine) | |
| Elimination Half-life (t1/2) (h) | (S)-(+)-chlorpheniramine | Extensive Metabolizer | 18.0 ± 2.0 |
| (S)-(+)-chlorpheniramine | Poor Metabolizer | 29.3 ± 2.0 (with quinidine) |
Data are presented as mean ± SEM. The data for poor metabolizers were obtained from extensive metabolizers treated with the potent CYP2D6 inhibitor quinidine (B1679956) to phenocopy the poor metabolizer state.[2][3]
Systemic exposure to both enantiomers is greater in CYP2D6 poor metabolizers compared to extensive metabolizers[2][3].
Influence of Histamine Pathway Gene Polymorphisms
Beyond metabolism, genetic variations in the histamine signaling pathway can also influence an individual's response to this compound. Polymorphisms in genes encoding the histamine H1 receptor (HRH1) and histamine N-methyltransferase (HNMT), an enzyme involved in histamine degradation, have been investigated for their impact on antihistamine efficacy and side effects.
While specific quantitative data for this compound is limited, studies on other antihistamines suggest that HRH1 polymorphisms may be associated with the efficacy of H1-antihistamines and the severity of side effects like sedation[4][13]. Similarly, HNMT genetic variants that lead to decreased enzyme activity could potentially increase endogenous histamine levels, which might influence the required dose and overall response to antihistamine therapy[11][14]. Further research is needed to elucidate the precise impact of these polymorphisms on this compound response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor gene polymorphism acts as a biological indicator of the prediction of therapeutic efficacy in patients with allergic rhinitis in the Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 7. CYP2D6 - Wikipedia [en.wikipedia.org]
- 8. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fungal transformations of antihistamines: metabolism of brompheniramine, this compound, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Human H1 receptor (HRH1) gene polymorphism is associated with the severity of side effects after desloratadine treatment in Chinese patients with chronic spontaneous uticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutations in the histamine N-methyltransferase gene, HNMT, are associated with nonsyndromic autosomal recessive intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity of Chlorpheniramine in Human Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine, a first-generation antihistamine, has a long history of widespread use for the management of allergic conditions. While generally considered safe at therapeutic doses, recent in vitro studies have raised concerns regarding its potential genotoxicity, particularly at higher concentrations. This technical guide provides a comprehensive overview of the current state of knowledge on the genotoxic effects of this compound in human lymphocytes. It details the experimental protocols for key genotoxicity assays, presents available quantitative data, and explores the potential mechanisms underlying these effects. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.
Introduction
This compound is an H1 receptor inverse agonist that effectively alleviates symptoms associated with allergic reactions.[1][2][3][4] Its extensive consumption, however, necessitates a thorough evaluation of its safety profile, including its potential to induce genetic damage.[1][2][3][4] Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations, chromosomal alterations, and potentially contribute to the development of cancer. Therefore, understanding the genotoxic potential of a widely used drug like this compound is of paramount importance for public health and drug safety.
This guide focuses specifically on the effects of this compound on human lymphocytes, a critical component of the immune system and a standard cell type for in vitro genotoxicity testing. The primary evidence for this compound-induced genotoxicity in these cells comes from a study by Zamani et al., which demonstrated DNA damage at high concentrations, likely mediated by oxidative stress.[1][2][3][5][6]
Experimental Evidence of Genotoxicity
The primary method that has yielded quantitative data on this compound's genotoxicity in human lymphocytes is the alkaline single-cell gel electrophoresis, or Comet assay.[1][5] This assay is a sensitive technique for detecting DNA strand breaks in individual cells.
Comet Assay Data
A study by Zamani et al. investigated the effect of various concentrations of this compound on DNA damage in human peripheral blood lymphocytes after 24 hours of incubation. The results, summarized in the tables below, indicate a significant increase in DNA damage at the highest tested concentration.[1][2][3]
Table 1: DNA Damage in Human Lymphocytes Measured by the Comet Assay
| Treatment Group | Concentration | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| Control (PBS) | - | 1.8 ± 0.5 | 0.8 ± 0.3 |
| This compound | 0.1 mM | 2.1 ± 0.6 | 1.0 ± 0.4 |
| This compound | 0.5 mM | 2.5 ± 0.7 | 1.3 ± 0.5 |
| This compound | 0.75 mM | 2.9 ± 0.8 | 1.6 ± 0.6 |
| This compound | 1.5 mM | 8.7 ± 2.1 | 4.5 ± 1.2 |
| Positive Control (Cisplatin) | 0.4 µg/mL | 15.2 ± 3.5 | 8.1 ± 2.0 |
* P<0.05 compared to the control group. *** P<0.001 compared to the control group. Data sourced from Zamani et al.[1][2][3]
Oxidative Stress Markers
To investigate the mechanism of genotoxicity, the same study measured markers of oxidative stress, including malondialdehyde (MDA) as an indicator of lipid peroxidation and glutathione (B108866) (GSH) as a key antioxidant.
Table 2: Oxidative Stress Markers in Human Lymphocytes
| Treatment Group | Concentration | MDA Level (nmol/mL) (Mean ± SD) | GSH Level (µmol/g Hb) (Mean ± SD) |
| Control (PBS) | - | 1.5 ± 0.4 | 10.2 ± 2.5 |
| This compound | 0.1 mM | 1.7 ± 0.5 | 9.8 ± 2.3 |
| This compound | 0.5 mM | 1.9 ± 0.6 | 9.5 ± 2.1 |
| This compound | 0.75 mM | 2.2 ± 0.7 | 8.9 ± 1.9 |
| This compound | 1.5 mM | 4.8 ± 1.1 | 5.1 ± 1.3 |
| Positive Control (Cisplatin) | 0.4 µg/mL | 6.2 ± 1.5 | 4.2 ± 1.1 |
* P<0.05 compared to the control group. *** P<0.001 compared to the control group. Data sourced from Zamani et al.[1][2][3]
The significant increase in MDA and depletion of GSH at the 1.5 mM concentration of this compound suggest that oxidative stress is a likely mechanism contributing to the observed DNA damage.[1][2][3][5][6]
Other Genotoxicity Assays: Data Gaps in Human Lymphocytes
While the Comet assay provides strong evidence for DNA strand breaks, a comprehensive assessment of genotoxicity typically includes the evaluation of other endpoints such as clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain). The most common assays for these endpoints are the Micronucleus Test, Chromosomal Aberration Assay, and Sister Chromatid Exchange Assay.
It is important to note that while the study by Zamani et al. mentions that this compound has been shown to be positive in the micronucleus and chromosomal aberration tests, these findings were in Chinese hamster lung (V79) and ovary (CHO) cells, respectively, not in human lymphocytes.[5] A thorough review of the current literature did not identify studies that have published quantitative data on the effects of this compound in these assays specifically using human lymphocytes. This represents a significant data gap in the comprehensive understanding of this compound's genotoxic potential in this human cell type.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key genotoxicity assays discussed.
Human Lymphocyte Culture
-
Source: Human peripheral blood is collected from healthy volunteers.
-
Isolation: Lymphocytes are isolated using a density gradient centrifugation method (e.g., with Ficoll-Paque).
-
Culture Medium: Cells are cultured in a complete medium such as RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).
-
Stimulation: For assays requiring cell division (Micronucleus, Chromosomal Aberration, Sister Chromatid Exchange), a mitogen like phytohemagglutinin (PHA) is added to stimulate lymphocyte proliferation.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
This protocol is based on the methodology described by Zamani et al.[1]
-
Cell Treatment: Isolated human lymphocytes are incubated with various concentrations of this compound (e.g., 0.1, 0.5, 0.75, and 1.5 mM), a negative control (e.g., PBS), and a positive control (e.g., cisplatin (B142131) 0.4 µg/mL) for 24 hours.
-
Slide Preparation: Fully frosted microscope slides are coated with a layer of 1% normal melting point (NMP) agarose (B213101).
-
Cell Embedding: After treatment, a suspension of lymphocytes is mixed with 0.5% low melting point (LMP) agarose and layered onto the pre-coated slides. A third layer of 0.5% LMP agarose is then added.
-
Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C.
-
Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out at a specific voltage and duration to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Scoring: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the extent of DNA damage. Key parameters measured are the percentage of DNA in the comet tail and the tail moment.
Micronucleus Test (General Protocol for Human Lymphocytes)
-
Cell Culture and Treatment: Stimulated human lymphocytes are treated with various concentrations of the test substance, along with negative and positive controls.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting: Cells are harvested at an appropriate time point (e.g., 72 hours post-stimulation).
-
Slide Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.
Chromosomal Aberration Assay (General Protocol for Human Lymphocytes)
-
Cell Culture and Treatment: Stimulated human lymphocytes are exposed to the test substance at various concentrations for a defined period.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is dropped onto slides to prepare chromosome spreads.
-
Staining: Chromosomes are typically stained with Giemsa.
-
Analysis: Metaphase spreads are analyzed under a microscope to identify and score structural and numerical chromosomal aberrations.
Sister Chromatid Exchange (SCE) Assay (General Protocol for Human Lymphocytes)
-
Cell Culture and BrdU Labeling: Stimulated lymphocytes are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that gets incorporated into the newly synthesized DNA.
-
Treatment: The test substance is added to the cultures for a specific duration.
-
Metaphase Arrest: Colcemid is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Similar to the chromosomal aberration assay, cells are harvested, treated with a hypotonic solution, and fixed to prepare chromosome spreads.
-
Differential Staining: The slides are treated and stained (e.g., with Hoechst 33258 and Giemsa) to differentially stain the sister chromatids. The chromatid that has incorporated BrdU in both strands will stain lighter than the chromatid with BrdU in only one strand.
-
Scoring: The number of sister chromatid exchanges per metaphase is scored under a microscope.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The available evidence strongly suggests that high concentrations of this compound can induce genotoxicity in human lymphocytes in vitro.[1][2][3][6] The primary mechanism appears to be the induction of oxidative stress, leading to DNA strand breaks as detected by the Comet assay.[1][5][6] However, a significant gap exists in the literature regarding the effects of this compound on other critical genotoxic endpoints, such as chromosomal aberrations and micronucleus formation, specifically in human lymphocytes.
For a more comprehensive risk assessment, future research should focus on:
-
Conducting Micronucleus and Chromosomal Aberration Assays: Performing these assays in human lymphocytes will provide crucial data on the clastogenic and aneugenic potential of this compound in this relevant human cell type.
-
Investigating a Wider Range of Concentrations: Studies should include concentrations that are more representative of therapeutic exposure to better understand the risk at clinical doses.
-
In Vivo Studies: While in vitro studies are valuable for screening, in vivo studies are necessary to understand the genotoxic potential of this compound in a whole-organism context, considering metabolic activation and detoxification processes.
By addressing these research gaps, a more complete and accurate picture of the genotoxic risk associated with this compound can be established, ensuring its continued safe use in clinical practice.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. مقاله Study of this compound-induced Genotoxicity in Human Peripheral Blood Lymphocytes [civilica.com]
- 5. Study of this compound-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. Study of this compound-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
Chlorpheniramine: A Potential Intrinsic Fluorescent Probe for Histamine H1 Receptor Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine, a first-generation alkylamine antihistamine, is a widely used medication for the relief of allergic symptoms. Its therapeutic effect is primarily mediated through the blockade of the histamine (B1213489) H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily. Beyond its clinical applications, the inherent structural features of this compound present an intriguing possibility for its use as a research tool. This technical guide explores the potential of this compound as an intrinsic fluorescent probe for studying H1R binding events. The ability to utilize the native fluorescence of a ligand would offer a significant advantage over the use of extrinsic labels, which can sometimes alter the ligand's binding properties. This guide provides a comprehensive overview of the relevant background, quantitative data, hypothetical experimental protocols, and the underlying signaling pathways.
Core Concepts: Intrinsic Fluorescence in Receptor Binding Studies
The use of intrinsic fluorescence of a ligand to monitor its interaction with a receptor is a powerful technique that obviates the need for chemical modification with external fluorophores.[1] This approach relies on changes in the fluorescent properties of the ligand—such as quantum yield, fluorescence lifetime, and emission spectrum—upon binding to its target protein. These changes are typically induced by the altered microenvironment experienced by the ligand within the receptor's binding pocket. For a molecule to be a viable intrinsic fluorescent probe, it should possess inherent fluorescence and its photophysical properties should be sensitive to its binding state.
Quantitative Data Summary
Table 1: Binding Affinity of Dexthis compound for the Histamine H1 Receptor
| Parameter | Value | Species/Tissue | Reference |
| Kd | 15 nM | Human brain tissue | [2] |
| Ki | 2.67 - 4.81 nM | Human cloned H1 Receptor | [2] |
Note: Dexthis compound is the active dextrorotatory stereoisomer of this compound.
Table 2: Photophysical Properties of this compound (Hypothetical and Known)
| Parameter | Value | Remarks | Reference |
| Maximum Absorption (λabs) | ~265 nm | Experimentally observed. This is a potential excitation wavelength. | [3] |
| Excitation Wavelength (λex) | 257.96 nm | Used in a fluorescence quenching study with eosin (B541160) Y; may not represent the optimal intrinsic excitation. | [4] |
| Emission Wavelength (λem) | 544.02 nm | Observed in the presence of eosin Y; intrinsic emission maximum is likely different and requires experimental determination. | [4] |
| Fluorescence Quantum Yield (ΦF) | To be determined | This is a critical parameter for assessing the brightness of the probe. | |
| Fluorescence Lifetime (τ) | To be determined | Important for advanced fluorescence techniques like fluorescence lifetime imaging microscopy (FLIM). |
Histamine H1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the H1 receptor, which is coupled to the Gq/11 family of G-proteins.[5][6] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses. Understanding this pathway is crucial for interpreting the functional consequences of this compound binding.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general principles of fluorescence-based binding assays. They would require optimization and validation with experimentally determined photophysical properties of this compound.
Determination of this compound's Intrinsic Fluorescence Properties
Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Absorbance Spectrum: Measure the absorbance spectrum of a concentrated solution using a UV-Vis spectrophotometer to identify the maximum absorption wavelength (λabs).
-
Excitation and Emission Spectra:
-
Using a spectrofluorometer, excite the this compound solution at its λabs and scan the emission wavelengths to determine the emission spectrum and the wavelength of maximum emission (λem).
-
Set the emission monochromator to λem and scan the excitation wavelengths to determine the excitation spectrum.
-
-
Quantum Yield (ΦF) Determination:
-
Use a well-characterized fluorescence standard with a known quantum yield and similar excitation and emission ranges (e.g., quinine (B1679958) sulfate).
-
Measure the integrated fluorescence intensity and absorbance of both the this compound solution and the standard solution at the same excitation wavelength.
-
Calculate the quantum yield of this compound using the comparative method.
-
-
Fluorescence Lifetime (τ) Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay kinetics of this compound after excitation with a pulsed light source.
-
Fit the decay curve to determine the fluorescence lifetime.
-
References
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Chlorpheniramine Maleate in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of chlorpheniramine maleate (B1232345) in various pharmaceutical dosage forms. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis.[1][2] The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a simple, precise, and reliable analytical tool.[3][4]
Introduction
This compound maleate is a first-generation alkylamine antihistamine widely used to alleviate symptoms of allergic conditions such as rhinitis and urticaria. It is a common active pharmaceutical ingredient (API) in single-component and multi-component formulations, including tablets, syrups, and injections.[3][5][6] The development of a reliable and validated analytical method is crucial for ensuring the quality, efficacy, and safety of these pharmaceutical products. This document provides a comprehensive protocol for the quantification of this compound maleate, which has been validated for its linearity, accuracy, precision, specificity, and robustness.[7]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a UV detector (e.g., Waters Acquity UPLC H-class or similar).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Software: Chromatographic data acquisition and processing software (e.g., Empower).[5]
-
Reagents:
-
This compound Maleate Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 265 nm[3] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30 °C[1] |
| Run Time | ~7 minutes[8] |
Table 1: Optimized Chromatographic Conditions
Solution Preparation
-
Mobile Phase Preparation: The mobile phase is prepared using a potassium di-hydrogen phosphate buffer adjusted to pH 3.0 with orthophosphoric acid, mixed with acetonitrile in a 60:40 v/v ratio.[3]
-
Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 50-120% of the target concentration).[3]
Sample Preparation
-
Tablets: Weigh and powder twenty tablets. Transfer a quantity of the powder equivalent to 1 mg of this compound maleate into a 10 mL volumetric flask. Add diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark. Centrifuge the solution at 4000 rpm for 10 minutes and filter through a 0.45 µm nylon syringe filter before injection.
-
Syrup: Pipette 5 mL of syrup (containing a known concentration of this compound maleate) into a 10 mL volumetric flask and dilute to volume with the solvent solution. Filter the solution through a 0.45 µm membrane filter before injection.[5]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8] A solution of this compound maleate is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the sample solution with 1 M HCl and heat at 90°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 1 M NaOH and heat at 90°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and heat at 90°C for 2 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.[9]
Method Validation Protocol (as per ICH Q2(R2))
The developed method was validated according to ICH guidelines.[1][2][10]
System Suitability
System suitability tests are performed to ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for six replicate injections) |
Table 2: System Suitability Parameters
Specificity
Specificity is demonstrated by the absence of interference from excipients, impurities, and degradation products at the retention time of the this compound peak. This is confirmed through the analysis of placebo samples and forced degradation studies.[11]
Linearity
The linearity of the method is assessed by analyzing a series of standard solutions over a specified concentration range.
| Parameter | Result |
| Linearity Range | 12.5 - 37.5 µg/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.999[3][7] |
Table 3: Linearity Data Summary
Accuracy
Accuracy is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).
| Concentration Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Table 4: Accuracy (Recovery) Acceptance Criteria
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Parameter | Acceptance Criteria (% RSD) |
| Repeatability | Six replicate sample preparations | ≤ 2.0%[1] |
| Intermediate Precision | Analysis on different days/by different analysts | ≤ 2.0% |
Table 5: Precision Data Summary
Robustness
The robustness of the method is assessed by intentionally varying chromatographic parameters.
| Parameter Variation | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min)[3] | System suitability parameters are met. |
| Mobile Phase Composition (± 2%) | System suitability parameters are met. |
| Column Temperature (± 5°C)[3] | System suitability parameters are met. |
Table 6: Robustness Study Summary
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Visualization
Caption: Experimental workflow from preparation to analysis.
Caption: Logical flow of HPLC method validation.
Conclusion
The RP-HPLC method described provides a simple, accurate, and reliable approach for the quantification of this compound maleate in pharmaceutical products.[4][7] The validation results demonstrate that the method is linear, precise, accurate, and specific for its intended purpose.[3] Furthermore, the stability-indicating nature of the assay, confirmed through forced degradation studies, makes it suitable for routine quality control and stability testing of this compound maleate formulations.[8]
References
- 1. Validated RP-HPLC method for simultaneous determination and quantification of this compound maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. recentscientific.com [recentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. ijrpr.com [ijrpr.com]
- 7. HPLC method development and validation for this compound maleate. [wisdomlib.org]
- 8. akjournals.com [akjournals.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and this compound Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Chlorpheniramine Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorpheniramine (CPM) is a first-generation antihistamine commonly used in the treatment of allergic conditions. It possesses a single chiral center, resulting in two enantiomers: the pharmacologically active S-(+)-chlorpheniramine (dexthis compound) and the less active R-(-)-chlorpheniramine, which may contribute to sedative side effects.[1][2] Consequently, the enantioselective separation and quantification of this compound enantiomers are critical for quality control, pharmacokinetic studies, and the development of enantiopure drug formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, employing either a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[2] This document provides detailed protocols for both approaches.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the quantitative data and key chromatographic parameters for two distinct and effective HPLC methods for the chiral separation of this compound enantiomers.
| Parameter | Method 1: Chiral Stationary Phase (CSP) | Method 2: Chiral Mobile Phase Additive |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), 5 µm | Octadecylsilyl (ODS) C18 |
| Mobile Phase | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) | 5 mM Sodium Phosphate (B84403) buffer (pH 4.3) containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v) |
| Flow Rate | 1.2 mL/min | 0.24 mL/min |
| Detection Wavelength | 258 nm | 224 nm |
| Column Temperature | 25°C | Not Specified |
| Retention Time (S)-(+)-CPM | 9.63 ± 0.05 min | Not Specified |
| Retention Time (R)-(-)-CPM | 11.36 ± 0.08 min | Not Specified |
| Resolution (Rs) | 3.80 | Not Specified |
| Separation Factor (α) | 1.24 | Not Specified |
| Limit of Quantification (S)-(+)-CPM | 0.88 µg/mL | Not Specified |
| Limit of Quantification (R)-(-)-CPM | 1.31 µg/mL | Not Specified |
| Internal Standard | Diphenhydramine (B27) | Not Applicable |
Experimental Protocols
Method 1: Chiral Stationary Phase (CSP) Protocol
This protocol utilizes a Chiralpak AD-H column, where the chiral selector is immobilized on the stationary phase.
1. Instrumentation and Materials:
-
HPLC system with an isocratic pump, UV detector, and autosampler.
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).[1][2]
-
Reference Standards: Racemic this compound maleate (B1232345), S-(+)-chlorpheniramine maleate, and Diphenhydramine (internal standard).[1]
2. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve racemic this compound maleate and diphenhydramine in the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL).
-
Sample Solution: For pharmaceutical formulations like syrups, a liquid-liquid extraction may be necessary. For instance, a mixture of n-Hexane and dichloromethane (B109758) (2:1) can be used to selectively extract the this compound enantiomers.[1] The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.[1] For tablets, a portion of the crushed tablet powder can be dissolved in the mobile phase, sonicated, and filtered.[2]
4. Analysis Procedure:
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the S-(+)-enantiomer to confirm its retention time.
-
Inject the internal standard solution to determine its retention time.
-
Inject the prepared sample and standard solutions.
-
Identify and quantify the enantiomers based on their retention times and peak areas relative to the internal standard.
Method 2: Chiral Mobile Phase Additive Protocol
This method employs a conventional ODS (C18) column and introduces a chiral selector, carboxymethyl-β-cyclodextrin, into the mobile phase.[3][4]
1. Instrumentation and Materials:
-
HPLC system with an isocratic pump, UV detector, and autosampler.
-
ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).[2][3]
-
Reference Standards: Racemic this compound maleate and S-(+)-chlorpheniramine maleate.
2. Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare a 5 mM aqueous sodium phosphate buffer. Add 0.5 mM of CM-β-CD to the buffer. The final mobile phase consists of this buffer, methanol, and triethylamine in a ratio of 73:25:2 (v/v/v). Adjust the pH to 4.3.[3][4]
-
Injection Volume: 20 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve racemic this compound maleate in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare sample solutions from pharmaceutical formulations by dissolving a known quantity in the mobile phase, followed by sonication and filtration through a 0.45 µm syringe filter.
4. Analysis Procedure:
-
Equilibrate the ODS column with the chiral mobile phase for at least 30 minutes to ensure the column is saturated with the chiral selector and a stable baseline is achieved.
-
Inject a solution of the S-(+)-enantiomer to determine its retention time.
-
Inject the prepared sample and standard solutions.
-
Identify and quantify the enantiomers based on their retention times and peak areas.
Visualizations
References
Application Note: Quantitative Analysis of Chlorpheniramine in Cell Culture Media using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine that functions by blocking histamine (B1213489) H1 receptors.[1] Its application in cell culture studies is crucial for understanding its mechanisms of action and potential therapeutic effects. This application note provides a detailed protocol for the quantitative analysis of this compound in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers, and it is recommended to perform a method validation specific to the cell culture matrix being used.
Signaling Pathway of this compound
This compound primarily acts as a competitive antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses. One of the key pathways inhibited by this compound is the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
Caption: this compound's mechanism of action.
Experimental Workflow
The overall workflow for the analysis of this compound in cell culture media involves sample preparation to remove interfering substances, followed by chromatographic separation and detection by mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound in biological matrices. It is important to note that this data is primarily derived from studies using human plasma and should be considered as a reference.[2][3][4][5][6] A full method validation should be performed in the specific cell culture medium of interest to determine the actual performance characteristics.
Table 1: Linearity and Sensitivity
| Parameter | Representative Value | Reference Matrix |
| Linearity Range | 0.05 - 10 ng/mL[2][7] | Human Plasma |
| 0.52 - 20.8 ng/mL[4][6] | Human Plasma | |
| 0.025 - 20 ng/mL[3] | Human Plasma | |
| Limit of Detection (LOD) | ~0.01 ng/mL | Human Plasma |
| Limit of Quantification (LOQ) | 0.025 ng/mL[3] | Human Plasma |
| 0.2 ng/mL[5] | Human Plasma |
Table 2: Precision and Accuracy
| Parameter | Representative Value | Reference Matrix |
| Intra-day Precision (%CV) | 1.5 - 6.8%[2][7] | Human Plasma |
| Inter-day Precision (%CV) | 2.4 - 9.0%[2][7] | Human Plasma |
| Accuracy | 99.1 - 106.6%[2][7] | Human Plasma |
Experimental Protocols
Materials and Reagents
-
This compound maleate (B1232345) reference standard
-
Internal Standard (IS), e.g., Brompheniramine or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid or ammonium (B1175870) hydroxide
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound maleate in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards.
-
Calibration Curve Standards: Spike the appropriate cell culture medium with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.05 to 10 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in the cell culture medium at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation
This protocol is suitable for most cell culture media containing serum.
-
Transfer 100 µL of the cell culture media sample (or standard/QC) to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol can be an alternative to protein precipitation, especially for complex media.
-
Transfer 200 µL of the cell culture media sample to a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20, v/v).[2]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
Table 3: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| This compound | Q1: 275.1 -> Q3: 230.1 |
| Brompheniramine (IS) | Q1: 319.1 -> Q3: 274.1 |
Method Validation
A full validation of the method should be performed according to regulatory guidelines, assessing the following parameters in the specific cell culture medium:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Matrix Effect: The effect of the cell culture medium components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of this compound in the cell culture medium under various storage and processing conditions.
Conclusion
This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound in cell culture media. The provided protocols and parameters serve as a validated starting point, which should be followed by a matrix-specific method validation to ensure accurate and reliable results in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of paracetamol and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and sensitive method for the determination of this compound maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Chlorpheniramine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. Accurate quantification of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS, LC-MS/MS). The methodologies outlined below are based on established and validated procedures to ensure reliable and reproducible results.
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and specificity, especially for samples with low concentrations of the analyte.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound in plasma and urine.
Table 1: Quantification of this compound in Human Plasma
| Analytical Method | Sample Preparation | Linearity Range | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Internal Standard |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) with diethyl ether-dichloromethane (80:20, v/v) | 0.05 - 10 ng/mL | 0.05 ng/mL | Intra-day: 1.5 - 6.8, Inter-day: 2.4 - 9.0 | Intra-day: 99.1 - 106.6, Inter-day: 99.9 - 103.1 | Brompheniramine |
| LC-MS/MS | LLE | 0.2 - 50 ng/mL | 0.2 ng/mL | < 4.3 | Within 4.7% of nominal values | Diphenhydramine |
| LC-MS | LLE with diethyl ether | 0.52 - 20.8 ng/mL | 0.52 ng/mL | 0.0 - 13.9 | 0.0 - 13.9 | Not specified |
| HPLC-UV | Magnetic Dispersive Solid-Phase Extraction (MDSPE) | 2.0 - 550.0 ng/mL | 2.0 ng/mL | Intra-day: 4.1 - 5.0, Inter-day: 4.9 - 5.6 | 87.9 - 96.4 | Not specified |
| HPLC-UV | LLE with diethyl ether or hexane | Down to 2 ng/mL | 2 ng/mL | Not specified | Not specified | Brompheniramine |
Table 2: Quantification of this compound in Human Urine
| Analytical Method | Sample Preparation | Linearity Range | Detection Limit (LOD) | Precision (%RSD) | Recovery (%) | Internal Standard |
| HPLC-DAD | Dispersive Liquid-Liquid Microextraction (DLLME) | 0.055 - 5.5 µg/mL | 16.5 ng/mL | Not specified | 98.5 - 107.4 | Not specified |
| HPLC-UV | LLE with diethyl ether or hexane | Not specified | Not specified | Not specified | Not specified | Brompheniramine |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on a highly sensitive and robust method utilizing liquid-liquid extraction followed by HPLC-ESI-MS/MS analysis.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a clean polypropylene (B1209903) tube.
-
Add 50 µL of the internal standard working solution (e.g., Brompheniramine).
-
Add 250 µL of 0.5 M NaOH to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a suitable aliquot (e.g., 20 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm) or equivalent.[1][3]
-
Mobile Phase: A gradient of methanol (B129727) and 2.5 mM ammonium (B1175870) hydroxide.[1][3]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 275.2 → 230.1
-
Brompheniramine (IS): m/z 319.1 → 274.0[3]
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Protocol 2: HPLC-DAD Quantification of this compound in Human Urine
This protocol utilizes dispersive liquid-liquid microextraction (DLLME), an environmentally friendly and efficient sample preparation technique.[4][5][6][7]
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction)
-
Take 10 mL of urine and basify with sodium hydroxide.
-
Centrifuge at 4000 rpm for 10 minutes to sediment matrix components.[4][5]
-
Place a 5 mL aliquot of the supernatant into a 10 mL conical test tube.[4][5]
-
Rapidly inject a mixture of 0.6 mL acetonitrile (B52724) (disperser solvent) and 30 µL carbon tetrachloride (extraction solvent) into the urine sample.[4][5]
-
A cloudy solution will form. Centrifuge for 10 minutes at 4000 rpm.[4][5]
-
The fine droplets of the extraction solvent will sediment at the bottom.
-
Remove the aqueous supernatant.
-
Dissolve the sedimented phase in 300 µL of acetonitrile.
-
Filter through a 0.45 µm membrane.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.[8]
Experimental Workflows
Caption: LC-MS/MS sample preparation workflow for this compound in plasma.
Caption: HPLC-DAD sample preparation workflow for this compound in urine.
References
- 1. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Analysis of this compound in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. scienceopen.com [scienceopen.com]
- 8. Trace determination of this compound in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
High-Throughput Screening Assays for Chlorpheniramine Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation alkylamine antihistamine, widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] In the context of drug discovery and development, high-throughput screening (HTS) assays are indispensable for identifying and characterizing compounds that modulate the bioactivity of molecules like this compound. These assays enable the rapid screening of large compound libraries to identify "hits" that interact with the target receptor and are crucial for elucidating structure-activity relationships (SAR).[3]
This document provides detailed application notes and protocols for several HTS assays relevant to assessing the bioactivity of this compound and other H1 receptor antagonists. The focus is on providing robust, scalable, and reproducible methods for both binding and functional characterization.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[4] Upon binding of an agonist like histamine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint in functional assays.[5]
Quantitative Bioactivity Data for H1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50) of this compound and other common H1 receptor antagonists. This data is essential for selecting appropriate positive controls and for comparing the relative potencies of newly identified compounds.
| Compound | Generation | Assay Type | Cell Line/System | Parameter | Value (nM) |
| This compound | First | Radioligand Binding | Human H1 Receptor | Ki | 2.25 - 4.81[4][6] |
| This compound | First | Radioligand Binding | - | IC50 | 12[7] |
| Diphenhydramine | First | Radioligand Binding | Human H1 Receptor | Ki | 10 - 20[1] |
| Promethazine | First | Radioligand Binding | Human H1 Receptor | Ki | 2 - 5[1] |
| Loratadine | Second | Radioligand Binding | Human H1 Receptor | Ki | 5 - 15[1] |
| Cetirizine | Second | Radioligand Binding | Human H1 Receptor | Ki | 3 - 10[1] |
| Fexofenadine | Second | Radioligand Binding | Human H1 Receptor | Ki | 10 - 25[1] |
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel H1 receptor antagonists follows a multi-stage process, from initial screening to hit validation and lead optimization.
Experimental Protocols
Calcium Mobilization Assay (Functional Antagonism)
This cell-based functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.[8]
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human H1 receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Plates: 384-well black-walled, clear-bottom plates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
H1 Agonist: Histamine.
-
Test Compound: this compound or other H1 receptor antagonists of interest.
-
Control Antagonist: Mepyramine or Diphenhydramine.[5]
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar instrument with integrated liquid handling.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[5]
-
Dye Loading: Remove the culture medium and add a dye loading solution containing Fluo-4 AM in Assay Buffer to each well. Incubate for 60 minutes at 37°C.[5]
-
Compound Pre-incubation:
-
Prepare serial dilutions of test compounds and control antagonist in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.[5]
-
-
Agonist Stimulation and Detection:
-
Prepare a histamine solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate reading to establish a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler adds the histamine solution to each well.
-
Continuously measure the fluorescence intensity for 60-120 seconds to capture the calcium transient.[5]
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound concentration relative to the controls (no compound and control antagonist).
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[7]
Materials and Reagents:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) expressing the histamine H1 receptor.[7]
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[7]
-
Test Compound: this compound or other H1 antagonists.
-
Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [7]
-
96-well plates.
-
Cell harvester and Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[7]
-
Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[7]
-
Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[7]
-
Separation and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific [3H]mepyramine binding (IC50) using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
Fluorescence Polarization (FP) Assay (Competitive Binding)
FP assays are homogeneous (no-wash) and non-radioactive, making them highly suitable for HTS. They measure the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to a larger molecule (the receptor). Unlabeled compounds compete with the tracer for binding, leading to a decrease in polarization.[9]
Materials and Reagents:
-
H1 Receptor Preparation: Solubilized membrane preparation from cells expressing the H1 receptor.
-
Fluorescent Tracer: A fluorescently labeled H1 receptor antagonist (e.g., BODIPY-labeled mepyramine or other suitable probes).[7][10]
-
Test Compound: this compound or other H1 antagonists.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer, pH 7.4, often containing a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation.
-
Assay Plates: 384-well, black, low-volume microplates.
-
FP-capable Plate Reader.
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the H1 receptor preparation against a fixed concentration of the tracer to determine the concentration required for a sufficient assay window (the difference in polarization between bound and free tracer).
-
-
Assay Setup:
-
In a 384-well plate, add the H1 receptor preparation and the fluorescent tracer to each well.
-
Add varying concentrations of the test compound (e.g., this compound) or controls.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
The binding of the fluorescent tracer to the H1 receptor results in a high FP value. Displacement by a test compound leads to a decrease in FP.
-
Calculate the percentage displacement for each test compound concentration.
-
Determine IC50 values by plotting the percentage displacement against the log of the compound concentration.[4]
Competitive ELISA (Immunoassay)
An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) can be developed for the high-throughput screening of this compound or structurally similar compounds. In this format, the compound in a sample competes with a this compound-protein conjugate immobilized on the plate for binding to a limited amount of anti-chlorpheniramine antibody.
Materials and Reagents:
-
Microtiter Plate: 96-well or 384-well plate coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Primary Antibody: Anti-chlorpheniramine antibody.
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
-
Standard: this compound of known concentration.
-
Test Samples: Solutions containing unknown concentrations of this compound or competitor compounds.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 3% BSA in PBS.[11]
-
Substrate Solution: TMB or other suitable chromogenic substrate for the enzyme.
-
Stop Solution: e.g., 2M H2SO4.
-
Plate Reader.
Procedure:
-
Plate Coating: Coat the microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with blocking buffer for 2 hours at room temperature.[11]
-
Competition:
-
Add standard solutions of this compound or test samples to the wells.
-
Add a fixed, limited concentration of the primary anti-chlorpheniramine antibody to all wells.
-
Incubate for at least 2 hours at room temperature to allow for competitive binding.[11]
-
-
Detection:
-
Wash the plate to remove unbound antibodies and compounds.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark until color develops.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
Data Analysis:
-
The signal is inversely proportional to the concentration of this compound in the sample.
-
Create a standard curve by plotting the absorbance versus the log of the standard this compound concentration.
-
Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve.
Logical Relationships in Hit Triage
Following a primary HTS campaign, a systematic process of hit triage is essential to identify the most promising candidates for further development. This involves a series of go/no-go decisions based on potency, selectivity, and other pharmacological properties.
Conclusion
The assays described in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and other histamine H1 receptor antagonists. The choice of assay will depend on the specific objectives of the screening campaign, available instrumentation, and desired throughput. By implementing these detailed protocols, researchers can efficiently identify and characterize novel modulators of the histamine H1 receptor, paving the way for the development of new and improved therapeutics for allergic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential thermodynamic driving force of first- and second-generation antihistamines to determine their binding affinity for human H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: Identification of Chlorpheniramine and its Metabolites using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic reactions.[1] It primarily functions by acting as a histamine (B1213489) H1 receptor antagonist.[1][2] The drug is metabolized in the liver, mainly by the cytochrome P450 enzyme system, specifically CYP2D6.[1][2][3] Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic studies and drug development. The primary metabolites include N-desmethyl-chlorpheniramine (DCP), didesmethyl-chlorpheniramine (DDCP), and this compound N-oxide (CPNO).[4] This document provides a detailed protocol for the identification and quantification of this compound and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes metabolism primarily through demethylation and N-oxidation. The cytochrome P450 enzyme CYP2D6 plays a significant role in its metabolism.[3] The main metabolic products are the pharmacologically less active N-desmethyl and didesmethyl metabolites.[5]
Caption: Metabolic pathway of this compound.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound and its metabolites in human plasma or urine.
Sample Preparation
The choice of sample preparation method depends on the sample matrix and the desired level of sensitivity. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used techniques.[6]
a) Liquid-Liquid Extraction (LLE) - Plasma/Serum [3][7][8][9]
-
To 1 mL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like brompheniramine).[8][10]
-
Add 1 M sodium hydroxide (B78521) to basify the sample.[3]
-
Add 3 mL of an organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of diethyl ether and dichloromethane).[3][7][8][9][11]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) - Urine [12]
-
To 500 µL of urine, add an internal standard.
-
Dilute the sample with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Condition a mixed-mode SPE cartridge.
-
Load the diluted urine sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of this compound and its metabolites.
| Parameter | Value |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase | A: Formate buffer or ammonium (B1175870) hydroxide in waterB: Acetonitrile or Methanol[3][4][8][12] |
| Gradient | A gradient elution is typically used to separate the parent drug and its metabolites. |
| Flow Rate | 0.5 mL/min[3][4] |
| Injection Volume | 5-20 µL |
| Column Temperature | 15-35°C[3] |
Mass Spectrometry (MS) Conditions
Mass spectrometry is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Pressure | 30 psi[3] |
| Drying Gas Flow | 13 L/min[3] |
| Drying Gas Temp. | 350°C[3] |
| Capillary Voltage | 2800 V[3] |
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions of this compound and its metabolites that can be used for MRM analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 275.1 | 203.0 |
| N-desmethyl-chlorpheniramine (DCP) | 261.1 | 189.0 |
| Didesmethyl-chlorpheniramine (DDCP) | 247.1 | 175.0 |
| This compound N-oxide (CPNO) | 291.1 | 246.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound metabolites.
Caption: Experimental workflow for metabolite identification.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful identification and quantification of this compound and its major metabolites using LC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, making them suitable for pharmacokinetic and drug metabolism studies. Proper validation of the method is essential before its application to clinical or research samples.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enantioselective determination of this compound and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Simple and sensitive method for the determination of this compound maleate in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive GLC-mass spectrometric determination of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assays in Chlorpheniramine Cytotoxicity Testing
Introduction
Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic conditions such as rhinitis and urticaria. As with any pharmacologically active compound, evaluating its potential cytotoxicity is a critical component of its safety assessment and in understanding its broader biological effects. In vitro cell viability assays are fundamental tools in toxicology and drug development, providing a rapid, cost-effective, and reproducible means to assess the cytotoxic potential of chemical compounds on cultured cells.[1][2]
These assays measure various cellular parameters to determine the number of viable cells in a population after exposure to a test substance. Common endpoints include metabolic activity, membrane integrity, and lysosomal function.[3] This document provides detailed protocols for three commonly used cell viability assays—MTT, LDH, and Neutral Red Uptake—for testing the cytotoxicity of this compound. It also includes a summary of reported cytotoxic concentrations and visual workflows to guide researchers.
Mechanisms of this compound Cytotoxicity
While primarily known for its histamine (B1213489) H1 receptor antagonism, this compound has been observed to induce cytotoxic effects, particularly at higher concentrations.[4] Studies suggest that one of the major mechanisms involved in this compound-induced genotoxicity and cytotoxicity is the induction of oxidative stress.[5][6][7] This can lead to cellular damage, including DNA strand breaks, and ultimately trigger pathways leading to cell death.[5][6] Another study has shown that this compound can increase paracellular permeability in colonic epithelial cells by mediating the internalization of occludin, a tight junction protein.[8]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cell lines, indicating its cytotoxic potency.
| Cell Line | Assay Type | IC50 Value | Reference |
| MCF-7 (Human breast adenocarcinoma) | Cell Proliferation Assay | Dose-dependent inhibition observed | [4] |
| MDA-MB-231 (Human breast adenocarcinoma) | Cell Proliferation Assay | Dose-dependent inhibition observed | [4] |
| Ehrlich Ascites Carcinoma Cells | Cell Proliferation Assay | Dose-dependent inhibition observed | [4] |
| Concanavalin A-induced Murine Splenic Lymphocytes | Cell Proliferation Assay | 33.4 µM | [4] |
| Human Peripheral Blood Lymphocytes | Trypan Blue Dye Exclusion | Cytotoxic at 0.5, 0.75, and 1 mM | [6] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound using in vitro cell viability assays is depicted below. This process involves cell culture, treatment with various concentrations of the compound, and subsequent measurement of cell viability using a selected assay.
Caption: General experimental workflow for this compound cytotoxicity testing.
Signaling Pathway
High concentrations of this compound can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.
Caption: Putative pathway of this compound-induced cytotoxicity.
Detailed Experimental Protocols
Herein are detailed protocols for three standard in vitro cell viability assays. It is recommended to optimize seeding density and incubation times for the specific cell line being used.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[12]
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent[12]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
Microplate reader (absorbance at 570-590 nm)[11]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations (in triplicate). Include vehicle-only controls (cells with medium containing the same concentration of solvent used for this compound) and no-cell controls (medium only, for background).[15] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[15][16] The released LDH catalyzes the conversion of a substrate, resulting in a colorimetric or fluorescent signal that is proportional to the extent of cytotoxicity.[13][15]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
Lysis buffer (often 10X, provided in the kit)
-
Microplate reader (absorbance at ~490 nm)[13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls in triplicate:[15]
-
Vehicle Control (Spontaneous LDH Release): Untreated cells.
-
Maximum LDH Release Control: Untreated cells treated with lysis buffer.
-
Background Control: Medium without cells.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[17][18]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[17][18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (e.g., 100 µL) of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).[13]
-
Data Analysis:
-
Subtract the background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100
-
-
Neutral Red Uptake (NRU) Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[19][20] The amount of dye retained by the cells is proportional to the number of viable cells. Alterations to the cell surface or lysosomal membranes caused by a toxic substance result in decreased neutral red uptake.[19]
Materials:
-
Neutral Red (NR) solution (e.g., 0.33% w/v in water)[21]
-
NR Desorb solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[21]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
Microplate reader (absorbance at ~540 nm)[22]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Medium Removal: After the treatment incubation, aspirate the culture medium containing this compound from all wells.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing neutral red to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[20]
-
Dye Removal and Cell Wash: Discard the neutral red solution and gently rinse the cells with 150 µL of DPBS to remove any unincorporated dye.[21]
-
Dye Extraction: Add 150 µL of the NR Desorb solution to each well to extract the dye from the lysosomes.[21]
-
Shaking: Place the plate on a microplate shaker for 10 minutes to ensure complete solubilization of the neutral red.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[22]
-
Data Analysis:
-
Subtract the average absorbance of no-cell control wells.
-
Calculate the percentage of viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Conclusion
The MTT, LDH, and Neutral Red Uptake assays are robust and reliable methods for assessing the in vitro cytotoxicity of this compound. The choice of assay may depend on the specific research question, the suspected mechanism of cytotoxicity, and available laboratory equipment. For instance, the LDH assay is a direct measure of membrane integrity loss, a hallmark of necrosis, while the MTT and NRU assays reflect metabolic activity and lysosomal integrity, respectively, which can be affected earlier in the apoptotic process. By employing these standardized protocols, researchers can obtain consistent and comparable data to characterize the cytotoxic profile of this compound and other test compounds.
References
- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Study of this compound-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Increases Paracellular Permeability to Marker Fluorescein Lucifer Yellow Mediated by Internalization of Occludin in Murine Colonic Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. qualitybiological.com [qualitybiological.com]
- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]
Application Notes and Protocols for Determining Chlorpheniramine Receptor Affinity via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions. Its therapeutic effects are primarily mediated by its antagonism of the histamine (B1213489) H1 receptor.[1][2] A quantitative understanding of the binding affinity of this compound for its target receptor is crucial for drug development, enabling the determination of potency, selectivity, and structure-activity relationships. The radioligand binding assay is a robust and sensitive method, considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.
Principle of the Assay
This assay employs a competitive binding format where this compound (the unlabeled "competitor" drug) and a radiolabeled ligand (e.g., [³H]-mepyramine) compete for binding to the histamine H1 receptor in a membrane preparation.[4] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of this compound. By measuring the displacement of the radioligand at various concentrations of this compound, an inhibition curve can be generated to calculate the half-maximal inhibitory concentration (IC50). The IC50 value can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of this compound for the receptor.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Upon activation by histamine, the Gq protein activates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6][7] This signaling cascade ultimately leads to various cellular responses, such as smooth muscle contraction and increased vascular permeability. As an antagonist, this compound blocks the initial activation of this pathway by histamine.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine (also known as pyrilamine) with a specific activity of 20-30 Ci/mmol.
-
Test Compound: this compound maleate.
-
Non-specific Binding Control: Mianserin (B1677119) or unlabeled mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors.
-
Scintillation Cocktail.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours.[4]
-
96-well Plates.
-
Protein Assay Kit: Bicinchoninic acid (BCA) or Bradford assay.
Membrane Preparation
-
Culture CHO or HEK293 cells expressing the human histamine H1 receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer.[4]
-
Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[4]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.[4]
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.[4]
-
Aliquot the membrane preparation and store at -80°C until use.[4]
Radioligand Binding Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 25 µL of [³H]-mepyramine, 25 µL of assay buffer, and 50 µL of the membrane preparation.
-
Non-specific Binding (NSB): 25 µL of [³H]-mepyramine, 25 µL of a high concentration of mianserin (e.g., 10 µM), and 50 µL of the membrane preparation.[8]
-
Competition Binding: 25 µL of [³H]-mepyramine, 25 µL of each this compound dilution, and 50 µL of the membrane preparation.
-
-
The final concentration of [³H]-mepyramine should be close to its Kd value (typically 1-5 nM).[8] The amount of membrane protein per well should be optimized (typically 10-50 µg).
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine.
-
Calculate the Ki value using the Cheng-Prusoff equation:[8]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]-mepyramine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the histamine H1 receptor.
-
Experimental Workflow
Quantitative Data Summary
The binding affinity of this compound for the histamine H1 receptor is well-documented. The following table summarizes representative quantitative data for this compound and other relevant compounds.
| Compound | Receptor | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Histamine H1 | [³H]-mepyramine | 3.5 - 4.81 | 12 | [6][9] |
| Mepyramine | Histamine H1 | [³H]-mepyramine | ~2.3 | - | [10] |
| Mianserin | Histamine H1 | [³H]-mepyramine | ~1-2 | - | |
| Dexthis compound | Histamine H1 | - | 2.67 - 4.81 | - | [6] |
| Levthis compound | Histamine H1 | - | 211 - 361 | - | [6] |
| This compound | Muscarinic Acetylcholine | - | 1,300 | - | [6] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue source, radioligand concentration, and buffer composition.
Conclusion
The radioligand binding assay is an indispensable tool for characterizing the pharmacological properties of compounds like this compound. The detailed protocol provided herein offers a robust framework for determining the binding affinity of test compounds for the histamine H1 receptor. Accurate determination of Ki values is essential for understanding the potency and selectivity of antihistamines, thereby guiding the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cardiac electrophysiological actions of the histamine H1-receptor antagonists astemizole and terfenadine compared with this compound and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PathWhiz [pathbank.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorpheniramine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (CPM), also known as chlorphenamine, is a first-generation H1 antihistamine utilized in treating allergic conditions by acting as a potent inverse agonist of the histamine (B1213489) H1 receptor.[1][2] It also exhibits some anticholinergic activity.[2] In preclinical research, this compound is frequently used in rodent models to investigate allergic responses, pruritus, and the role of the histaminergic system in various physiological and pathological processes. These application notes provide a comprehensive overview of the protocols for this compound administration in rat and mouse models, including dosage, administration routes, and relevant pharmacokinetic data.
Physicochemical Properties
This compound is commonly used as this compound maleate (B1232345), a white crystalline powder with a bitter taste.[3]
| Property | Value |
| Molecular Formula | C₁₆H₁₉ClN₂·C₄H₄O₄[3] |
| Molecular Weight | 390.9 g/mol [3] |
| Water Solubility | Freely soluble[4][5] |
| pH (1% aqueous solution) | 4-5[3][5] |
Data Presentation: Quantitative Data Summary
Table 1: Recommended Dosage of this compound in Rodent Models
| Species | Model | Route of Administration | Dosage Range | Reference |
| Rat | Visceral Nociception | Intraperitoneal (i.p.) | 5 mg/kg | [6] |
| Cutaneous Analgesia | Subcutaneous (s.c.) | ED₅₀: 1.13 µmol | [7] | |
| Gestational Studies | Intraperitoneal (i.p.) | 5 mg/kg/day | [8] | |
| Allergic Rhinitis | Oral (p.o.) | Not specified | [9] | |
| Toxicology (2-year) | Gavage | Male: 15-30 mg/kg; Female: 30-60 mg/kg | [10] | |
| Pharmacokinetics | Oral (p.o.) / Intravenous (i.v.) | 20 mg/kg | [11] | |
| Mouse | Pruritus | Oral (p.o.) | 10 mg/kg | [12] |
| CNS Activity | Oral (p.o.) | 3 mg/kg | [4] | |
| Toxicology (2-year) | Gavage | Male: 25-50 mg/kg; Female: 100-200 mg/kg | [10] | |
| Emotional Memory | Intra-dorsal hippocampus | 0.016 - 0.16 nmol/0.1 µl | [13] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Parameter | Route | Value | Reference |
| Rat | Bioavailability | Oral | Stereoselective, higher for (+)-S-enantiomer | [11][14] |
| Metabolism | - | Primarily hepatic | [11][14] | |
| Various Species (including rodents) | Bioavailability | Oral | 25-50% | [1][15] |
| Elimination Half-life | - | ~20 hours (species-dependent) | [15] | |
| Protein Binding | - | 72% | [1] |
Experimental Protocols
Preparation of this compound Maleate Solutions
For Injection (Intraperitoneal and Subcutaneous):
This compound maleate is freely soluble in water and saline.[4][16]
-
Vehicle: Sterile isotonic saline (0.9% NaCl) is the recommended vehicle.
-
Preparation:
-
Calculate the required amount of this compound maleate based on the desired concentration and final volume.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound maleate powder.
-
Dissolve the powder in the sterile saline. Gentle warming or vortexing can aid dissolution.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Storage: Store the prepared solution at 2-8°C, protected from light. For long-term studies, it is advisable to prepare fresh solutions.[9]
For Oral Gavage:
-
Vehicle: Deionized water is a suitable vehicle for oral gavage studies.[10][17]
-
Preparation:
-
Weigh the required amount of this compound maleate.
-
Dissolve in deionized water to the desired concentration.
-
-
Storage: Store the solution at room temperature, protected from light. Prepare fresh solutions as needed for the duration of the study.[18]
Administration Techniques
a) Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Properly restrain the rodent to expose the abdomen.
-
Injection Site: Lower abdominal quadrant, off the midline to avoid the bladder and cecum.
-
Procedure:
-
Use a 23-25 gauge needle.
-
Lift the animal's hindquarters to displace the abdominal organs.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid (urine, blood, or intestinal contents) is drawn back.
-
Inject the solution slowly.
-
b) Subcutaneous (s.c.) Injection:
-
Animal Restraint: Grasp the loose skin over the shoulders to form a "tent".
-
Injection Site: The dorsal midline, between the shoulder blades.
-
Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the solution. A small bleb will form under the skin.
-
c) Oral Gavage (p.o.):
-
Animal Restraint: Firmly restrain the animal to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[19][20]
-
Procedure:
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administer the solution slowly.
-
Remove the needle gently.
-
Monitor the animal for any signs of distress.
-
Visualization of Signaling Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo this compound Administration
The following diagram illustrates a typical workflow for an in vivo study involving this compound administration in a rodent model of allergy.
Caption: In Vivo this compound Experimental Workflow.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 5. Cas 113-92-8,this compound maleate | lookchem [lookchem.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 11. news-medical.net [news-medical.net]
- 12. Preparation method of this compound maleate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Intestinal absorption and metabolism of this compound enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Abstract for TR-317 [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Chlorpheniramine as a Tool Compound in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (CPM) is a first-generation alkylamine antihistamine that readily crosses the blood-brain barrier, making it a valuable tool compound for neuroscience research.[1][2] Primarily known for its antagonist/inverse agonist activity at the histamine (B1213489) H1 receptor (H1R), this compound has been instrumental in elucidating the role of histaminergic signaling in a variety of central nervous system (CNS) functions and disorders.[3][4] Its effects extend beyond the histaminergic system, with documented interactions with serotonergic and dopaminergic pathways, providing a complex pharmacological profile for investigation.[5][6] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[4] By binding to H1Rs, it prevents histamine from exerting its effects, thereby modulating processes such as wakefulness, sensory perception, and neuronal excitability.[1][7] In addition to its antihistaminergic activity, this compound exhibits other notable pharmacological properties:
-
Anticholinergic Activity: It possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[4] This activity, though less potent than its H1R antagonism, can contribute to its central effects.[7]
-
Serotonin (B10506) Reuptake Inhibition: this compound has been found to act as a serotonin reuptake inhibitor, which may underlie some of its anxiolytic-like effects.[5][8]
-
Dopamine (B1211576) System Modulation: Studies have shown that this compound can influence the dopaminergic system, including stimulating extracellular dopamine levels in the nucleus accumbens.[9]
Data Presentation
Receptor Binding and Occupancy
| Parameter | Receptor/Transporter | Species | Tissue | Value | Reference |
| Kd | Histamine H1 Receptor | Human | Brain | 15 nM | [4] |
| Kd | Muscarinic Acetylcholine Receptors | Human | Brain | 1,300 nM | [4] |
| Kd | Serotonin Transporter | Human | Brain | 15.2 nM | [4] |
| Kd | Norepinephrine Transporter | Human | Brain | 1,440 nM | [4] |
| Kd | Dopamine Transporter | Human | Brain | 1,060 nM | [4] |
| H1R Occupancy | Intravenous d-chlorpheniramine (2 mg) | Human | Frontal Cortex | >60% | [10] |
| H1R Occupancy | Intravenous d-chlorpheniramine (5 mg) | Human | Frontal Cortex | ~85% | [10] |
In Vivo Neurochemical and Behavioral Effects
| Species | Dose | Route | Effect | Measurement | Reference |
| Mouse | 1 mg/kg | i.p. | Decreased 5-HIAA levels | Whole brain homogenate | [6] |
| Mouse | 0.5 and 5 mg/kg | i.p. | Increased extracellular 5-HT | Microdialysis in mPFC | [5] |
| Mouse | 0.05-5 mg/kg | i.p. | Decreased freezing behavior | Elevated open-platform & conditioned fear tests | [5] |
| Rat | 5 mg/kg | i.p. (to pregnant dams) | Impaired development of nigro-striatal dopaminergic neurons in offspring | Immunohistochemistry and Western blot | [11][12] |
| Rat | 10 mg/kg | N/A | Reduced depressive-like behavior and anxiety | Forced swimming test, open field test, elevated plus maze | [13] |
| Human | 2 mg | i.v. | Impaired cognitive performance (attention) | PET and task performance | [10] |
| Human | 6 mg | p.o. | Impaired visuomotor spatial discrimination | PET and task performance | |
| Human | 6 mg | p.o. | Increased sleep latency, reduced REM sleep | Polysomnography |
Experimental Protocols
In Vivo Administration in Rodent Models
Objective: To investigate the central effects of this compound on behavior, neurochemistry, or gene expression in rats or mice.
Materials:
-
This compound maleate (B1232345)
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
Animal scale
-
Syringes and needles for injection (appropriate gauge for intraperitoneal or oral administration)
-
Experimental animals (rats or mice)
Protocol (Intraperitoneal Injection):
-
Preparation of this compound Solution: Dissolve this compound maleate in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse). Ensure the solution is fully dissolved and at room temperature.
-
Animal Handling: Weigh the animal accurately to calculate the precise volume of the drug to be administered.
-
Injection: Gently restrain the animal. For intraperitoneal (i.p.) injection in mice, lift the animal by the scruff of the neck to expose the abdomen. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of the this compound solution or vehicle.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Proceed with the behavioral or neurochemical experiment at the appropriate time point post-injection (typically 30-60 minutes).
Example Application: In a study investigating the role of H1R in neurogenesis, pregnant Wistar rats were systemically administered this compound (5 mg/kg, i.p.) on gestational days 12-14.[3][11]
In Vitro Neuronal Culture Treatment
Objective: To examine the direct effects of this compound on neuronal differentiation, survival, or signaling in vitro.
Materials:
-
Primary neuronal cultures or neural precursor cells
-
This compound maleate
-
Vehicle (e.g., sterile water or culture medium)
-
Cell culture medium and supplements
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water) and sterilize by filtration.
-
Cell Plating: Plate the neuronal cells at the desired density in appropriate culture vessels.
-
Treatment: Once the cells have adhered and are in the desired stage of development, add this compound to the culture medium at the final desired concentration (e.g., 1 µM). A vehicle control group should be included.
-
Incubation: Return the cells to the incubator for the specified duration of the experiment.
-
Analysis: Following treatment, cells can be harvested for molecular analysis (e.g., qRT-PCR, Western blot) or fixed for immunocytochemistry.
Example Application: To study the role of histamine in neuronal differentiation, cultured neural precursor cells were treated with histamine in the presence or absence of 1 µM this compound to assess the effect on FOXP2+ neuron formation.[14]
Behavioral Assessment: Forced Swimming Test (FST) in Rats
Objective: To assess depressive-like behavior in rats following this compound treatment.
Materials:
-
Cylindrical tank (40-50 cm high, 20 cm diameter)
-
Water (25 ± 1°C)
-
Video recording equipment
-
Timer
-
This compound and vehicle
Protocol:
-
Pre-treatment: Administer this compound (e.g., 10 mg/kg) or vehicle to the rats as per the study design (e.g., for 3 weeks prior to the test).[13]
-
Pre-swim Session (Day 1): Place each rat individually into the cylinder filled with water to a depth of 30 cm for a 15-minute adaptation session. This is to induce a state of stress.
-
Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the water for a 5-minute test session.
-
Data Recording: Record the entire 5-minute session.
-
Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.
Visualizations
Caption: this compound blocks the histamine H1 receptor signaling pathway.
Caption: Workflow for in vivo studies using this compound.
Caption: Pharmacological mechanisms and CNS effects of this compound.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. Frontiers | Long-Term Functional and Cytoarchitectonic Effects of the Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound During Gestation in the Rat Offspring Primary Motor Cortex [frontiersin.org]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. This compound exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hidden Effects of Antihistamines on the Brain | Psyclarity Health [psyclarityhealth.com]
- 8. researchgate.net [researchgate.net]
- 9. Cocaine-Like Neurochemical Effects of Antihistaminic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons [frontiersin.org]
- 12. The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of chlorpheniramine in studying serotonin transporter function.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chlorpheniramine, a first-generation antihistamine, has emerged as a valuable pharmacological tool for investigating the function of the serotonin (B10506) transporter (SERT).[1] Beyond its well-known histamine (B1213489) H1 receptor antagonism, this compound exhibits significant affinity for SERT, acting as a potent serotonin reuptake inhibitor (SRI).[1][2] This dual activity provides a unique profile for researchers studying the serotonergic system and its role in various physiological and pathological processes.
The utility of this compound in this context stems from its relatively high affinity for SERT, with a dissociation constant (Kd) of approximately 15.2 nM.[3] This positions it as a useful agent for in vitro and in vivo studies aimed at elucidating the mechanisms of serotonin transport and the effects of its inhibition. Its ability to cross the blood-brain barrier allows for the investigation of central serotonergic pathways.[3]
In experimental settings, this compound can be employed to:
-
Characterize SERT binding kinetics: Used in competitive binding assays to determine the affinity of novel compounds for SERT.
-
Investigate the functional consequences of SERT inhibition: Employed in synaptosomal uptake assays to measure the inhibition of serotonin reuptake and in in vivo models to assess the physiological and behavioral effects of increased synaptic serotonin.
-
Explore the interplay between the histaminergic and serotonergic systems: Its dual action allows for the study of the combined effects of H1 receptor and SERT blockade.
-
Serve as a reference compound: Used as a known SERT inhibitor in the development and validation of new antidepressant and anxiolytic drugs.[1]
The dextrorotatory stereoisomer, dexthis compound, is the more active enantiomer at the H1 receptor. While less characterized at SERT, it is important to consider the stereochemistry when designing and interpreting experiments.
Data Presentation
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Transporter | Ligand | Species | Kd (nM) | Ki (nM) | Reference(s) |
| Serotonin Transporter (SERT) | This compound | Human | 15.2 | 31 | [2][3] |
| Norepinephrine Transporter (NET) | This compound | Human | 1,440 | - | |
| Dopamine Transporter (DAT) | This compound | Human | 1,060 | - |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate higher affinity.
Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter
This protocol is designed to determine the binding affinity of this compound for the serotonin transporter using a competitive binding assay with a radiolabeled ligand such as [³H]citalopram.[4]
Materials:
-
Receptor Source: Human platelet membranes or cell lines stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound maleate.
-
Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) or paroxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Prepare membranes from the chosen receptor source according to standard laboratory protocols.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled SSRI (e.g., 10 µM fluoxetine), 50 µL of radioligand, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 150 µL of membrane suspension. The final concentration of the radioligand should be close to its Kd value.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal [³H]Serotonin Uptake Assay
This protocol measures the ability of this compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).[5][6]
Materials:
-
Tissue Source: Fresh rodent brain tissue (e.g., cortex, hippocampus, or striatum).
-
Radiolabeled Substrate: [³H]Serotonin (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound maleate.
-
Reference Compound: A known SSRI (e.g., fluoxetine).
-
Homogenization Buffer: 0.32 M sucrose (B13894) solution.
-
Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, and 0.1 mM pargyline (B1678468) (a monoamine oxidase inhibitor), pH 7.4, gassed with 95% O₂/5% CO₂.
-
Scintillation Cocktail.
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold 0.32 M sucrose.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in ice-cold KRB buffer.
-
Determine the protein concentration.
-
-
Uptake Assay:
-
In microcentrifuge tubes, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]serotonin at a final concentration near its Km value (typically in the low nanomolar range).
-
Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To determine non-specific uptake, include control tubes with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) or by conducting the incubation at 0-4°C.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRB buffer.
-
Alternatively, terminate the reaction by adding ice-cold buffer and pelleting the synaptosomes by centrifugation.
-
Lyse the synaptosomes and measure the radioactivity in the lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol allows for the in vivo measurement of extracellular serotonin levels in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.[7][8]
Materials:
-
Animal Model: Rat or mouse.
-
Microdialysis Probes: Commercially available or custom-made with a semi-permeable membrane.
-
Stereotaxic Apparatus.
-
Perfusion Pump.
-
Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): Containing appropriate concentrations of salts, glucose, and buffered to physiological pH.
-
This compound solution for administration (e.g., intraperitoneal injection).
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD) or Mass Spectrometry (MS).
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Allow the animal to recover from surgery for a few days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize and collect baseline dialysate samples for a predetermined period (e.g., 60-120 minutes).
-
Administer this compound to the animal.
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using HPLC-ECD or a similarly sensitive analytical method.
-
-
Data Analysis:
-
Calculate the mean baseline serotonin concentration.
-
Express the post-administration serotonin levels as a percentage of the baseline.
-
Plot the percentage change in extracellular serotonin over time.
-
Visualizations
Caption: Mechanism of this compound Action at the Serotonergic Synapse.
Caption: Experimental Workflow for Characterizing this compound's Effect on SERT.
Caption: Downstream Signaling Pathways Activated by Increased Serotonin.
References
- 1. This compound, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan, chlorphenamine and serotonin toxicity: case report and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled-Release Chlorpheniramine Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of controlled-release formulations for chlorpheniramine, an antihistamine commonly used for allergic conditions. The following sections detail various formulation strategies, key experimental protocols, and comparative data to guide researchers in designing and evaluating effective controlled-release dosage forms of this compound.
Formulation Technologies for Controlled-Release this compound
Several technologies have been successfully employed to achieve controlled delivery of this compound, aiming to reduce dosing frequency and minimize side effects like drowsiness.[1][2] Key approaches include matrix tablets, ion-exchange resin systems, and multi-particulate systems like pellets.
Matrix Tablets: This is a common and cost-effective approach where this compound is dispersed within a polymer matrix that controls the drug release.[1] The release mechanism can be either diffusion-controlled, swelling-controlled, or erosion-controlled, depending on the type of polymer used.
-
Hydrophilic Matrix Tablets: Polymers such as hypromellose (HPMC) and Carbopol 934 form a gel layer upon contact with aqueous fluids, which controls drug release.[1] The concentration of the polymer is a critical factor, with higher concentrations generally leading to slower release rates.[1]
-
Hydrophobic Matrix Tablets: Insoluble polymers like Eudragit S100 and Compritol® are used to create a non-eroding matrix, where drug release occurs through diffusion via a network of pores.[1]
Ion-Exchange Resinates: This technology involves the complexation of this compound with an ion-exchange resin.[3][4][5] The drug is then released in the gastrointestinal tract through an exchange with ions present in the physiological fluids.[6] This method can be further modified by coating the drug-resinate complex to achieve a more extended-release profile.[3][4][5]
Pellet Formulations: this compound can be formulated into sustained-release pellets, which offer advantages like better dose distribution and reduced risk of dose dumping.[7][8] These pellets can be prepared using techniques like extrusion-spheronization with lipid-based matrices (e.g., Compritol®) or by coating non-pareil cores with the drug and a release-controlling polymer.[7][8][9]
Data Presentation: Comparative In-Vitro Release Data
The following tables summarize the in-vitro release of this compound from various controlled-release formulations described in the literature.
Table 1: In-Vitro Release of this compound from Matrix Tablets [1]
| Formulation | Polymer (Concentration) | 2 hours (%) | 4 hours (%) | 8 hours (%) | 12 hours (%) |
| F1 | Hypromellose (10%) | 45.2 ± 2.1 | 68.9 ± 3.4 | 92.1 ± 4.5 | 100.1 ± 5.0 |
| F2 | Hypromellose (25%) | 30.5 ± 1.5 | 48.7 ± 2.4 | 75.3 ± 3.7 | 98.6 ± 4.9 |
| F3 | Carbopol 934 (10%) | 38.6 ± 1.9 | 59.8 ± 2.9 | 85.4 ± 4.2 | 99.2 ± 4.8 |
| F4 | Carbopol 934 (25%) | 25.1 ± 1.2 | 40.2 ± 2.0 | 65.7 ± 3.3 | 95.8 ± 4.7 |
| F5 | Eudragit S100 (10%) | 20.3 ± 1.0 | 35.6 ± 1.8 | 58.9 ± 2.9 | 80.4 ± 4.0 |
| F6 | Eudragit S100 (25%) | 15.4 ± 0.8 | 28.1 ± 1.4 | 45.3 ± 2.2 | 65.7 ± 3.2 |
| F7 | Compritol® (10%) | 22.5 ± 1.1 | 38.9 ± 1.9 | 62.4 ± 3.1 | 85.1 ± 4.2 |
| F8 | Compritol® (25%) | 18.2 ± 0.9 | 31.5 ± 1.6 | 50.7 ± 2.5 | 70.3 ± 3.5 |
Table 2: In-Vitro Release of this compound from Ion-Exchange Resinates [3]
| Formulation | Coating | 2 hours (%) | 4 hours (%) | 6 hours (%) | 8 hours (%) |
| Uncoated Drug-Resinate | None | 55 | 72 | 81 | 86 |
| Coated Drug-Resinate | 5% Eudragit RS-100 | 40 | 58 | 68 | 72 |
| Coated Drug-Resinate | 10% Eudragit RS-100 | 35 | 50 | 58 | 63 |
| Coated Drug-Resinate | 15% Eudragit RS-100 | 30 | 45 | 53 | 58 |
| Coated Drug-Resinate | 20% Eudragit RS-100 | 28 | 40 | 48 | 55 |
Experimental Protocols
Preparation of this compound Maleate (B1232345) Matrix Tablets by Direct Compression
This protocol describes the preparation of controlled-release matrix tablets using the direct compression method.
Materials:
-
This compound Maleate (CPM)
-
Hydrophilic Polymer (e.g., Hypromellose, Carbopol 934) or Hydrophobic Polymer (e.g., Eudragit S100, Compritol®)
-
Microcrystalline Cellulose (B213188) (Filler/Binder)
-
Magnesium Stearate (B1226849) (Lubricant)
Equipment:
-
Analytical Balance
-
Sieves
-
V-blender or Double Cone Mixer
-
Tablet Press
Procedure:
-
Sifting: Sieve this compound maleate, the chosen polymer, and microcrystalline cellulose through a suitable mesh sieve to ensure particle size uniformity.
-
Blending: Accurately weigh the required quantities of the sifted ingredients and blend them in a V-blender or Double Cone Mixer for 10-15 minutes to achieve a homogenous mixture.[1]
-
Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.[1]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression force should be optimized to achieve tablets of desired hardness and thickness.
References
- 1. scialert.net [scialert.net]
- 2. صياغة وتقييم مبعثرات صلبة مطولة التحرر للكلورفينيرامين ماليات بالاعتماد على تقنية تبخير المحل | مجلة جامعة اللاذقية - سلسلة العلوم الصحية [journal.latakia-univ.edu.sy]
- 3. Development and Evaluation of Oral Controlled Release this compound-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and evaluation of oral controlled release this compound-ion exchange resinate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. Preparation and evaluation of lipid-based sustained release pellets of this compound maleate by the wet extrusion-spheronization method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of lipid-based sustained release pellets of this compound maleate by the wet extrusion-spheronization method [bi.tbzmed.ac.ir]
- 9. In vitro characterization of a controlled-release this compound maleate delivery system prepared by the air-suspension technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorpheniramine Detection in Immunoassays and Management of Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine is a first-generation alkylamine antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1] Its detection and quantification in various matrices, including pharmaceutical formulations and biological samples, are crucial for quality control, pharmacokinetic studies, and clinical monitoring. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, rapid, and cost-effective method for this compound detection.[2]
These application notes provide a comprehensive overview of the use of an indirect competitive ELISA (ic-ELISA) for the determination of this compound. Particular attention is given to the potential for cross-reactivity with structurally related compounds, a common challenge in immunoassay development.[3] Detailed protocols for the assay and sample preparation are provided to guide researchers in obtaining accurate and reliable results.
Principle of the Indirect Competitive Immunoassay
The indirect competitive ELISA is a highly sensitive method for detecting small molecules like this compound. The principle of this assay is based on the competition between the free this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate well for a limited number of specific anti-chlorpheniramine antibody binding sites.
The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). A higher concentration of this compound in the sample leads to a weaker signal, and vice versa.
Potential for Cross-Reactivity
A critical aspect of any immunoassay is its specificity, which is the ability of the antibody to bind exclusively to the target analyte.[4] Cross-reactivity occurs when the antibody binds to other structurally similar compounds, leading to inaccurate (falsely elevated) results. This compound belongs to the alkylamine class of antihistamines and shares structural similarities with other members of this class, such as brompheniramine (B1210426) and pheniramine.[1][5]
The degree of cross-reactivity is dependent on the specific antibody used and the structural resemblance between this compound and the interfering substance. It is essential to evaluate the cross-reactivity of an immunoassay with a panel of structurally related compounds and other drugs that may be present in the samples.
The following diagram illustrates the logical relationship of how structural similarity can lead to cross-reactivity in a competitive immunoassay.
Quantitative Data Summary
The following tables summarize the performance characteristics of a developed indirect competitive ELISA for this compound and its cross-reactivity with various compounds.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Half-maximal inhibitory concentration (IC50) | 1.18 µg/L | [6][7] |
| Limit of Detection (LOD) | 0.07 µg/L | [6][7] |
| Linear Range | 0.19–7.36 µg/L | [7] |
| Average Recovery | 87.7% to 94.0% | [6][7] |
Table 2: Cross-Reactivity of the this compound ic-ELISA
| Compound | IC50 (µg/L) | Cross-Reactivity (%) | Reference |
| This compound | 1.18 | 100 | [6][7] |
| Diphenhydramine (B27) | >2000 | <0.06 | [6][7] |
| Diclofenac sodium | >2000 | <0.06 | [6][7] |
| Aceclofenac | >2000 | <0.06 | [6][7] |
| Dexamethasone | >2000 | <0.06 | [6][7] |
| Metamizole sodium | >2000 | <0.06 | [6][7] |
| Aminophenazone | >2000 | <0.06 | [6][7] |
| Bepotastine | >2000 | <0.06 | [6][7] |
| 4-Chlorophenyl-2-pyridinylmethanol | >2000 | <0.06 | [6][7] |
Cross-reactivity (%) = (IC50 of this compound / IC50 of other compounds) x 100[7]
Additionally, a separate study on an immunoassay for diphenhydramine reported no cross-reactivity with this compound, brompheniramine, and doxylamine, further highlighting the specificity that can be achieved with carefully developed antibodies.[8]
Experimental Protocols
Protocol 1: Indirect Competitive ELISA for this compound
This protocol is based on the methodology described by Huang et al. (2024).[6][7]
Materials:
-
96-well microplate
-
Coating antigen (this compound-protein conjugate)
-
Anti-chlorpheniramine primary antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 3.125 µg/L) in coating buffer.[7]
-
Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Decant the coating solution from the plate.
-
Wash the plate three times with 300 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
-
Washing:
-
Decant the blocking buffer and wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample per well.
-
Add 50 µL of diluted anti-chlorpheniramine primary antibody to each well.
-
Incubate for 30 minutes at 37°C.[7]
-
-
Washing:
-
Decant the solution and wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Decant the secondary antibody solution and wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Sample Preparation from Herbal Tea
This protocol is adapted from the method described by Huang et al. (2024).[6][7]
Materials:
-
Herbal tea sample
-
Centrifuge tubes (10 mL)
-
Adsorbent mixture (e.g., 35 mg PSA and 65 mg GCB)
-
Vortex mixer
-
Centrifuge
-
Syringe filter (0.22 µm)
Procedure:
-
Take 5 mL of the herbal tea sample and place it in a 10 mL centrifuge tube.
-
Add the adsorbent mixture to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Allow the mixture to stand to let the adsorbent settle.
-
Centrifuge to pellet the adsorbent and any precipitate.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtered supernatant is now ready for analysis by the ic-ELISA. A further dilution with an optimized buffer may be necessary to minimize matrix effects.[7]
Conclusion
The indirect competitive ELISA provides a robust and sensitive method for the detection and quantification of this compound. A thorough understanding of the assay principle and careful optimization of experimental parameters are crucial for obtaining reliable results. The potential for cross-reactivity with structurally related compounds is a key consideration in the development and validation of any this compound immunoassay. The data and protocols presented in these application notes serve as a valuable resource for researchers and professionals in the field, enabling them to implement this technique with confidence and to be mindful of its potential limitations. For novel applications or complex matrices, it is always recommended to perform a thorough validation of the assay, including an extensive cross-reactivity study.
References
- 1. Assay Procedure for Competitive-ELISA [elabscience.com]
- 2. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. blog.averhealth.com [blog.averhealth.com]
Troubleshooting & Optimization
Troubleshooting chlorpheniramine stability and degradation in solution.
Welcome to the technical support center for chlorpheniramine (CPM) stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound solutions.
FAQ 1: My this compound solution is showing unexpected degradation. What are the common causes?
Unexpected degradation of this compound in solution can be attributed to several factors. The primary routes of degradation are hydrolysis, oxidation, and photolysis.[1][2] Key factors influencing stability include:
-
pH: this compound stability is pH-dependent. Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolysis. Solutions of this compound maleate (B1232345) are typically acidic, with a pH between 4 and 5, which generally favors stability.[3]
-
Temperature: Elevated temperatures can significantly increase the rate of degradation.[4][5][6] In combined formulations, higher storage temperatures have been shown to increase the formation of degradation products.[4]
-
Light Exposure: this compound is sensitive to light, particularly UV radiation.[1][3] Exposure to light can lead to photodegradation.[7][8]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the molecule.[8][9]
-
Interaction with Other Ingredients: In multi-component formulations, this compound can interact with other active pharmaceutical ingredients (APIs) or excipients, leading to the formation of new degradation products. For instance, an adduct of phenylephrine (B352888) and maleic acid has been identified as a degradation product in formulations containing both phenylephrine and this compound maleate.[4][10]
Troubleshooting Steps:
-
Review Solution Preparation: Confirm the pH of your solution and ensure it is within the optimal stability range.
-
Control Environmental Conditions: Protect the solution from light by using amber-colored vials or by working in a dark environment. Store solutions at controlled, and preferably refrigerated, temperatures.
-
Analyze for Degradants: Utilize a stability-indicating analytical method, such as HPLC, to separate and identify potential degradation products.[11][12]
FAQ 2: I am observing a loss of the maleate peak in my HPLC analysis of a this compound maleate solution. What could be happening?
A decrease in the maleate peak, while the this compound peak remains stable, suggests that the maleate moiety itself is degrading.[13] Maleic acid can undergo cis-trans isomerization to fumaric acid, especially when exposed to heat or UV radiation.[7] It has also been suggested that the maleate moiety can decompose to carbon dioxide.[13]
Troubleshooting Steps:
-
Simultaneous Analysis: Employ an HPLC method capable of simultaneously determining both this compound and maleate.[13]
-
Stress Testing: Analyze a simple solution of maleic acid under the same storage conditions to confirm its degradation.[13]
-
Consider Isomerization: If using a method that separates geometric isomers, check for the appearance of a fumaric acid peak.
FAQ 3: My chromatogram shows peak splitting or tailing for this compound after subjecting the solution to stress conditions. How can I resolve this?
Peak splitting or tailing in HPLC analysis after forced degradation can indicate the co-elution of this compound with one of its degradation products.[8][14] This is particularly noted in cases of base-catalyzed hydrolysis (using NaOH), where the degradation product may not be fully separated from the parent drug.[8][12][15]
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition, pH, column type, or gradient to improve the resolution between this compound and its degradants.[16]
-
Use a Diode Array Detector (DAD): A DAD can help in assessing peak purity and identifying the presence of co-eluting species by comparing UV spectra across the peak.
-
Reference Standards: If available, inject reference standards of known this compound impurities or degradation products to confirm their retention times.[1][11]
Data on this compound Degradation
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagents/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 1 hour at 40°C | 2.31% | [17] |
| Base Hydrolysis | 1N NaOH | 20 hours at 25°C | 10.49% | [17] |
| Oxidation | 5% H₂O₂ | - | Significant | [8] |
| Oxidation | 3% H₂O₂ | 20 hours at 25°C | 4.10% | [17] |
| Thermal Degradation | Dry Heat at 105°C | - | Significant | [8][9] |
| Thermal Degradation | 80°C | 48 hours | 10.39% | [17] |
| Photodegradation | UV Radiation (254 nm) | - | Significant | [8] |
| Photolytic Stress | UV Light | 240 hours | 3.59% | [17] |
Note: Degradation percentages can vary significantly based on the exact experimental conditions (e.g., concentration, solvent, specific light intensity).
Table 2: Effect of Temperature on this compound Maleate Degradation in Syrup Formulations
| Temperature | Degradation in Sample A (%)* | Degradation in Sample B (%)** | Degradation in Sample C (%)*** | Reference |
| 25°C | 1.0 | 1.0 | 1.0 | [6] |
| 45°C | 2.4 | 2.5 | 2.8 | [6] |
| 60°C | 4.3 | 4.5 | 5.2 | [6] |
*Sample A: this compound maleate only **Sample B: this compound maleate with ammonium (B1175870) chloride ***Sample C: this compound maleate with ammonium chloride and ephedrine (B3423809) hydrochloride
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Maleate
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required based on the specific instrumentation and sample matrix.
-
Objective: To separate and quantify this compound maleate from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., µBondapak® C18, 3.9 x 300 mm, 10 µm) is commonly used.[8][12]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.2% triethylamine (B128534) or phosphate (B84403) buffer). A common mobile phase is a mixture of methanol and 0.2% triethylamine (90:10 v/v).[8][12] The pH of the mobile phase can be critical for separation.[16]
-
Detection Wavelength: this compound has a maximum absorbance (λmax) around 261-265 nm.[6][18] A wavelength of 264 nm has been used for simultaneous detection with other compounds.[17]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard stock solution of this compound maleate in a suitable solvent (e.g., mobile phase or water).
-
Prepare the sample solutions (both unstressed and stressed) at a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of this compound remaining and the formation of any degradation products.
-
Visualizations
Caption: Major degradation pathways for this compound under various stress conditions.
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
Caption: A typical experimental workflow for a forced degradation study of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Photostability and Chiral Stability Evaluation of d-Chlorpheniramine Maleate and Its Formulations by Chiral HPLC [jstage.jst.go.jp]
- 8. Determination and stability testing method of this compound maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. [PDF] Determination and stability testing method of this compound maleate in the presence of tartrazine using HPLC | Semantic Scholar [semanticscholar.org]
- 13. Evidence for the degradation of maleate moiety in this compound maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and this compound Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Optimizing Chlorpheniramine Dosage for In Vivo Efficacy Studies
Welcome to the Technical Support Center for optimizing chlorpheniramine dosage in your in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-generation antihistamine that acts as a potent inverse agonist at the histamine (B1213489) H1 receptor.[1] In allergic reactions, histamine is released from mast cells and basophils, binding to H1 receptors and causing symptoms like increased vascular permeability, vasodilation, itching, and redness.[2] this compound competitively blocks histamine from binding to these H1 receptors, thereby mitigating these allergic symptoms.[2][3] It also possesses weak anticholinergic activity.[1] As a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[2]
Q2: What are the key pharmacokinetic parameters of this compound to consider when designing an in vivo study?
A2: The pharmacokinetics of this compound can vary significantly across species.[4][5] Key parameters to consider are:
-
Bioavailability: Oral bioavailability is moderate, ranging from 25% to 50% in humans, indicating a significant first-pass metabolism in the gut.[5][6]
-
Time to Peak Plasma Concentration (Tmax): Following oral administration, Tmax is typically reached within 2 to 4 hours in humans.[4]
-
Elimination Half-Life: The elimination half-life is relatively long, ranging from 13.9 to 43.4 hours in adults.[1]
-
Metabolism: this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system.[2]
It is crucial to consult literature for pharmacokinetic data specific to the animal model being used, as these parameters can differ substantially.[4]
Q3: What are typical starting doses for this compound in preclinical in vivo studies?
A3: The appropriate dosage of this compound will depend on the animal model, the route of administration, and the specific research question. Based on published studies, here are some examples:
-
Guinea Pigs: In models of allergic and capsaicin-induced cough, oral doses of 0.1-3.0 mg/kg have been shown to be effective.[7]
-
Mice: For evaluating CNS effects, an oral dose of 3 mg/kg has been used in Swiss albino mice.[8]
-
Rats: Subcutaneous injections have been used to demonstrate a dose-dependent analgesic effect.[7] In a drug-drug interaction study, an oral dose of 1 mg/kg was used.[9]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[10]
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at the chosen dosage.
-
Possible Cause:
-
Inadequate Dose: The selected dose may be too low to achieve the desired therapeutic effect.
-
Poor Bioavailability: this compound has variable oral bioavailability.[6] The formulation or route of administration may not be optimal for absorption in your animal model.
-
Timing of Administration: The drug may not have been administered at the appropriate time relative to the experimental challenge.
-
-
Solution:
-
Conduct a Dose-Response Study: Administer a range of doses (e.g., on a logarithmic scale) to identify the optimal dose for your endpoint.[10]
-
Optimize Formulation and Administration: For oral gavage, ensure the vehicle is appropriate.[11] Consider alternative routes of administration like intravenous or subcutaneous injection for more consistent bioavailability.[7][12]
-
Review Pharmacokinetics: Align the timing of drug administration with the expected Tmax to ensure peak plasma concentrations coincide with the experimental challenge.[4]
-
Issue 2: Animals are showing signs of toxicity or adverse effects (e.g., excessive sedation).
-
Possible Cause:
-
Dose is Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
CNS Effects: As a first-generation antihistamine, this compound crosses the blood-brain barrier and can cause sedation.[2]
-
-
Solution:
-
Reduce the Dose: If toxicity is observed, lower the dose in subsequent experiments.
-
Conduct a Maximum Tolerated Dose (MTD) Study: This will help determine the highest dose that does not cause unacceptable toxicity.[10]
-
Monitor for Sedation: If sedation is a concern, consider its potential impact on behavioral readouts in your study.
-
Issue 3: Difficulty in preparing a stable formulation for administration.
-
Possible Cause:
-
Improper Solvent or Vehicle: this compound maleate (B1232345) has specific solubility properties.
-
-
Solution:
-
Consult Formulation Literature: For oral gavage, vehicles such as water or saline are often suitable for the maleate salt. For other forms or routes, specific solvents may be required.[11]
-
Ensure Complete Dissolution: Ensure the drug is fully dissolved before administration to avoid inaccurate dosing.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | 25% - 50% | [5][6] |
| Tmax (Time to Peak Concentration) | 2 - 4 hours | [4] |
| Elimination Half-life | 13.9 - 43.4 hours | [1] |
| Cmax (Peak Concentration) | 5.7 ng/mL (single 4 mg dose) | [4] |
| AUC (Area Under the Curve) | 57.9 ng*hr/mL (single 4 mg dose) | [4] |
Table 2: Example In Vivo Efficacious Doses of this compound in Preclinical Models
| Animal Model | Efficacy Endpoint | Route of Administration | Effective Dose Range | Reference(s) |
| Guinea Pigs | Inhibition of allergic cough | Oral | 0.1 - 3.0 mg/kg | [7] |
| Mice | CNS activity assessment | Oral | 3 mg/kg | [8] |
| Rats | Analgesic effect | Subcutaneous | Dose-dependent | [7] |
| Rats | Drug-drug interaction study | Oral | 1 mg/kg | [9] |
Experimental Protocols
Protocol 1: Evaluation of Antihistaminic Activity via Histamine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs are commonly used for this assay.[7]
-
Drug Administration: Administer this compound or vehicle control intravenously (i.v.) at various doses.[7]
-
Histamine Challenge: After a predetermined time following drug administration, challenge the animals with an intravenous infusion of histamine.
-
Efficacy Measurement: Measure the resulting bronchoconstriction. This can be assessed through changes in pulmonary mechanics, such as airway resistance or a decrease in respiratory airflow.[7]
-
Data Analysis: Calculate the dose of this compound required to inhibit the histamine-induced bronchoconstriction by 50% (ED50) to determine its potency.[7]
Protocol 2: Oral Gavage Administration in Rodents
-
Animal Handling and Restraint:
-
Gavage Needle Selection and Measurement:
-
Administration:
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes after the procedure for any signs of distress.[14]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 5. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 6. Pharmacokinetics of this compound after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. ejst.uniwa.gr [ejst.uniwa.gr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of an H1 blocker, this compound, on inhalation tests with histamine and allergen in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in LC-MS analysis of chlorpheniramine
Welcome to the technical support center for the LC-MS analysis of chlorpheniramine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of this compound from biological samples, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A: The "post-extraction spike" method is a widely accepted quantitative approach.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix.[2]
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A: The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is a simple and fast technique, it is often the least effective at removing interfering matrix components, particularly phospholipids.[3][4] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[3][5] SPE, particularly newer mixed-mode or phospholipid removal phases, often provides the most thorough cleanup, significantly reducing matrix effects.[3][4]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?
A: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is a highly effective strategy to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: Sample solvent is much stronger than the mobile phase. 3. Secondary Interactions: Analyte interacting with active sites on the column. 4. Column Contamination: Buildup of matrix components on the column. | 1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. 4. Implement a more effective sample cleanup method (e.g., switch from PPT to SPE). Use a guard column and replace it regularly. |
| Inconsistent Retention Time | 1. Mobile Phase Preparation: Inconsistent mobile phase composition. 2. Pump Malfunction: Inaccurate solvent delivery. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. 4. Temperature Fluctuations: Unstable column temperature. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Check for leaks, prime the pumps, and verify flow rate accuracy. 3. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 4. Use a column oven to maintain a stable temperature. |
| High Signal Suppression (Low Analyte Response) | 1. Co-eluting Matrix Components: Significant overlap of this compound with phospholipids or other matrix components. 2. Inefficient Sample Cleanup: The chosen sample preparation method does not adequately remove interferences. 3. Suboptimal Ionization Source Conditions: Incorrect settings for temperature, gas flows, or voltage. | 1. Modify the chromatographic gradient to better separate this compound from the suppression zone. 2. Switch to a more rigorous sample preparation technique (e.g., from LLE to a phospholipid removal SPE). 3. Optimize ion source parameters using a this compound standard solution. |
| High Variability in Results Between Samples | 1. Inconsistent Sample Preparation: Manual extraction techniques can introduce variability. 2. Lot-to-Lot Matrix Variability: Different sources of biological matrix have varying levels of interfering compounds. 3. Absence of an Appropriate Internal Standard: No correction for sample-to-sample variations in extraction recovery and matrix effects. | 1. Use an automated liquid handler for sample preparation if available. Ensure consistent vortexing times and solvent volumes. 2. Evaluate matrix effects across multiple lots of matrix during method validation. 3. Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) into the method. |
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of common sample preparation techniques in terms of recovery and their effectiveness at removing phospholipids, a primary source of matrix effects in plasma samples.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High (>90%) | Low (0-20%)[6][7] | Simple, fast, low cost | High matrix effects, potential for clogging LC system[3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-90%) | Moderate to High (80-95%)[5] | Good removal of salts and proteins | Can be labor-intensive, may have lower recovery for polar analytes, uses organic solvents.[3] |
| Solid-Phase Extraction (SPE) | High (>85%) | High (>95%)[5][6] | High selectivity, excellent matrix removal, amenable to automation | Higher cost, requires method development. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization.
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v)).[8][9]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol uses a generic reversed-phase SPE cartridge and may need optimization for specific cartridge types.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for injection.
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample containing the internal standard, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly, or it can be evaporated and reconstituted in mobile phase to improve peak shape.
Visualizations
Caption: Workflow of sample preparation techniques and their impact on matrix effects.
Caption: Troubleshooting logic for addressing inaccurate LC-MS results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nalam.ca [nalam.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Chlorpheniramine Interference in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing cellular responses when working with the antihistamine compound chlorpheniramine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CPM) is a first-generation antihistamine used to treat symptoms of allergic conditions like rhinitis and urticaria.[1][2] Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor.[2][3] By binding to this receptor, it blocks the actions of endogenous histamine, which are responsible for allergic symptoms.[3]
Q2: Why might this compound interfere with my cell-based assay?
A2: this compound can interfere with cell-based assays through several mechanisms. As a small molecule, it can have off-target effects, meaning it interacts with cellular components other than its intended H1 receptor target.[4][5] These interactions can lead to unexpected biological responses or direct interference with assay detection methods. For example, some compounds can directly react with assay reagents, leading to false signals.[6][7] Additionally, the chemical structure of a compound can cause it to be autofluorescent, which can interfere with fluorescence-based assays.[8]
Q3: What are some known off-target effects of this compound observed in cellular studies?
A3: Beyond its antihistaminic activity, this compound has been shown to have other effects in vitro. It can inhibit the proliferation of certain cancer cell lines, such as human breast cancer cells, and promote apoptosis.[9][10] At high concentrations, it has been observed to induce genotoxicity in human peripheral blood lymphocytes.[11][12] It has also been shown to increase paracellular permeability in colonic epithelial cells by affecting tight junction proteins.[13] Additionally, it can inhibit the IL-6/JAK1/STAT3 signaling pathway.[9]
Q4: Can this compound interfere with immunoassay-based methods?
A4: While this compound itself is not reported to interfere with all immunoassays, structurally similar compounds and other drugs found in over-the-counter cold medications have been shown to cause interference in some specific immunoassays, such as those for methamphetamine detection.[14] This highlights the general principle that small molecules can cross-react in antibody-based detection systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based experiments involving this compound, presented in a question-and-answer format.
Q1: I am observing an increase in signal in my MTT or other tetrazolium-based cell viability assay at higher concentrations of this compound. Is this expected?
A1: No, this is a strong indication of assay interference. An apparent increase in viability with a cytotoxic compound suggests that the compound itself is chemically reducing the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product.[7][15] This is a common artifact for compounds with reducing potential.[7] This chemical reaction mimics the metabolic activity of viable cells, leading to a false-positive signal that is dependent on the this compound concentration, not the number of living cells.
Recommended Action: Perform a cell-free control experiment to confirm direct reduction of the assay reagent by this compound.
Q2: My fluorescence-based assay (e.g., a reporter gene assay with a fluorescent protein, or a calcium flux assay) is showing high background readings in wells treated with this compound. What is the cause and how can I fix it?
A2: This issue is likely caused by the intrinsic fluorescence (autofluorescence) of this compound.[8] Many small molecules absorb light at one wavelength and emit it at another, which can be detected by the plate reader and artificially inflate the signal from your assay's specific fluorophore.[8]
Recommended Actions:
-
Measure Compound Autofluorescence: Set up control wells containing only media and the same concentrations of this compound used in your experiment. Measure the fluorescence in the same channel as your assay.
-
Subtract Background: If significant fluorescence is detected, subtract the average reading from the this compound-only wells from your experimental wells.
-
Switch to a Different Assay: If background subtraction is not sufficient, consider an alternative assay with a different detection method, such as a luminescence-based assay or a colorimetric assay not based on reduction (e.g., SRB assay).
Q3: My luciferase reporter assay results are inconsistent when using this compound. What could be causing this?
A3: Interference in luciferase assays can be complex. Some compounds are known to directly inhibit or, counterintuitively, stabilize the luciferase enzyme.[16] Enzyme stabilization can protect it from degradation, leading to an accumulation of the enzyme and a stronger-than-expected luminescent signal, which can be misinterpreted as increased reporter gene activity.[16] Conversely, direct inhibition will lead to a weaker signal.[17]
Recommended Action: Test for direct effects on the luciferase enzyme. Perform a cell-free assay using a purified luciferase enzyme, its substrate (luciferin), and ATP. Add this compound at the concentrations used in your experiment. A change in the luminescent output compared to a vehicle control will indicate direct interference.
Quantitative Data Summary
Table 1: Reported Effects of this compound in Various Cell-Based Studies
| Cell Line/System | Assay Type | Concentration Range | Observed Effect | Citation |
| Human Keloid Fibroblasts (KFs) | CCK-8, Apoptosis, Migration | Not Specified | Inhibited proliferation and migration, promoted apoptosis. | [9] |
| Human Nasal Epithelial Cells (HNEpC) | Western Blot | 10⁻⁶ M - 10⁻⁴ M | Increased expression of AQP5 and p-CREB proteins. | [18][19] |
| Human Peripheral Blood Lymphocytes | Comet Assay | 0.1 mM - 1.5 mM | Induced genotoxicity at high concentrations (1.5 mM). | [11][12] |
| Ehrlich & MCF-7 Breast Cancer Cells | Cell Proliferation Assay | Up to 250 µM | Reduced cell proliferation by 75% (Ehrlich) and 30% (MCF-7) at 250 µM. | [10] |
| Murine Colonic MCE301 Cells | TER, Paracellular Permeability | Not Specified | Decreased transepithelial electrical resistance (TER) and increased permeability. | [13] |
| VERO E6 Cells | Cytotoxicity Assay | Up to ~1800 µM (497.7 µg/ml) | Half-maximal cytotoxic concentration (CC₅₀) was 497.7 µg/ml. | [4][5] |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium-Based Assays (e.g., MTT)
This protocol determines if this compound directly reduces the assay reagent.
-
Prepare a 96-well plate with the same serial dilutions of this compound used in your cell-based experiment.
-
Add cell culture medium without cells to each well to achieve the final desired concentrations. Include wells with medium only as a negative control.
-
Add the tetrazolium-based reagent (e.g., MTT) to each well as per the manufacturer's protocol.
-
Incubate the plate for the same duration and under the same conditions (e.g., 1-4 hours at 37°C) as your cell-based assay.[20]
-
Add the solubilization solution to each well to dissolve the formazan product.[20]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Interpretation: If a concentration-dependent color change is observed in the wells containing this compound, it confirms direct interference with the assay.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
This assay is based on the ability of SRB to bind to cellular proteins and is less susceptible to interference from reducing compounds.[21]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and incubate for the chosen duration (e.g., 24-72 hours).
-
Gently remove the treatment medium. Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[21]
-
Wash the plate five times with slow-running tap water to remove TCA and unbound cells. Allow the plate to air dry completely.[21]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[21]
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the total protein mass and thus, the number of viable cells.
Visualizations
Caption: Primary signaling pathway blocked by this compound.
Caption: Workflow for troubleshooting assay interference.
Caption: Autofluorescence interference in fluorescence assays.
References
- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound maleate exerts an anti-keloid activity by regulation of IL-6/JAK1/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the synthesis of ornithine decarboxylase and the proliferation of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of this compound-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
- 13. This compound Increases Paracellular Permeability to Marker Fluorescein Lucifer Yellow Mediated by Internalization of Occludin in Murine Colonic Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Interference by drugs contained in over-the-counter cold syrups on met" by B.-C. Huang, M.-H. Lien et al. [jfda-online.com]
- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 16. scienceopen.com [scienceopen.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation [medsci.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Chlorpheniramine and Its Degradation Products
Welcome to the technical support center for the identification and characterization of chlorpheniramine degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Under various stress conditions, this compound can degrade into several products. The most commonly identified degradation products include:
-
This compound N-oxide: Formed under oxidative conditions.
-
Desmethyl this compound (Chlorphenamine EP Impurity C): A potential impurity from synthesis and a degradation product.
-
Didesmethyl this compound: Another demethylated impurity.
-
N-Nitroso Desmethyl this compound: Can form in the presence of nitrite (B80452) sources, particularly under acidic conditions.[1][2]
-
Chlorphenamine Di-N-Oxide: An oxidation product.
In formulations containing other active pharmaceutical ingredients, such as phenylephrine (B352888), an adduct of phenylephrine and maleic acid has been identified as a major degradation product.[3] Additionally, under forced degradation conditions, this compound maleate (B1232345) can dissociate into this compound and maleic acid.[4]
Q2: My HPLC chromatogram shows unexpected peaks when analyzing stressed samples of this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely due to the formation of degradation products. The specific degradants formed will depend on the stress conditions applied (e.g., acid, base, oxidation, heat, light). Refer to the known degradation products listed in Q1. To identify these peaks, you can:
-
Compare the retention times of your unknown peaks with those of known this compound impurity standards.
-
Employ mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks and compare them to the molecular weights of known degradation products.
-
Perform co-injection experiments with available reference standards.
Q3: I am having trouble separating this compound from its degradation products using reverse-phase HPLC. What can I do to improve the separation?
A3: If you are experiencing co-elution or poor resolution, consider the following troubleshooting steps:
-
Mobile Phase Modification:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its degradation products. Small adjustments to the pH of the aqueous portion of your mobile phase can alter the ionization state of the analytes and improve separation.
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention times and potentially improve resolution.
-
Ion-Pairing Agents: For challenging separations, consider adding an ion-pairing agent like octane (B31449) sulfonate to the mobile phase.
-
-
Column Selection:
-
If you are using a standard C18 column, switching to a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, may provide a different selectivity and improve separation.
-
-
Method Parameters:
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, potentially improving peak shape and resolution.
-
Q4: How can I quantify the amount of each degradation product in my sample?
A4: To quantify degradation products, you will need to use a validated stability-indicating analytical method, typically HPLC with UV detection or LC-MS. The general steps are:
-
Obtain Reference Standards: You will need certified reference standards for each degradation product you wish to quantify.
-
Develop a Calibration Curve: Prepare a series of solutions of the reference standard at known concentrations and inject them into your HPLC system. Plot the peak area response versus the concentration to create a calibration curve.
-
Analyze Your Sample: Inject your degraded sample into the HPLC system under the same conditions.
-
Calculate the Concentration: Determine the peak area of the degradation product in your sample and use the calibration curve to calculate its concentration.
If a reference standard for a particular degradation product is not available, you can use relative response factors (RRFs) with respect to this compound, if they have been established.
Troubleshooting Guides
Guide 1: Forced Degradation Studies
Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.
Common Problems & Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, shorten the exposure time, or lower the temperature. |
| Precipitation observed after adding stressor. | Poor solubility of this compound or its degradation products under the applied conditions. | Use a co-solvent if appropriate for the stress condition. Ensure the sample is well-dissolved before subjecting it to stress. |
| Inconsistent results between replicate experiments. | Inaccurate preparation of stress solutions or inconsistent temperature/light exposure. | Ensure accurate pipetting and weighing. Use a calibrated oven or water bath for thermal stress and a photostability chamber for light stress to ensure uniform conditions. |
Guide 2: HPLC Method Development for Degradation Products
Objective: To develop a robust HPLC method capable of separating this compound from all its potential degradation products.
Common Problems & Solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. | Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes. Use a high-purity silica-based column or a column with end-capping. Reduce the injection volume or sample concentration. |
| Baseline drift or noise. | Contaminated mobile phase, column degradation, or detector issues. | Filter all mobile phases. Use fresh, high-purity solvents. Flush the column regularly. Check the detector lamp for lifetime and stability. |
| Shifting retention times. | Inconsistent mobile phase preparation, fluctuating column temperature, or column aging. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature. Equilibrate the column for a sufficient time before analysis. If the column is old, replace it. |
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | % Degradation of this compound Maleate |
| Acidic Hydrolysis (1.0 M HCl, 25°C, 20h) | 2.31%[5] |
| Basic Hydrolysis (1.0 M NaOH, 25°C, 20h) | 10.49%[5] |
| Oxidative (30% H₂O₂, 60°C, 60 min) | 4.10% (as part of a combination product)[6] |
| Thermal (60°C, 4h) | 10.39%[5] |
| Photolytic | 3.59%[5] |
Note: The extent of degradation can vary significantly based on the exact experimental conditions (e.g., concentration, temperature, duration of exposure).
Experimental Protocols
Protocol 1: Forced Degradation of this compound Maleate
This protocol outlines the general procedures for subjecting this compound maleate to various stress conditions as per ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound maleate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 M hydrochloric acid (HCl).
-
Keep the solution at room temperature (e.g., 25°C) or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 to 24 hours).[5]
-
After the incubation period, neutralize the solution with an equivalent amount of 1.0 M sodium hydroxide (B78521) (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature or an elevated temperature for a specified period.[5]
-
After incubation, neutralize the solution with an equivalent amount of 1.0 M hydrochloric acid (HCl).
-
Dilute to a suitable concentration with the mobile phase.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.[6]
-
Dilute to a suitable concentration with the mobile phase.
5. Thermal Degradation:
-
Place the solid drug substance or a solution of the drug in a calibrated oven at a high temperature (e.g., 60-105°C) for a specified period.[5][6]
-
If a solution was heated, allow it to cool to room temperature.
-
Dilute to a suitable concentration with the mobile phase.
6. Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the sample to a suitable concentration with the mobile phase.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method suitable for separating this compound from its degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase:
-
Aqueous Phase (A): A buffer solution such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate (B1210297) at a controlled pH (e.g., pH 3.0-7.0).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Elution Mode: A gradient elution is often necessary to separate all degradation products with varying polarities. A typical gradient might start with a low percentage of the organic phase and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 265 nm.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35°C.
Procedure:
-
Prepare the mobile phase components, filter, and degas them.
-
Install the column and equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase), a standard solution of this compound, and the stressed samples.
-
Record the chromatograms and integrate the peak areas.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. N-Nitroso Desmethyl this compound | Manasa Life Sciences [manasalifesciences.com]
- 2. N-Nitroso Desmethyl this compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and this compound Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. actapharmsci.com [actapharmsci.com]
Strategies to increase the bioavailability of chlorpheniramine formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase the bioavailability of chlorpheniramine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for needing to improve the bioavailability of this compound?
This compound maleate (B1232345) (CPM) has a low oral bioavailability, estimated to be between 25% and 50%.[1][2][3][4] This is primarily due to extensive first-pass metabolism in the liver, where the drug is converted to inactive monodesmethyl and didesmethyl compounds.[1][5] Enhancing its bioavailability can lead to more effective therapeutic outcomes at lower doses, potentially reducing side effects.
Q2: What are the main strategies to overcome the low oral bioavailability of this compound?
The primary strategies focus on two main areas:
-
Novel Drug Delivery Systems: These aim to protect the drug from premature metabolism and enhance its absorption. Examples include lipid-based formulations, polymeric nanoparticles, microspheres, and fast-dissolving tablets.[1][6][7]
-
Alternative Routes of Administration: These routes bypass the gastrointestinal tract and the liver's first-pass effect. Common alternative routes include intranasal, transdermal, and sublingual administration.[3][4][8][9]
Q3: How do lipid-based formulations improve this compound bioavailability?
Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of lipophilic drugs like this compound by:
-
Improving drug solubilization in the gastrointestinal tract.
-
Protecting the drug from degradation.
-
Facilitating absorption through the lymphatic pathway, which reduces first-pass metabolism.[1]
Q4: Can taste-masking of this compound also improve patient compliance?
Yes. This compound maleate has a bitter taste, which can be a significant issue for pediatric and geriatric patients.[7][10] Formulations like alginate/chitosan (B1678972) microspheres have been developed not only for controlled release but also to effectively mask this bitterness, thereby improving patient compliance.[7][10]
Troubleshooting Guides
Nanoparticle and Microsphere Formulations
Problem: Low drug entrapment efficiency in chitosan-based nanoparticles.
-
Possible Cause 1: Inappropriate chitosan to tripolyphosphate (TPP) ratio. The ratio of chitosan to the cross-linking agent TPP is critical for optimal nanoparticle formation and drug encapsulation.
-
Troubleshooting Tip: Systematically vary the concentration of both chitosan and TPP to find the optimal ratio for your specific experimental conditions. An example protocol uses a 0.1% w/v chitosan solution and a 0.1% w/v TPP solution.[1]
-
-
Possible Cause 2: pH of the solution is not optimal. The charge density of chitosan is pH-dependent.
-
Troubleshooting Tip: Ensure the chitosan is fully dissolved in a slightly acidic solution (e.g., 1% v/v acetic acid) to ensure proper protonation of the amine groups, which is necessary for ionic gelation with TPP.[1]
-
-
Possible Cause 3: Stirring speed and addition rate of TPP. Aggregation of nanoparticles can occur if the TPP is added too quickly or if the stirring is not adequate.
-
Troubleshooting Tip: Add the TPP solution dropwise to the chitosan-drug solution under constant, moderate magnetic stirring to ensure the formation of uniform, well-dispersed nanoparticles.[1]
-
Problem: Rapid initial burst release from alginate/chitosan microspheres.
-
Possible Cause 1: Drug adsorbed on the surface. A significant amount of the drug may be adsorbed onto the surface of the microspheres rather than being encapsulated within the core.
-
Troubleshooting Tip: After harvesting the microspheres by centrifugation, wash them thoroughly with deionized water to remove any surface-adsorbed drug.[1]
-
-
Possible Cause 2: High concentration of cross-linking ions. The concentration of ions like Ca²⁺ or Al³⁺ can affect the porosity and integrity of the microspheres.
-
Troubleshooting Tip: Optimize the concentration of the cross-linking ions. A study on alginate/chitosan particles for this compound maleate used 1.3% w/v of Ca²⁺ or Al³⁺ ions.[7]
-
In-Vitro Release Studies
Problem: High variability in dissolution testing results for fast-dissolving tablets (FDTs).
-
Possible Cause 1: Inconsistent tablet hardness. Variations in tablet hardness can affect the disintegration time and, consequently, the dissolution rate.
-
Troubleshooting Tip: Ensure uniform compression force during tablet manufacturing to achieve consistent hardness. For lyophilized FDTs of this compound maleate, a hardness of 2.4–2.9 kg/cm ² has been reported.[6]
-
-
Possible Cause 2: Inadequate control of dissolution test parameters. Factors such as the rotation speed of the paddle/basket and the temperature of the dissolution medium can significantly impact results.
Data Presentation
Table 1: Comparison of Different this compound Maleate Formulations
| Formulation Type | Key Findings | Reference |
| Chitosan-based Nanoparticles in Thermosensitive Gel (Intranasal) | Optimized formulation had a particle size of 143.9 nm, 80.10% entrapment efficiency, and 90.92% cumulative drug permeation. | [13][14] |
| Alginate/Chitosan Microspheres (Oral) | Encapsulation efficiency ranged from 20.9% to 94.2% depending on the presence of chitosan and the type of cross-linking ion (Ca²⁺ or Al³⁺). | [7][10] |
| Fast Dissolving Tablets (Lyophilization) | Disintegration time of 10–19 seconds and in-vitro drug release of 96.04–99.92% within 5 minutes. | [6] |
| W/O/W Multiple Emulsion (Oral) | Provided a gradual and consistent drug release in a modified dialysis method. | [15] |
| Transdermal Gel | A 20% CPM gel achieved a steady-state flux of 34 micrograms/cm²/h. | [8] |
| Liqui-Solid Tablets | Improved drug release to 95.6% using Avicel as a carrier and sodium starch gluconate as a superdisintegrant. | [12] |
| Controlled-Release Suspension (Ion-Exchange Resin) | Showed sustained release characteristics and good stability at elevated temperatures. | [11] |
Experimental Protocols
1. Preparation of Chitosan-Based Nanoparticles by Ionic Gelation
-
Objective: To prepare this compound maleate-loaded chitosan nanoparticles.
-
Materials: this compound maleate, Chitosan, Acetic acid, Sodium tripolyphosphate (TPP), Deionized water.
-
Procedure:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with magnetic stirring.
-
Prepare a this compound maleate solution by dissolving the drug in deionized water.
-
Add the this compound maleate solution to the chitosan solution and stir for 30 minutes.
-
Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Continue stirring for 60 minutes to allow for nanoparticle formation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water.
-
Lyophilize the nanoparticles for long-term storage.[1]
-
2. Preparation of Niosomes by Thin Film Hydration Method
-
Objective: To prepare this compound maleate-loaded niosomes.
-
Materials: this compound maleate, Non-ionic surfactants (e.g., Span 60, Tween 60), Cholesterol, Organic solvent (e.g., chloroform, methanol), Phosphate buffered saline (PBS) pH 7.4.
-
Procedure:
-
Dissolve the surfactants and cholesterol in the organic solvent in a round-bottom flask.
-
Add the this compound maleate to the organic solvent mixture.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant.
-
Sonicate the resulting suspension using a probe or bath sonicator to reduce the size of the niosomes and obtain a homogenous dispersion.[1]
-
3. In-Vitro Drug Release Study using Franz Diffusion Cell
-
Objective: To evaluate the in-vitro release of this compound from a formulation.
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic or biological membrane (e.g., TESTSKIN).
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4) and maintain the temperature at 37°C with constant stirring.
-
Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for this compound content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released per unit area as a function of time.[1]
-
Visualizations
Caption: Workflow for development and evaluation of bioavailability-enhanced this compound formulations.
Caption: Mechanism of increased bioavailability via lipid-based drug delivery systems (LBDDS).
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 4. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. brieflands.com [brieflands.com]
- 8. Design and evaluation of transdermal this compound maleate drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Preparation of this compound Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Evaluation of Oral Controlled Release this compound-Ion Exchange Resinate Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpn.org [rjpn.org]
- 13. This compound maleate containing chitosan-based nanoparticle-loaded thermosensitive in situ gel for management in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Chlorpheniramine Enantiomer Separation by Capillary Electrophoresis
Welcome to the technical support center for the chiral separation of chlorpheniramine enantiomers by capillary electrophoresis (CE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supported by detailed experimental data and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral selectors for separating this compound enantiomers in CE?
The most widely used chiral selectors for this compound enantiomer separation are modified cyclodextrins (CDs).[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) are frequently reported to provide good enantioselectivity.[3][4] Other effective selectors include native β-cyclodextrin and sulfated-β-cyclodextrin.[5][6][7] The choice of cyclodextrin (B1172386) is critical, as different derivatives can lead to varying separation abilities and even a reversal of the enantiomer migration order.[1][5]
Q2: What is a typical background electrolyte (BGE) composition for this separation?
A common BGE consists of an acidic buffer, such as a phosphate (B84403) or betaine-acetic acid buffer.[2][4] The pH is a critical factor and is often maintained in the acidic range (e.g., pH 2.5-3.5) to ensure this compound, a basic drug, is in its cationic form.[2][3][8] The buffer concentration typically ranges from 25 mM to 100 mM.[1][2][9]
Q3: Can the migration order of the this compound enantiomers change?
Yes, the enantiomer migration order (EMO) can be reversed depending on the type of cyclodextrin used as the chiral selector. For instance, studies have shown that the migration order of this compound enantiomers in the presence of native β-CD can be opposite to that observed with heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD).[1][5] This phenomenon is crucial to consider when identifying and quantifying the enantiomers.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this analysis?
Validated CE methods have demonstrated the ability to achieve low detection and quantification limits suitable for quality control and purity testing. For example, one validated method reported an LOD of 0.25 µg/ml and an LOQ of 0.75 µg/ml for the levothis compound maleate (B1232345) impurity in dexthis compound (B1670334) maleate samples.[10][11] Another study focusing on chlorphenamine maleate assay reported an LOD of 5 mg/l and an LOQ of 15 mg/l.[12][13]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Enantiomers
Q: I am injecting a racemic mixture of this compound, but I see only a single peak or two poorly resolved peaks. What are the potential causes and solutions?
Potential Causes & Solutions:
-
Inappropriate Chiral Selector Concentration: The concentration of the cyclodextrin in the BGE is a critical factor influencing resolution.[3][7]
-
Solution: Optimize the chiral selector concentration. For carboxymethyl-β-cyclodextrin (CM-β-CD), a concentration as low as 1.5 mM has been shown to yield resolution values greater than 10.[10] For native β-CD, a higher concentration of 18 mg/mL may be required for baseline separation.[5] Systematically vary the CD concentration (e.g., from 1 mM to 30 mM) to find the optimal level for your specific conditions.
-
-
Suboptimal Buffer pH: The pH of the background electrolyte affects the charge of the analyte and the interaction with the chiral selector.[3][7]
-
Incorrect Type of Chiral Selector: Not all cyclodextrins are equally effective.
-
Solution: If resolution is poor with one type of CD, try another. For example, negatively charged cyclodextrins like sulfated-β-CD or CM-β-CD can provide better resolution for cationic drugs like this compound due to countercurrent mobility effects.[7][14] Dual CD systems, such as a mixture of a charged and a neutral CD, can also enhance enantioselectivity.[15][16]
-
-
Inappropriate Applied Voltage: The applied voltage affects both migration time and peak efficiency.[3]
-
Solution: Optimize the applied voltage. While higher voltages can shorten analysis time, they can also generate excessive Joule heating, leading to peak broadening and poor resolution. Try reducing the voltage and observe the effect on resolution.
-
-
Temperature Fluctuations: Inconsistent temperature can affect buffer viscosity and interaction kinetics, leading to poor reproducibility and resolution.[17]
-
Solution: Use a CE system with effective temperature control and ensure the capillary is properly thermostatted. A typical temperature for these separations is 20-25°C.[1]
-
Issue 2: Peak Tailing
Q: My peaks for the this compound enantiomers are showing significant tailing. How can I improve the peak shape?
Potential Causes & Solutions:
-
Analyte Adsorption to Capillary Wall: The silanol (B1196071) groups on the inner surface of the fused-silica capillary can be negatively charged, leading to electrostatic interaction with the cationic this compound molecule. This is a common cause of peak tailing for basic compounds.[18][19]
-
Solution: Add an organic modifier or a competing amine to the BGE to mask the silanol groups. Triethanolamine is one such additive that can be used. Alternatively, using a coated capillary can prevent these interactions.
-
-
Mismatch Between Sample Matrix and BGE: A significant difference in ionic strength between the sample solvent and the BGE can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in a solution that matches the BGE composition, or simply in water. If the sample is dissolved in a high-ionic-strength solvent, dilute it with water or BGE before injection.[20]
-
-
Column Overload: Injecting too much sample can lead to non-ideal peak shapes, including tailing.[19][21]
-
Solution: Reduce the sample concentration or decrease the injection time/pressure. Dilute your sample and reinject to see if the peak shape improves.
-
Issue 3: Unstable Migration Times
Q: The migration times for my enantiomer peaks are shifting between runs. What could be causing this variability?
Potential Causes & Solutions:
-
Inconsistent Electroosmotic Flow (EOF): The EOF can be unstable if the capillary surface chemistry changes or if the BGE is not consistently prepared.
-
Solution: Implement a rigorous capillary conditioning and rinsing protocol between runs. A typical procedure involves flushing with 0.1 M NaOH, followed by water, and then equilibrating with the BGE for several minutes. Ensure the BGE is prepared fresh and from the same stock solutions for a batch of experiments.[9]
-
-
Buffer Depletion or Contamination: Over the course of multiple runs, the composition of the buffer in the inlet and outlet vials can change due to electrolysis and evaporation.
-
Solution: Replace the buffer in the vials regularly, for example, every 5-10 runs, to ensure consistent conditions.[20]
-
-
Temperature Fluctuations: As mentioned previously, inconsistent temperature control can alter buffer viscosity and ionic mobility, leading to shifts in migration time.[17]
-
Solution: Ensure the CE instrument's temperature regulation system is functioning correctly and is set to a constant temperature.
-
-
Leaks or Clogs in the System: Physical issues with the instrument, such as small leaks or partial clogs, can cause inconsistent pressure and flow, affecting migration.[20]
-
Solution: Check the system for any visible leaks or salt crystal buildup. Observe the current during a run; unstable or zero current can indicate a bubble or clog in the capillary.[20]
-
Data Presentation: Chiral Selectors and Conditions
| Chiral Selector | Concentration | Buffer System | pH | Typical Resolution | Reference |
| Hydroxypropyl-β-CD (HP-β-CD) | Optimized via design | Phosphate or other | 2.5 - 3.0 | Good enantioselectivity | [3][8] |
| Carboxymethyl-β-CD (CM-β-CD) | 1.5 mM | Acidic Background Electrolyte | Acidic | R > 10 | [10] |
| Carboxymethyl-β-CD (CM-β-CD) | 1 mg/mL | Not specified | Not specified | Adequate enantioseparation | [5] |
| Native β-Cyclodextrin | 18 mg/mL | Not specified | Not specified | Almost baseline separation | [5] |
| Sulfated-β-Cyclodextrin | ~7 mM (1% w/v) | Not specified | Acidic | Successful separation | [7] |
| Dual System: SBE-β-CD + β-CD | 15 mM SBE-β-CD + 10 mM β-CD | 25 mM Phosphate | 7.0 | Baseline separation (< 8 min) | [1][16] |
Experimental Protocols
Protocol 1: General Method for this compound Enantioseparation
This protocol is a synthesized example based on common parameters found in the literature.[3][4][10]
-
Capillary Preparation:
-
Use a fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length).
-
Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the background electrolyte (30 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min) to ensure reproducibility.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate in deionized water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Add the chosen chiral selector, for example, 1.5 mM carboxymethyl-β-cyclodextrin.[10]
-
Filter the BGE through a 0.22 µm filter before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound maleate at 1 mg/mL in deionized water.
-
Dilute the stock solution with deionized water to a working concentration (e.g., 10 µg/mL).
-
-
CE Analysis:
-
Set the capillary temperature to 25°C.
-
Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a separation voltage of +25 kV.
-
Detect the analytes using a UV detector at a wavelength of 224 nm.[22]
-
Visualizations
Experimental Workflow Diagram
Caption: Standard workflow for CE-based enantioseparation of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis, nuclear magnetic resonance and mass spectrometry studies of opposite chiral recognition of this compound enantiomers with various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexthis compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are the limitations of capillary zone electrophoresis (CZE)? | AAT Bioquest [aatbio.com]
- 18. Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. promega.es [promega.es]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Enantioselective determination of this compound in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Chlorpheniramine-Induced Sedation in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with chlorpheniramine-induced sedation in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause sedation in our animal models?
A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] In the central nervous system (CNS), it acts as an antagonist at histamine (B1213489) H1 receptors.[1] Histamine in the brain is a key neurotransmitter involved in promoting wakefulness and arousal. By blocking H1 receptors in the CNS, this compound inhibits the normal wakefulness-promoting signals of histamine, leading to sedation.
Q2: What are the typical behavioral manifestations of this compound-induced sedation in rodents?
A2: Sedation in rodents following this compound administration is primarily observed as a decrease in spontaneous motor activity and impaired motor coordination.[2] Common behavioral readouts include:
-
Reduced Locomotor Activity: A significant decrease in the total distance traveled and the frequency of movements in an open-field test.[2][3]
-
Impaired Motor Coordination and Balance: A reduced latency to fall from a rotating rod in the rotarod test.[2][3]
-
Decreased Exploratory Behavior: A reduction in rearing (standing on hind legs) in the open-field test.[1]
Q3: Are there alternative antihistamines that are less sedating than this compound for use in animal studies?
A3: Yes, second and third-generation antihistamines are designed to have reduced sedative effects. These newer agents, such as loratadine (B1675096) and fexofenadine, are less lipophilic and are substrates for the P-glycoprotein efflux pump at the blood-brain barrier, which limits their entry into the CNS.[2][4] Consequently, they have a much lower affinity for central H1 receptors compared to peripheral H1 receptors, resulting in minimal to no sedation at therapeutic doses.[4][5]
Q4: Can sedation from this compound be mitigated by co-administering other compounds?
A4: Yes, co-administration of CNS stimulants can counteract the sedative effects of this compound.
-
Caffeine (B1668208): Studies in humans have shown that caffeine can counteract the subjective feelings of sleepiness and objective psychomotor impairments induced by this compound.[6][7] In rats, co-administration of caffeine has been shown to significantly increase the brain concentration of other drugs administered concurrently.[8][9]
-
Modafinil (B37608): This wakefulness-promoting agent has been shown to increase locomotor activity in rats through its effects on the central histaminergic systems, suggesting it could be a candidate for mitigating antihistamine-induced sedation.[10][11]
-
Paracetamol (Acetaminophen): One study in mice demonstrated that co-administration of paracetamol significantly reduced the sedative adverse effects of this compound and other sedating antihistamines.[1]
Troubleshooting Guides
Issue 1: Excessive Sedation in Animals, Confounding Experimental Results
-
Potential Cause: The dose of this compound is too high, leading to profound CNS depression that masks the intended experimental observations.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose of this compound for its antihistaminic effect that produces an acceptable level of sedation.
-
Alternative Antihistamine: Consider replacing this compound with a non-sedating second or third-generation antihistamine like loratadine or fexofenadine.[4]
-
Co-administration of a Stimulant: If this compound is essential for the study, perform a pilot study to evaluate the co-administration of a stimulant like caffeine or modafinil to counteract the sedative effects. Start with low doses of the stimulant and assess for reversal of sedation without inducing hyperactivity. A study in mice showed that 10 mg/kg of paracetamol co-administered with 2 mg/kg of this compound reduced sedation.[1]
-
Issue 2: High Variability in Sedative Effects Between Individual Animals
-
Potential Cause: Inherent biological variability in drug metabolism and blood-brain barrier permeability can lead to different sedative responses.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes.
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and testing environments to reduce stress-induced variations in baseline activity.
-
Consistent Dosing and Timing: Administer this compound at the same time of day for all animals and ensure precise dosing based on individual body weight to minimize variability.
-
Issue 3: Difficulty in Distinguishing Sedation from Ataxia or Motor Impairment
-
Potential Cause: this compound can induce not only sedation but also a lack of voluntary coordination of muscle movements (ataxia).[12]
-
Troubleshooting Steps:
-
Utilize Multiple Behavioral Tests: Employ a battery of behavioral tests to differentiate between sedation and motor impairment.
-
Observe Animal's Gait and Posture: Carefully observe the animals for signs of ataxia, such as a staggering gait or an unstable posture, which are distinct from the general inactivity associated with sedation.
-
Data Presentation
Table 1: Comparison of Sedative Effects of Antihistamines in Rodents
| Antihistamine | Generation | Animal Model | Dose | Sedative Effect (as measured by locomotor activity/motor coordination) | Reference |
| This compound | First | Mice | 3 mg/kg | Significant reduction in locomotor activity and motor coordination | [2] |
| Mice | 2 mg/kg | Increased sedative effect | [1] | ||
| Rats | 10 mg/kg | Established stimulus control indicative of sedative properties | [13] | ||
| Loratadine | Second | - | - | Non-sedating profile | [4] |
| Fexofenadine | Third | Mice | 10 mg/kg | No significant difference in spontaneous locomotor activity compared to control | [2] |
| Ebastine | Second | Mice | 2 mg/kg | Significant reduction in spontaneous locomotor activity | [2] |
Table 2: Mitigation of this compound-Induced Sedation in Mice
| Treatment Group | Dose | Effect on Locomotor Activity (Open Field Test) | Reference |
| Control | - | Baseline activity | [1] |
| This compound | 2 mg/kg | Decreased locomotor activity | [1] |
| This compound + Paracetamol | 2 mg/kg + 10 mg/kg | Significantly increased locomotor activity compared to this compound alone | [1] |
Experimental Protocols
1. Open-Field Test for Assessing Locomotor Activity
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena (e.g., 50cm x 50cm x 40cm for mice) with walls to prevent escape. The floor is typically divided into a grid of equal squares.[1]
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or the vehicle control at the predetermined dose and route.
-
After the appropriate pretreatment time (e.g., 30-60 minutes), gently place the animal in the center of the open-field arena.[1]
-
Record the animal's activity for a set duration (e.g., 5-15 minutes) using an automated video-tracking system or by manual observation.[1][3]
-
Thoroughly clean the arena with 70% ethanol (B145695) between each trial to remove any olfactory cues.[3]
-
-
Parameters to Measure:
2. Rotarod Test for Assessing Motor Coordination
-
Objective: To assess the effect of this compound on motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Train the animals on the rotarod for several trials over consecutive days prior to the experiment to establish a stable baseline performance. A common training protocol involves placing the mouse on the rod at a low, constant speed (e.g., 4 rpm) and gradually accelerating to a higher speed (e.g., 40 rpm) over a period of 5 minutes.[14][15]
-
On the day of the experiment, record a baseline latency to fall for each animal.
-
Administer this compound or the vehicle control.
-
At the specified time post-administration (e.g., 30, 60, and 90 minutes), place the animal back on the rotating rod and measure the latency to fall.[2]
-
-
Parameters to Measure:
-
Latency (time) to fall from the rotating rod.[15]
-
The speed of the rod at the time of the fall.
-
Visualizations
Caption: Signaling pathway of this compound-induced sedation.
Caption: Workflow for mitigating this compound-induced sedation.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Caffeine counteracts impairments in task-oriented psychomotor performance induced by this compound: a double-blind placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic interactions between phenylpropanolamine, caffeine and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of central histaminergic systems in modafinil-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of modafinil through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Maleate | VCA Animal Hospitals [vcahospitals.com]
- 13. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
Optimizing chlorpheniramine delivery for targeted in vivo effects.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing chlorpheniramine (CPM) delivery for targeted in vivo effects.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the systemic delivery of this compound?
A1: The primary challenges with systemic this compound delivery are its low oral bioavailability (25-50%) and significant first-pass metabolism in the liver.[1][2][3][4][5][6] This high first-pass effect leads to the formation of less active metabolites, monodesmethyl and didesmethyl compounds, reducing the concentration of the active drug reaching systemic circulation.[5][7] Additionally, there is wide interindividual variation in its pharmacokinetic profile.[7]
Q2: What alternative routes of administration are being explored to improve this compound bioavailability?
A2: To bypass first-pass metabolism and improve bioavailability, researchers are investigating alternative delivery routes. These include:
-
Intranasal delivery: This route offers rapid absorption and can partially bypass hepatic metabolism.[2][4] Studies have shown that intranasal administration can achieve plasma levels comparable to oral dosing with a faster time to maximum concentration (Tmax).[4]
-
Transdermal delivery: Gels and proniosomal formulations are being developed to deliver this compound through the skin, offering the potential for controlled, sustained release and avoiding the gastrointestinal tract.[8][9]
-
Buccal delivery: This route also allows for faster absorption and circumvents first-pass metabolism.[2][4]
Q3: What role does the stereochemistry of this compound play in its in vivo effects?
A3: this compound exists as two enantiomers, d-chlorpheniramine and l-chlorpheniramine. The d-enantiomer (dexthis compound) is the pharmacologically active form, exhibiting a much higher binding affinity for the histamine (B1213489) H1 receptor than the l-enantiomer.[10] Studies have shown that after oral administration, plasma levels of the d-form are significantly higher than the l-form, suggesting a difference in their first-pass metabolism.[11] Therefore, stereospecific evaluation is crucial for accurately assessing in vivo efficacy.[4]
Troubleshooting Guides
Low In Vivo Efficacy or High Variability
| Potential Issue | Possible Causes | Troubleshooting Steps |
| Lower than expected therapeutic effect despite adequate dosage. | Poor bioavailability due to first-pass metabolism when administered orally.[2][5] | Consider alternative delivery routes such as intranasal, transdermal, or buccal to bypass the liver.[2][4][12] Explore encapsulation in novel delivery systems like nanoparticles or liposomes to protect the drug and enhance absorption.[3][13] |
| Inconsistent results between experimental animals. | Wide interindividual variations in this compound pharmacokinetics.[7] Differences in species-specific metabolism and physiology.[4] | Increase the number of subjects per group to improve statistical power. Ensure strict standardization of the animal model (age, sex, strain). Characterize the pharmacokinetic profile in your specific animal model before conducting efficacy studies.[4] |
| Rapid clearance of the drug in vivo. | The elimination half-life can be decreased in certain populations, such as children.[7] | Consider using a controlled-release formulation to maintain therapeutic drug levels for a longer duration.[3][14][15] |
Formulation and Delivery System Challenges
| Potential Issue | Possible Causes | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles/liposomes. | Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-carrier ratio, pH).[16][17] | Systematically optimize formulation variables using a design of experiments (DoE) approach.[16][17] Adjust the pH of the preparation medium to enhance the interaction between the drug and the carrier. |
| Poor stability of the formulated delivery system (e.g., aggregation, drug leakage). | Inappropriate choice of surfactants, stabilizers, or storage conditions.[8] | Screen different types of stabilizers or surfactants. For niosomes, lecithin (B1663433) has been shown to produce more stable vesicles.[8][9] Conduct stability studies at different temperatures and select the optimal storage conditions.[8] |
| Inefficient release of this compound from the delivery vehicle at the target site. | The release profile is highly dependent on the formulation's composition and crosslinking density.[16][17] | Modify the composition of the delivery system. For instance, in chitosan-based systems, altering the concentration of the crosslinker (e.g., glutaraldehyde) can modulate the release rate.[16][17] For topical gels, the choice of permeation enhancers is critical. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 25% - 50% | [1][2][4][10] |
| Elimination Half-Life (t½) | 13.9 - 43.4 hours | [1][7][10] |
| Time to Peak Plasma Concentration (Tmax) | ~2.8 hours | [14][18] |
| Protein Binding | ~72% | [1][10] |
| Metabolism | Primarily hepatic (CYP2D6) | [1][10] |
| Excretion | Primarily in urine | [1][7] |
Table 2: Characteristics of Nanoparticle-Based this compound Formulations
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference(s) |
| Chitosan-based Nanoparticles | Chitosan (B1678972), TPP | 143.9 | 80.10 ± 0.41 | Optimized for intranasal delivery in a thermoreversible gel. | [13] |
| Alginate/Chitosan Microspheres | Sodium Alginate, Chitosan, Ca²⁺/Al³⁺ | 644 - 2251 µm | 20.9 - 94.2 | Effective for taste masking and controlled release. | [19][20] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | ~380 | 71.0 - 83.9 | A versatile platform for controlled drug delivery. | [21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is adapted from a method for preparing chitosan-based nanoparticles for intranasal delivery.[3][13]
Materials:
-
This compound Maleate (B1232345) (CPM)
-
Chitosan (low molecular weight)
-
Acetic Acid
-
Tri-polyphosphate (TPP)
-
Deionized water
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in a 1% (v/v) acetic acid solution with continuous magnetic stirring until fully dissolved.
-
Prepare CPM Solution: Dissolve CPM in deionized water.
-
Combine Solutions: Add the CPM solution to the chitosan solution and stir for 30 minutes.
-
Prepare TPP Solution: Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring at room temperature.
-
Stirring: Continue stirring for 60 minutes to facilitate the formation of nanoparticles.
-
Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unreacted reagents.
-
Storage: Lyophilize the nanoparticles for long-term storage.
Protocol 2: In Vivo Efficacy Assessment - Histamine-Induced Bronchoconstriction in Guinea Pigs
This is a standard model for evaluating the in vivo efficacy of H1 antihistamines.[22]
Objective: To determine the dose of this compound required to inhibit histamine-induced bronchoconstriction by 50% (ED50).
Procedure:
-
Animal Preparation: Use male Hartley guinea pigs, acclimatized to the laboratory conditions.
-
Drug Administration: Administer the test antihistamine (this compound) intravenously (i.v.) at various doses. A control group should receive a vehicle injection.
-
Histamine Challenge: After a set period following drug administration, induce bronchoconstriction by administering a standardized dose of histamine.
-
Measurement: Measure the resulting bronchoconstriction through changes in pulmonary mechanics, such as airway resistance or a decrease in respiratory airflow.
-
Data Analysis: Calculate the dose of this compound that inhibits the histamine-induced bronchoconstriction by 50% (ED50) to determine its potency.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sorbitan monopalmitate-based proniosomes for transdermal delivery of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 11. [Behavior of this compound in vivo after administration of d- and l-chlorpheniramine maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. This compound maleate containing chitosan-based nanoparticle-loaded thermosensitive in situ gel for management in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation of in vitro release rate and in vivo absorption characteristics of four this compound maleate extended-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. expresspolymlett.com [expresspolymlett.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Preparation of this compound Maleate-loaded Alginate/Chitosan Particulate Systems by the Ionic Gelation Method for Taste Masking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting poor solubility of chlorpheniramine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the solubility of chlorpheniramine in aqueous buffers.
Troubleshooting Guide
Issue: this compound maleate (B1232345) is not dissolving or is precipitating out of my aqueous buffer.
This is a common issue that can often be resolved by optimizing the properties of your buffer. This compound, as a weak base, exhibits pH-dependent solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound solubility.
Frequently Asked Questions (FAQs)
Q1: I thought this compound maleate was "freely soluble" in water. Why am I having trouble dissolving it?
While pharmacopeial definitions list this compound maleate as freely soluble in water, this can be misleading without considering the solution's pH.[1][2] The dissolution of this compound maleate in unbuffered water results in a slightly acidic solution with a pH between 4.0 and 5.5.[1][3] This acidity is crucial for its solubility. If you are using a buffer with a pH close to or above the pKa of this compound (around 9.2), the solubility will decrease dramatically.[3]
Q2: How does pH affect the solubility of this compound?
This compound is a weak base with a pKa of approximately 9.2.[3] Its solubility is governed by the Henderson-Hasselbalch equation.[4][5][6]
-
At pH values significantly below the pKa (e.g., pH < 7) , this compound will be predominantly in its protonated, ionized form. This charged form is more polar and therefore more soluble in aqueous solutions.
-
As the pH of the solution approaches the pKa , a greater proportion of the this compound will be in its un-ionized, free base form. This form is less polar and has lower aqueous solubility, which can lead to precipitation.
The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak base is illustrated by the following signaling pathway diagram:
Caption: pH-dependent ionization and solubility of this compound.
Q3: What is the best buffer to use for dissolving this compound?
For optimal solubility, select a buffer system that maintains a pH at least 2 units below the pKa of this compound (i.e., pH < 7.2). Acidic buffers are generally preferred.
-
Phthalate buffer (pH 4.0) has been shown to be an effective supporting electrolyte for this compound solutions.[7]
-
Citrate or acetate (B1210297) buffers are also good choices for maintaining an acidic pH.
-
Phosphate buffers can be used, but be cautious, as phosphate ions can sometimes precipitate with other ions that may be present in your formulation (e.g., calcium).[8] The solubility of this compound maleate in PBS at pH 7.2 is approximately 5 mg/mL.[9]
Q4: My formulation requires a pH closer to neutral (pH 7.0-7.4). How can I improve this compound solubility?
If you are constrained to a neutral pH range, you may need to employ solubility enhancement techniques:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the less polar, un-ionized form of the drug.[10] Common co-solvents include ethanol, propylene glycol, and glycerin.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11][12] Non-ionic surfactants like Tween 80 are often used.
-
Complexation: Cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility in water.[11]
Q5: Could the maleate salt be causing any issues?
While the maleate salt form generally enhances the aqueous solubility of this compound compared to the free base, the maleate moiety itself can degrade in solution over time, which may affect the stability of the formulation.[13] However, this is typically a slower process and is less likely to be the cause of immediate dissolution problems.
Quantitative Data
The following table summarizes the physicochemical properties and reported solubility values for this compound maleate.
| Property | Value | Reference(s) |
| pKa (strongest basic) | 9.2 - 9.47 | [3] |
| LogP | 3.38 - 3.74 | [3] |
| Molecular Weight | 390.9 g/mol | [2] |
| Solubility in Water | Freely soluble; 160 mg/mL at 25°C | [1][2][14] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [9] |
| Solubility in Ethanol | 100 mg/mL | [15] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Maleate Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound maleate in a 0.1 M citrate buffer (pH 4.5).
Materials:
-
This compound maleate powder
-
Citric acid monohydrate
-
Trisodium (B8492382) citrate dihydrate
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and appropriate glassware
Procedure:
-
Prepare the 0.1 M Citrate Buffer (pH 4.5):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).
-
In a beaker, combine approximately 32.5 mL of the citric acid solution with 17.5 mL of the trisodium citrate solution for every 50 mL of buffer needed.
-
Place the beaker on a stir plate and monitor the pH with a calibrated pH meter.
-
Adjust the pH to 4.5 by adding small volumes of the citric acid solution (to lower pH) or the trisodium citrate solution (to raise pH).
-
Once the desired pH is reached, transfer the solution to a volumetric flask and bring it to the final volume with deionized water.
-
-
Dissolve the this compound Maleate:
-
Weigh out the required amount of this compound maleate powder for your desired final volume (e.g., 100 mg for a 10 mL stock solution).
-
Transfer the powder to a beaker or flask.
-
Add a portion of the prepared 0.1 M citrate buffer (pH 4.5), approximately 70-80% of the final volume.
-
Place the beaker on a stir plate and stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.
-
Once dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the buffer and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the citrate buffer.
-
Mix thoroughly by inverting the flask several times.
-
Protocol 2: Solubility Determination by the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound maleate in a given buffer.
Materials:
-
This compound maleate powder
-
The aqueous buffer of interest
-
Small vials or flasks with screw caps
-
A shaker or rotator capable of maintaining a constant temperature
-
A centrifuge
-
A spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of this compound maleate powder to a vial containing a known volume of the buffer (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw a sample from the supernatant. Be cautious not to disturb the pellet of undissolved solid.
-
Dilute the supernatant sample with the appropriate buffer to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at ~262 nm or HPLC).
-
Back-calculate the concentration in the original supernatant to determine the equilibrium solubility. It is recommended to perform the experiment in triplicate.[16]
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cdn.who.int [cdn.who.int]
- 3. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. thaiscience.info [thaiscience.info]
- 8. BUFFERS [ou.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Evidence for the degradation of maleate moiety in this compound maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound Maleate - LKT Labs [lktlabs.com]
- 16. ijpsr.com [ijpsr.com]
Technical Support Center: Minimizing Chlorpheniramine Adsorption to Labware
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with chlorpheniramine adsorption to laboratory ware. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound lower than expected?
A1: Lower than expected concentrations of this compound in aqueous solutions can often be attributed to its adsorption to the surfaces of laboratory consumables. This phenomenon, known as non-specific binding (NSB), can lead to significant loss of the analyte from your sample, resulting in inaccurate quantification, diminished assay sensitivity, and poor experimental reproducibility. This compound, as a basic and aromatic amine, is particularly susceptible to interactions with certain labware surfaces.
Q2: What are the primary mechanisms driving this compound adsorption to labware?
A2: The adsorption of this compound to labware is primarily driven by a combination of hydrophobic and electrostatic interactions.
-
Hydrophobic Interactions: The aromatic rings in the this compound molecule can interact with hydrophobic surfaces, which are common in plastic labware like polystyrene and polypropylene.[1][2]
-
Electrostatic Interactions: As a basic compound, this compound is protonated and positively charged in neutral or acidic solutions.[3] This positive charge can lead to electrostatic attraction with negatively charged surfaces, such as the silanol (B1196071) groups on untreated glass.[4]
Q3: Which common labware materials are most prone to this compound adsorption?
A3: The choice of labware material can significantly impact the extent of this compound adsorption. Generally, untreated polystyrene is the most problematic, followed by glass and then polypropylene.
-
Polystyrene: Tends to exhibit the highest degree of adsorption for basic and hydrophobic compounds due to strong hydrophobic interactions.[1][2]
-
Glass: Untreated glass surfaces contain negatively charged silanol groups that can attract positively charged this compound molecules through electrostatic interactions.[4]
-
Polypropylene: Generally shows lower adsorption for many small molecules compared to polystyrene, but can still be a source of sample loss, especially at low concentrations.[5]
Q4: How does the composition of my solution affect this compound adsorption?
A4: The pH and composition of your buffer or solvent system play a crucial role in modulating this compound adsorption.
-
pH: The charge state of this compound is pH-dependent. At lower pH values, it is more likely to be protonated and positively charged, increasing the likelihood of electrostatic interactions with negatively charged surfaces.
-
Buffer Components: The presence of salts in a buffer can help to reduce electrostatic interactions by creating a shielding effect.[6] Other additives, such as detergents or blocking proteins, can also competitively bind to labware surfaces, thereby reducing the sites available for this compound adsorption.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound adsorption.
Problem: Inconsistent or low recovery of this compound in experimental assays.
Hypothesis: this compound is adsorbing to the labware, leading to a reduction in its effective concentration.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and resolve low this compound recovery.
Quantitative Data on Adsorption
While specific quantitative data for this compound adsorption to labware is limited in published literature, data from studies on other basic drugs with similar physicochemical properties can provide valuable insights. The following table summarizes the expected recovery of basic drugs from different labware materials based on analogous compounds.
| Labware Material | Solvent/Buffer Condition | Expected Recovery of Basic Drug (%) |
| Polystyrene | Deionized Water | 30 - 65 |
| Buffer Solution | > 95 | |
| Polypropylene | Deionized Water | > 90 |
| Buffer Solution | > 95 | |
| Glass (untreated) | Deionized Water | 80 - 90 |
| Buffer Solution | > 95 | |
| Glass (silanized) | Deionized Water/Buffer | > 98 |
Data extrapolated from studies on basic drugs with similar properties to this compound.
Experimental Protocols
Protocol 1: Testing for this compound Adsorption to Labware
This protocol allows you to quantify the extent of this compound adsorption to your specific labware.
Materials:
-
This compound stock solution of known concentration
-
The different types of labware to be tested (e.g., polystyrene, polypropylene, and glass tubes or plates)
-
Your experimental buffer and deionized water
-
A suitable analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a working solution of this compound at a relevant concentration in both deionized water and your experimental buffer.
-
Aliquot the solutions into the different types of labware being tested.
-
Include a control sample in a low-binding microcentrifuge tube or a silanized glass vial.
-
Incubate the samples under your typical experimental conditions (e.g., room temperature for 1 hour).
-
At the end of the incubation period, transfer the solutions to clean analysis vials.
-
Quantify the concentration of this compound in each sample using your analytical method.
-
Calculate the percent recovery for each labware type relative to the control.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. coleparmer.com [coleparmer.com]
- 3. Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay for Characterizing Adsorption‐Properties of Surfaces (APS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitative Determination of 22 Primary Aromatic Amines by Cation-Exchange Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry - Universidad de Zaragoza Repository [zaguan.unizar.es]
Addressing autofluorescence issues with chlorpheniramine in imaging studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with autofluorescence in imaging studies, with a special focus on experiments involving chlorpheniramine.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging studies with this compound?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of your specific fluorescent signals.[1][2][3] This can be particularly problematic when the signals of interest are dim.[3] Common sources of autofluorescence in tissues include endogenous molecules like collagen, elastin, NADH, flavins, and lipofuscin, as well as red blood cells.[3][4][5][6][7] Fixation methods, especially those using aldehyde-based fixatives like formalin or glutaraldehyde (B144438), can also induce autofluorescence.[5][7] While this compound itself is not widely reported to be a major source of autofluorescence, the biological samples you are studying in the context of this compound's effects will have inherent autofluorescence that needs to be addressed.
Q2: I am observing high background fluorescence in my control samples (not treated with this compound). What are the likely causes?
High background fluorescence in control samples is a classic sign of autofluorescence. The primary culprits are often:
-
Endogenous Fluorophores: Molecules naturally present in the tissue, such as collagen, elastin, and lipofuscin, can fluoresce.[6]
-
Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde are known to cause autofluorescence.[5][7] The longer the fixation time, the stronger the autofluorescence can be.[4]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[4][8]
-
Culture Media Components: If you are working with cell cultures, components in the media like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[9][10]
Q3: Could this compound be directly causing the autofluorescence I'm seeing?
While there is limited direct evidence in the scientific literature to suggest that this compound is a significant source of autofluorescence in typical imaging studies, it does have a UV absorption maximum at approximately 265 nm.[11][12] If your excitation wavelength is near this range, there is a possibility of inducing some fluorescence. However, it is more probable that the autofluorescence originates from the biological sample itself. Studies on this compound's fluorescent properties have primarily focused on its detection using fluorescence-based methods after reacting it with other compounds, rather than its inherent fluorescence in a biological context.[13][14]
Q4: How can I reduce autofluorescence in my tissue samples for an imaging study involving this compound?
Several strategies can be employed to mitigate autofluorescence:
-
Optimize Fixation: Use the lowest concentration of aldehyde fixative and the shortest fixation time that still preserves tissue morphology.[4][9] Consider using an alternative fixative like chilled methanol (B129727) or ethanol (B145695).[4][8]
-
Perfusion: If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[4][7][8]
-
Quenching Agents: Treat your samples with a chemical quenching agent. Common options include Sudan Black B, Trypan Blue, or commercial reagents like TrueVIEW™.[4][6][8]
-
Sodium Borohydride (B1222165) Treatment: This can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[4][8][15]
-
Choose Appropriate Fluorophores: Select fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[4][8]
Troubleshooting Guides
Problem: High Background in All Channels
This is a strong indicator of broad-spectrum autofluorescence.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Problem: Autofluorescence from Specific Structures
You may notice that specific structures, like connective tissue or red blood cells, are the primary source of autofluorescence.
| Source of Autofluorescence | Recommended Action |
| Collagen/Elastin | Use a quencher like TrueVIEW™ which is effective against non-lipofuscin sources.[5][6] |
| Lipofuscin | Treat with Sudan Black B or a specialized quencher like TrueBlack™.[6][15] |
| Red Blood Cells | Perfuse tissue with PBS prior to fixation.[4][7] If not possible, some commercial quenchers can help. |
Data Summary Tables
Table 1: Common Endogenous Fluorophores and their Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | ~350, ~400 | ~400-450 | Extracellular matrix |
| Elastin | ~350-400 | ~410-460 | Extracellular matrix |
| NADH | ~340 | ~450 | Mitochondria |
| Flavins (FAD) | ~380-490 | ~520-560 | Mitochondria[2] |
| Lipofuscin | Broad (345-490) | Broad (460-670) | Aged cells, particularly neurons[2] |
| Porphyrins | ~400 | ~630, ~700 | Red blood cells[1] |
Table 2: Overview of Common Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, general background | Effective for lipofuscin-rich tissues like the brain.[6][15] | Can introduce its own fluorescence in the red and far-red channels.[15] |
| Sodium Borohydride | Aldehyde-induced | Reduces background from fixation.[4] | Can have variable effects and may increase red blood cell autofluorescence.[4][15] |
| TrueVIEW™ | Non-lipofuscin (collagen, RBCs, etc.) | Quick treatment time, compatible with many fluorophores.[5][16] | Less effective against lipofuscin. |
| Photobleaching | General | Can reduce background without chemical treatment. | Time-consuming and may damage the sample or target signal. |
| Spectral Unmixing | All types | Computationally separates autofluorescence from the specific signal. | Requires specialized imaging systems and software. |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Reducing Lipofuscin Autofluorescence
This protocol is intended for use on fixed tissue sections after immunofluorescent labeling.
-
Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol.
-
Stir and filter: Stir the solution for 1-2 hours at room temperature, protected from light. Filter the solution through a 0.2 µm filter.
-
Incubate sections: After the final wash step of your immunofluorescence protocol, incubate the tissue sections with the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash: Briefly wash the sections in 70% ethanol to remove excess stain.
-
Rinse: Rinse thoroughly with PBS.
-
Mount: Mount the coverslip with an anti-fade mounting medium.
Experimental Workflow for Sudan Black B Treatment
Caption: Workflow for post-staining Sudan Black B treatment.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for use on fixed cells or tissue sections before blocking and antibody incubation.
-
Prepare solution: Freshly prepare a solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubate: After fixation and washing, incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.
-
Wash: Wash the samples three times for 5 minutes each with PBS.
-
Proceed with staining: Continue with the blocking and immunofluorescence staining protocol.
Signaling Pathway and Fluorophore Selection
When studying the effects of this compound, an H1 receptor antagonist, you might be interested in downstream signaling pathways. Proper fluorophore selection is critical to avoid autofluorescence interference.
Hypothetical Histamine H1 Receptor Signaling
Caption: Simplified Histamine H1 receptor signaling pathway.
To visualize multiple components in such a pathway while avoiding autofluorescence, strategic fluorophore selection is key.
Fluorophore Selection Strategy
Caption: Strategy for selecting fluorophores to avoid autofluorescence.
References
- 1. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Autofluorescence Quenching | Visikol [visikol.com]
- 7. labcompare.com [labcompare.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bosterbio.com [bosterbio.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peroxyoxalate chemiluminescence detection for the highly sensitive determination of fluorescence-labeled this compound with Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Troubleshooting inconsistent results in chlorpheniramine binding assays
Welcome to the Technical Support Center for Chlorpheniramine Binding Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during the characterization of this compound and other ligands targeting the histamine (B1213489) H1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation antihistamine that functions as an inverse agonist at the histamine H1 receptor.[1][2] It binds to the receptor, stabilizing it in an inactive conformation, which prevents the downstream signaling cascade typically initiated by histamine.[1][2] This action blocks the effects of histamine, providing relief from allergic symptoms.[3]
Q2: Which binding assays are most commonly used for this compound?
Radioligand binding assays are the gold standard for determining the binding affinity of compounds like this compound to the histamine H1 receptor.[4][5] These assays often utilize a radiolabeled antagonist, such as [3H]mepyramine, to compete with the unlabeled test compound (this compound).[6] Fluorescence-based assays and Surface Plasmon Resonance (SPR) are also employed to study ligand-receptor interactions.
Q3: Why are my this compound binding assay results inconsistent?
Inconsistent results in binding assays can arise from several factors, including problems with reagent stability, improper assay setup, and variability in cellular preparations. Common issues include high background, low specific binding, and poor reproducibility between experiments. For instance, poor reproducibility can sometimes be linked to the complex nature of histamine responses in biological systems.[7]
Troubleshooting Inconsistent Results
Issue 1: High Non-Specific Binding (NSB)
Q: My assay shows high background signal, making it difficult to determine specific binding. What are the likely causes and solutions?
A: High non-specific binding (NSB) can obscure the true signal in a binding assay. Here are common causes and potential solutions:
| Potential Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) value.[8] |
| Insufficient blocking of non-specific sites. | Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer. The use of carrier proteins can help prevent non-specific binding to surfaces.[9] |
| "Sticky" or degraded radioligand. | Use a fresh batch of radioligand and consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| Inadequate washing steps (Filtration Assays). | Increase the number of wash steps or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. |
| Hydrophobic interactions with assay plates. | For fluorescence-based assays, consider using non-binding microplates. |
Issue 2: Low or No Specific Binding
Q: I am observing very low or no specific binding of this compound in my assay. What could be the problem?
A: A lack of specific binding can be due to issues with the receptor preparation, the ligand, or the assay conditions.
| Potential Cause | Solution |
| Degraded or inactive receptor preparation. | Ensure proper storage and handling of cell membranes or purified receptors. Confirm receptor expression and integrity using a method like western blotting. |
| Incorrect buffer composition or pH. | Optimize the buffer composition, including pH and ionic strength, as these can significantly impact binding. |
| Assay has not reached equilibrium. | Increase the incubation time to ensure the binding reaction has reached equilibrium. This is particularly important for high-affinity ligands. |
| Low receptor density in the preparation. | Increase the amount of membrane protein per well. However, be mindful that very high protein concentrations can increase NSB. |
Issue 3: Poor Reproducibility Between Experiments
Q: My results for this compound binding affinity (Ki) vary significantly between experiments. How can I improve reproducibility?
A: High variability can be a significant challenge. Standardizing your protocol and carefully controlling experimental parameters is key.
| Potential Cause | Solution |
| Inconsistent cell culture or membrane preparation. | Use cells from a consistent passage number and standardize the membrane preparation protocol. |
| Pipetting errors. | Calibrate pipettes regularly and use a consistent technique. For high-throughput screening, consider using automated liquid handlers. |
| "Edge effects" in microplates. | Avoid using the outer wells of the plate, or fill them with buffer or media to maintain a humidified environment and minimize evaporation. |
| Compound stability issues. | Ensure that this compound and other reagents are stable under the assay conditions. Some compounds can degrade with repeated freeze-thaw cycles or prolonged incubation at room temperature.[10] |
Quantitative Data: Binding Affinities of this compound
The binding affinity of this compound for the histamine H1 receptor is typically reported as an inhibition constant (Ki). The following table summarizes representative Ki values from the literature. Note that values can vary depending on the experimental conditions and the radioligand used.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) |
| (+)-Chlorpheniramine | Histamine H1 | [3H]mepyramine | Radioligand Competition | 3.5 ± 2.2 |
| This compound | Histamine H1 | [3H]mepyramine | Radioligand Competition | 30.3 ± 14.7 (in plasma) |
Data compiled from a study examining this compound binding in buffer versus plasma. The higher Ki in plasma is attributed to binding to plasma proteins.[11]
Experimental Protocols
Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the histamine H1 receptor.
Materials and Reagents:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig lung) expressing the histamine H1 receptor.[11]
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[6][12]
-
Test Compound: this compound.
-
Non-labeled Ligand (for non-specific binding): Mianserin or another suitable H1 antagonist.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[12]
-
Non-specific Binding (NSB): Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[6]
-
Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[13][14] Upon activation by histamine, it initiates a signaling cascade that leads to various cellular responses. This compound, as an inverse agonist, blocks the initiation of this pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Troubleshooting Workflow for Inconsistent Binding Assay Results
This workflow provides a logical approach to diagnosing and resolving common issues in this compound binding assays.
Caption: Troubleshooting Workflow for Binding Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histamine intolerance: lack of reproducibility of single symptoms by oral provocation with histamine: a randomised, double-blind, placebo-controlled cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination and stability testing method of this compound maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. innoprot.com [innoprot.com]
Strategies for preventing chlorpheniramine precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of chlorpheniramine stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent precipitation and ensure the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound maleate (B1232345) precipitating out of my aqueous buffer?
Precipitation of this compound maleate in aqueous buffers is a common issue that can be attributed to several factors:
-
pH of the Solution: this compound is a weak base with a pKa of approximately 9.2.[1][2][3][4] In solutions with a pH above its pKa, the un-ionized form of the drug becomes more prevalent, which is less water-soluble and can lead to precipitation. Aqueous solutions of this compound maleate are typically acidic, with a pH between 4.0 and 5.5, which favors the soluble ionized form.[1][5][6][7]
-
Concentration: Exceeding the solubility limit of this compound maleate in a given solvent system will inevitably cause precipitation.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature during storage can reduce solubility and cause the drug to crystallize out of solution.
-
Buffer Composition: Certain buffer salts can interact with this compound and reduce its solubility.[8]
Q2: What is the optimal pH range for maintaining this compound solubility in aqueous solutions?
To maintain this compound in its soluble, ionized form, the pH of the aqueous solution should be kept below its pKa of 9.2. An acidic pH range of 4.0 to 5.5 is generally recommended for aqueous solutions of this compound maleate.[1][5][6][7]
Q3: Can I use organic solvents to prepare my this compound stock solution?
Yes, this compound maleate is soluble in several organic solvents, which can be a good strategy for preparing concentrated stock solutions.[1][2] These stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not cause any biological or confounding effects.
Q4: What are co-solvents and how can they help prevent precipitation?
Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. For this compound, using a co-solvent system can be an effective strategy to prepare a stable, concentrated stock solution.
Q5: How should I store my this compound stock solution to prevent precipitation?
It is recommended to store stock solutions in tightly sealed containers, protected from light.[6][7] For aqueous solutions, storage at room temperature or refrigerated (2-8°C) is common, but it is important to visually inspect for any precipitation before use, especially after cold storage. If precipitation has occurred, gentle warming and sonication may help to redissolve the compound. For long-term storage, preparing aliquots of your stock solution can help to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues with this compound solution stability.
Quantitative Data Summary
The solubility of this compound maleate in various solvents is summarized in the table below. This data can guide the selection of an appropriate solvent system for your desired stock solution concentration.
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~294 (1:3.4) | [1][2] |
| Water (at 21 °C) | 10-50 | [2] |
| Water (250 mg/mL) | 250 | [9] |
| Ethanol | ~100 (1:10) | [1][2] |
| Ethanol (100 mg/mL) | 100 | [9] |
| Chloroform | ~100 (1:10) | [1][2] |
| DMSO | ≥ 100 | [10] |
| Acetic Acid (100) | Very Soluble | [7] |
| Diethyl Ether | Practically Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Maleate
This protocol describes the preparation of a 10 mg/mL aqueous stock solution of this compound maleate.
Materials:
-
This compound maleate powder
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of this compound maleate powder. For a 10 mg/mL solution, you will need 100 mg for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube or vial.
-
Add approximately 80% of the final volume of sterile, deionized water (e.g., 8 mL for a 10 mL final volume).
-
Place the tube on a magnetic stirrer and add a stir bar. Stir the solution until the powder is fully dispersed.
-
Measure the pH of the solution using a calibrated pH meter. The pH should be in the acidic range (typically 4.0-5.5).[6][7]
-
If the pH is higher than 5.5, adjust it by adding 0.1 M HCl dropwise while monitoring the pH.
-
Once the powder is completely dissolved and the pH is in the desired range, add sterile, deionized water to reach the final volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the solution at room temperature or 2-8°C, protected from light.
Protocol 2: Preparation of a Co-solvent Stock Solution of this compound Maleate
This protocol is for preparing a more concentrated stock solution (e.g., 50 mg/mL) using a co-solvent system.
Materials:
-
This compound maleate powder
-
Propylene (B89431) glycol
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Vortex mixer or sonicator
Procedure:
-
Weigh out the desired amount of this compound maleate powder. For a 50 mg/mL solution, you will need 500 mg for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube or vial.
-
Add a volume of propylene glycol equal to 50% of the final volume (e.g., 5 mL for a 10 mL final volume).
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Slowly add sterile, deionized water while vortexing to reach the final volume.
-
Ensure the final solution is clear and free of any precipitate.
-
Store the solution in a tightly sealed container at room temperature, protected from light.
Signaling Pathway
This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor. The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions.[11][12]
References
- 1. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 2. Cas 113-92-8,this compound maleate | lookchem [lookchem.com]
- 3. Buy (-)-Chlorpheniramine | 32188-09-3 [smolecule.com]
- 4. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. This compound Maleate - LKT Labs [lktlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. proteopedia.org [proteopedia.org]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative In Vitro Analysis of Chlorpheniramine and Loratadine Potency at the Histamine H1 Receptor
For Immediate Release: December 18, 2025
Contact: Research and Development Department
This guide provides a detailed comparative analysis of the in vitro potency of chlorpheniramine, a first-generation antihistamine, and loratadine (B1675096), a second-generation antihistamine. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the pharmacological characteristics of these two widely used H1 receptor antagonists.
Introduction
This compound and loratadine are both antagonists of the histamine (B1213489) H1 receptor, a key mediator of allergic responses. This compound is a classic, first-generation antihistamine known for its efficacy, but also for its sedative effects due to its ability to cross the blood-brain barrier.[1] Loratadine, a second-generation agent, was developed to provide similar efficacy with a reduced side-effect profile, particularly sedation, by limiting its central nervous system penetration.[2] Understanding their respective in vitro potencies at the H1 receptor is fundamental to appreciating their therapeutic profiles.
Data Presentation: In Vitro Potency at the Human Histamine H1 Receptor
The in vitro potency of an antagonist is a measure of its ability to bind to and inhibit its target receptor. This is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table summarizes the available in vitro potency data for the active enantiomer of this compound, dexthis compound, and for loratadine at the human histamine H1 receptor.
| Compound | Parameter | Value (nM) | Assay Type | Cell/Tissue Source |
| Dexthis compound | Ki | 2.67 - 4.81 | Radioligand Binding Assay | Human cloned H1 receptor |
| Loratadine | Ki | Radioligand Binding Assay | ||
| Loratadine | IC50 | Functional Calcium Assay |
Mandatory Visualizations
To visually represent the concepts discussed in this guide, two diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.
Caption: Histamine H1 Receptor Signaling Pathway.
References
Dexchlorpheniramine Versus Levchlorpheniramine: A Comparative Efficacy Analysis
An objective guide for researchers and drug development professionals on the stereoselective efficacy of chlorpheniramine enantiomers, supported by experimental data and detailed methodologies.
This compound, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: dexthis compound (B1670334) (the S-(+)-enantiomer) and levthis compound (the R-(-)-enantiomer). While the racemic mixture is widely used, the pharmacological activity of the individual stereoisomers differs significantly. This guide provides a comprehensive comparison of the efficacy of dexthis compound and levthis compound, focusing on their receptor binding affinity, in vivo potency, and pharmacokinetic profiles.
Data Presentation: Quantitative Comparison of Enantiomer Efficacy
The primary mechanism of action for this compound is the antagonism of the histamine (B1213489) H1 receptor. Experimental data consistently demonstrates that this activity resides almost entirely in the dexthis compound enantiomer.
| Parameter | Dexthis compound (S-(+)-enantiomer) | Levthis compound (R-(-)-enantiomer) | Reference |
| Histamine H1 Receptor Binding Affinity (Ki) | 2.67 - 4.81 nM | 211 - 361 nM | [1] |
| Histamine H1 Receptor Binding Affinity (Kd) | 15 nM | Not Reported | [1] |
| In Vivo Antihistamine Activity (ED50) | 4.1 µg/kg | Not Reported (Racemate ED50: 5.8 µg/kg) | [2] |
| Pharmacokinetics | Slower clearance | Faster clearance | [3] |
Note: A lower Ki, Kd, or ED50 value indicates a stronger binding affinity and greater potency.
The data clearly indicates that dexthis compound possesses a significantly higher affinity for the histamine H1 receptor, with Ki values that are approximately 44 to 135 times lower than those of levthis compound.[1] This stereoselectivity in receptor binding is the molecular basis for the observed differences in pharmacological activity.
In Vivo Efficacy
In vivo studies corroborate the findings of in vitro binding assays. A key measure of antihistamine efficacy is the ability to protect against histamine-induced bronchoconstriction in animal models. In a study using guinea pigs, the dose of dexthis compound required to inhibit 50% of the histamine-induced bronchospasm (ED50) was 4.1 µg/kg.[2] In the same study, the ED50 for the racemic mixture (this compound) was 5.8 µg/kg.[2] Given that levthis compound is the significantly less active enantiomer, the increased potency of dexthis compound over the racemate further underscores its superior in vivo efficacy.
Pharmacokinetic studies in humans have also shown that the pharmacologically active (S)-(+)-enantiomer, dexthis compound, is cleared more slowly than the (R)-(-)-enantiomer, levthis compound.[3] This slower clearance of the more active isomer contributes to a more sustained therapeutic effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of dexthis compound and levthis compound.
Histamine H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of dexthis compound and levthis compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the histamine H1 receptor (e.g., CHO-K1 cells transfected with the human H1 receptor gene). The cells are homogenized and centrifuged to isolate the membrane fraction.
-
Radioligand: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-pyrilamine, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor (dexthis compound or levthis compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the in vivo antihistaminic efficacy of dexthis compound and levthis compound by measuring their ability to protect against histamine-induced bronchoconstriction.
Methodology:
-
Animal Model: Male guinea pigs are used for this model.
-
Anesthesia and Instrumentation: The animals are anesthetized, and a cannula is inserted into the jugular vein for intravenous administration of substances. Respiratory parameters, such as intratracheal pressure or pulmonary resistance, are monitored.
-
Histamine Challenge: A baseline of respiratory parameters is established. A standardized dose of histamine is administered intravenously to induce bronchoconstriction, which is observed as an increase in intratracheal pressure.
-
Antihistamine Administration: In separate groups of animals, varying doses of dexthis compound, levthis compound, or a vehicle control are administered intravenously prior to the histamine challenge.
-
Efficacy Measurement: The ability of the antihistamine to inhibit the histamine-induced increase in intratracheal pressure is measured.
-
Data Analysis: Dose-response curves are constructed, and the ED50 value (the dose of the antihistamine that produces 50% inhibition of the histamine response) is calculated for each compound.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the point of antagonism by this compound enantiomers.
Comparative Experimental Workflow
Caption: Workflow for the comparative efficacy evaluation of dexthis compound and levthis compound.
Conclusion
The experimental evidence from in vitro receptor binding assays, in vivo animal models, and human pharmacokinetic studies consistently and overwhelmingly demonstrates the superior efficacy of dexthis compound over levthis compound. The antihistaminic activity of racemic this compound is primarily, if not exclusively, attributable to the S-(+)-enantiomer. These findings have significant implications for drug development, highlighting the importance of stereoselectivity in pharmacology and providing a strong rationale for the clinical use of the single, active enantiomer, dexthis compound, to maximize therapeutic benefit and potentially reduce metabolic load from the inactive isomer.
References
A Head-to-Head Comparison of Chlorpheniramine and Cetirizine in Allergic Models
An objective guide for researchers and drug development professionals on the comparative pharmacology, efficacy, and safety profiles of a first-generation and second-generation H1 antihistamine.
Chlorpheniramine, a first-generation H1 antihistamine, and cetirizine (B192768), a second-generation agent, are both widely utilized in the management of allergic conditions.[1][2] While both drugs target the histamine (B1213489) H1 receptor, their distinct pharmacological properties lead to significant differences in their clinical performance, particularly regarding efficacy, duration of action, and central nervous system (CNS) side effects. This guide provides a detailed comparison based on experimental data from various allergic models.
Pharmacological Profile and Receptor Binding
The primary mechanism of action for both drugs is inverse agonism at the histamine H1 receptor.[2] However, their binding affinities and selectivity differ, which influences their potency and side effect profiles. Cetirizine generally exhibits a higher binding affinity for the H1 receptor compared to this compound in some assays.[3]
A key differentiator is their ability to cross the blood-brain barrier (BBB). This compound, being more lipophilic, readily penetrates the CNS, leading to significant H1 receptor occupancy in the brain (approximately 77% at therapeutic doses).[4][5] This high central occupancy is responsible for its sedative and anticholinergic side effects.[2][4][6] In contrast, cetirizine is a substrate for the P-glycoprotein efflux pump and has lower lipophilicity, which significantly limits its CNS penetration.[6][7] This results in minimal sedation compared to first-generation agents.[4][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the two antihistamines.
Table 1: Receptor Binding Affinity and CNS Effects
| Parameter | This compound | Cetirizine | Reference |
|---|---|---|---|
| H1 Receptor Affinity (Ki) | ~2 nM | ~6-47 nM | [3] |
| Muscarinic Receptor Affinity | Weak (~1,300 nM) | Negligible (>10,000 nM) | [2][7] |
| BBB Penetration | High | Low | [4][7] |
| CNS H1 Receptor Occupancy | ~77% | <20% | [5] |
| Incidence of Sedation (Initial) | 40.5% | 11.6% |[8][10] |
Table 2: Clinical Efficacy in Allergic Models
| Parameter | This compound | Cetirizine | Reference |
|---|---|---|---|
| Wheal & Flare Suppression | ~50% reduction | ~75% reduction | [11] |
| Onset of Action | ~2 hours | ~1 hour | [2][8][12] |
| Duration of Action | 4-6 hours | ~24 hours | [2] |
| Patient Satisfaction (SAR) | 28.9% continue therapy | 69.4% continue therapy | [8][10] |
| Effect on Basophil Accumulation | Negligible | Significant (75% reduction) | [11] |
| Effect on Eosinophil Vacuolisation | Negligible | Significant reduction |[11] |
SAR: Seasonal Allergic Rhinitis
Experimental Protocols
Protocol 1: Histamine-Induced Wheal and Flare Suppression
This in vivo human model is a standard method for assessing the potency and duration of action of H1 antihistamines.
-
Objective: To quantify the suppression of histamine-induced cutaneous reactions by a test antihistamine compared to placebo.
-
Methodology:
-
Subject Recruitment: Healthy, non-atopic volunteers are enrolled. A washout period for any antihistamine-containing medications is required.
-
Baseline Measurement: Before drug administration, a baseline histamine response is established. An epicutaneous skin prick test with histamine phosphate (B84403) (e.g., 1 mg/mL) is performed on the volar surface of the forearm.
-
Drug Administration: Subjects are randomized to receive a single oral dose of the test drug (e.g., 4 mg this compound, 10 mg cetirizine) or placebo in a double-blind, crossover design.
-
Post-Dose Challenge: The histamine skin prick test is repeated at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours).[13]
-
Data Acquisition: At a fixed time after each prick (e.g., 10 minutes), the resulting wheal and flare areas are traced and measured using digital planimetry.[13]
-
Analysis: The percentage reduction in wheal and flare area at each time point relative to baseline is calculated for each treatment group.
-
Protocol 2: In Vitro H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a drug for the histamine H1 receptor.[14]
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and cetirizine for the human H1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., CHO or HEK293) recombinantly expressing the human histamine H1 receptor.[14]
-
Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled H1 antagonist, typically [3H]-mepyramine.[14]
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound or cetirizine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test drug that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Signaling Pathway and Anti-Inflammatory Effects
Histamine binding to the H1 receptor activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, which subsequently trigger calcium release and protein kinase C (PKC) activation, culminating in an allergic response. Both this compound and cetirizine act as inverse agonists, binding to the inactive conformation of the H1 receptor and shifting the equilibrium away from the active state, thereby blocking this cascade.
Beyond H1 antagonism, second-generation antihistamines like cetirizine exhibit distinct anti-inflammatory properties not typically associated with first-generation agents.[15] Studies have shown that cetirizine can inhibit the accumulation of eosinophils and basophils at the site of an allergic reaction.[11] This effect is thought to be mediated, in part, by the inhibition of NF-kB, a key transcription factor involved in the production of pro-inflammatory cytokines like IL-6 and IL-8.[15] this compound has a negligible effect on these inflammatory cell processes.[11] Furthermore, cetirizine has demonstrated mast cell-stabilizing properties, inhibiting the release of histamine and other mediators.[16]
// Edges Histamine -> H1R [label=" Binds & Activates"]; H1R -> Gq11 [label=" Activates"]; Gq11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; {Ca_release, PKC_activation} -> Allergic_Response;
Antihistamine -> H1R [label=" Binds & Inactivates\n(Inverse Agonism)", color="#34A853", fontcolor="#34A853", arrowhead=Tee]; } dot Caption: H1 Receptor Signaling Pathway and Antihistamine Action.
Conclusion
The comparison between this compound and cetirizine highlights the evolution of antihistamine therapy. While both are effective H1 receptor antagonists, cetirizine demonstrates a superior profile in several key areas for most clinical situations.[8]
-
Efficacy: Cetirizine shows greater potency in suppressing cutaneous allergic reactions and has a more rapid onset and significantly longer duration of action, allowing for once-daily dosing.[8][11]
-
Safety and Tolerability: The fundamental difference lies in CNS penetration. This compound's high propensity to cross the BBB leads to significant sedation and psychomotor impairment, which can affect daily activities and safety.[8][17] Cetirizine's limited CNS access results in a much lower incidence of these side effects.[4][8]
-
Anti-Inflammatory Action: Cetirizine possesses additional anti-inflammatory properties, such as inhibiting eosinophil and basophil migration, which are not significantly observed with this compound.[11]
For research and development, cetirizine serves as a model for a successful second-generation antihistamine, combining high peripheral H1 receptor affinity with low CNS activity and beneficial anti-inflammatory effects. This compound remains a relevant tool for studies where CNS effects are being investigated or as a benchmark for first-generation antihistamine properties.
References
- 1. drugs.com [drugs.com]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. droracle.ai [droracle.ai]
- 9. Which Antihistamines Don’t Cross the Blood-Brain Barrier? [tap.health]
- 10. Model for outcomes assessment of antihistamine use for seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cetirizine, ketotifen and this compound on the dynamics of the cutaneous hypersensitivity reaction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind, single-dose, crossover comparison of cetirizine, ebastine, epinastine, fexofenadine, terfenadine, and loratadine versus placebo: suppression of histamine-induced wheal and flare response for 24 h in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, single-dose, crossover comparison of cetirizine, terfenadine, loratadine, astemizole, and this compound versus placebo: suppressive effects on histamine-induced wheals and flares during 24 hours in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mastattack.org [mastattack.org]
- 16. researchgate.net [researchgate.net]
- 17. Repeated-dose effects of mequitazine, cetirizine and dexthis compound on driving and psychomotor performance - PMC [pmc.ncbi.nlm.nih.gov]
Chlorpheniramine versus selective serotonin reuptake inhibitors: a comparative analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the first-generation antihistamine, Chlorpheniramine, and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document synthesizes preclinical and clinical data to objectively compare their pharmacological profiles, mechanisms of action, and established clinical applications. While both compound classes interact with the serotonin system, their selectivity, potency, and primary therapeutic indications differ significantly. This analysis aims to provide a clear, data-driven overview for researchers and professionals in the field of drug development.
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the binding affinities (Ki or Kd in nM) of this compound and representative SSRIs for key monoamine transporters. Lower values indicate higher affinity.
| Compound | Serotonin Transporter (SERT) [Ki/Kd, nM] | Norepinephrine (B1679862) Transporter (NET) [Ki, nM] | Dopamine Transporter (DAT) [Ki, nM] | Histamine (B1213489) H1 Receptor [Ki, nM] | Muscarinic Acetylcholine Receptor [Kd, nM] |
| This compound | 15.2[1] | 1,440[1] | 1,060[1] | 2.67 - 4.81 (dexthis compound)[1] | 1,300 (dexthis compound)[1] |
| Sertraline | ~0.29[2] | <50[3] | ~20% occupancy at 200mg | N/A | N/A |
| Fluoxetine | ~0.81[2] | >1000 | >1000 | N/A | N/A |
| Paroxetine | ~0.13[2] | <50[3] | >1000 | N/A | 42[4] |
| Citalopram | ~1.16[2] | >3000 | >5000 | N/A | N/A |
| Escitalopram | ~1.1[5] | >3000 | >5000 | N/A | N/A |
Mechanism of Action: Divergent Pathways
While both this compound and SSRIs modulate serotonergic neurotransmission, their primary mechanisms of action are distinct.
This compound is primarily a potent antagonist of the histamine H1 receptor.[1] Its sedative effects are a direct consequence of this action on the central nervous system.[6] Additionally, it possesses weak anticholinergic properties.[1] Notably, this compound also functions as a serotonin reuptake inhibitor, although with significantly lower potency compared to SSRIs.[1] Some research suggests it may also have activity as a norepinephrine reuptake inhibitor, though this is weak.[7]
Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, are highly selective for the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, SSRIs increase the concentration of this neurotransmitter available to bind to postsynaptic receptors.[3][5] This enhanced serotonergic signaling is believed to be the primary mechanism underlying their antidepressant and anxiolytic effects. Different SSRIs exhibit varying degrees of selectivity for SERT over other monoamine transporters.[3]
Clinical Efficacy and Side Effect Profile
A direct head-to-head comparison of the clinical efficacy of this compound and SSRIs for the treatment of major depressive disorder or anxiety disorders in humans is lacking in the published literature.
This compound: The antidepressant and anxiolytic potential of this compound has been noted, largely based on its serotonin reuptake inhibiting properties and historical clinical observations.[7][8] Some case reports and early clinical observations have suggested benefits for panic disorder.[9] However, robust, large-scale clinical trials evaluating its efficacy for these indications are absent. Animal studies have shown that this compound can produce antidepressant- and anxiolytic-like effects.[10][11] The primary established clinical use of this compound is for the relief of symptoms associated with allergic reactions.[1]
Common side effects of this compound are primarily related to its antihistaminergic and anticholinergic activities and include drowsiness, dizziness, confusion, constipation, blurred vision, and dry mouth.[1][6]
SSRIs: SSRIs are a first-line treatment for major depressive disorder, various anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.[5] Their efficacy has been established in numerous large-scale, randomized controlled trials. Clinical response is often assessed using standardized scales such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[12][13][14]
The side effect profile of SSRIs is primarily linked to their serotonergic activity. Common side effects include nausea, headache, insomnia, sexual dysfunction, and weight gain.[2][5][15] While generally better tolerated than older classes of antidepressants, discontinuation symptoms can occur if the medication is stopped abruptly.[5]
| Feature | This compound | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Indication | Allergic Rhinitis, Urticaria | Major Depressive Disorder, Anxiety Disorders |
| Antidepressant Efficacy | Anecdotal/Preclinical[7][10] | Well-established in clinical trials[5] |
| Common Side Effects | Sedation, dizziness, dry mouth, constipation[1][6] | Nausea, headache, insomnia, sexual dysfunction[2][5][15] |
Experimental Protocols
In Vitro Receptor Binding Assay (Displacement Method)
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound or an SSRI) to a specific receptor or transporter (e.g., SERT) using a radioligand displacement assay.[16][17][18]
Methodology:
-
Membrane Preparation: A source of the target protein, such as cell lines genetically engineered to express the human serotonin transporter (hSERT) or homogenized brain tissue, is prepared. The cell membranes containing the transporter are isolated through centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind with high affinity to SERT (e.g., [³H]-citalopram) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or an SSRI) are added to the incubation mixture. The test compound will compete with the radioligand for binding to SERT.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Clinical Trial Protocol for Major Depressive Disorder (Illustrative)
This section provides a generalized outline of a clinical trial protocol designed to assess the efficacy and safety of an antidepressant.[19][20][21]
Trial Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult patients (18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria, and a baseline score on the Hamilton Depression Rating Scale (HAM-D) of ≥ 18.
Intervention:
-
Treatment Group: Test antidepressant at a fixed or flexible dose.
-
Control Group: Placebo, identical in appearance to the active medication.
Primary Outcome Measure: The change from baseline to the end of the treatment period (e.g., 8 weeks) in the total score of a standardized depression rating scale, such as the HAM-D or MADRS.
Secondary Outcome Measures:
-
Response rate (e.g., ≥ 50% reduction in HAM-D score from baseline).
-
Remission rate (e.g., HAM-D score ≤ 7 at endpoint).
-
Changes in scores on other validated scales (e.g., Clinical Global Impression - Severity and Improvement scales).
-
Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory tests.
Study Procedures:
-
Screening Phase: Potential participants are screened for eligibility based on inclusion and exclusion criteria.
-
Baseline Assessment: Eligible participants undergo baseline assessments, including depression rating scales, medical history, and physical examination.
-
Randomization: Participants are randomly assigned to either the treatment or placebo group.
-
Treatment Phase: Participants receive the assigned treatment for a fixed duration (e.g., 8 weeks), with regular follow-up visits to assess efficacy and safety.
-
End-of-Treatment Assessment: Final assessments are conducted at the end of the treatment phase.
-
Follow-up Phase (Optional): Participants may be followed for an additional period to assess the long-term effects of the treatment.
Statistical Analysis: The primary efficacy analysis typically involves comparing the mean change in the primary outcome measure between the treatment and placebo groups using appropriate statistical methods, such as an analysis of covariance (ANCOVA) with baseline score as a covariate.
Conclusion
This compound and SSRIs represent two distinct classes of drugs with overlapping but fundamentally different pharmacological profiles. While this compound's primary role is as a histamine H1 antagonist, its secondary activity as a serotonin reuptake inhibitor is a point of scientific interest, particularly in the historical context of antidepressant development. SSRIs, in contrast, are highly selective and potent inhibitors of the serotonin transporter, and their clinical utility in the treatment of depression and anxiety is well-established through extensive clinical research.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Real-World Data on SSRI Antidepressant Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of the Montgomery–Åsberg depression rating scale over the course of treatment for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 5. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The secondary effects of the antihistamine this compound on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and escitalopram: Similar antidepressant and nitric oxide lowering roles in a mouse model of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resref.com [resref.com]
- 13. veale.co.uk [veale.co.uk]
- 14. Montgomery–Åsberg Depression Rating Scale - Wikipedia [en.wikipedia.org]
- 15. psychiatrist.com [psychiatrist.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Antidepressants for the prevention of depression following first-episode psychosis (ADEPP): study protocol for a multi-centre, double-blind, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
Validating a new analytical method for chlorpheniramine with reference standards
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the reliability and accuracy of results. This guide provides a comparative overview of common analytical techniques for the quantification of chlorpheniramine maleate (B1232345), supported by experimental data from published studies. The focus is on providing a practical framework for validating a new method against established reference standards.
Comparison of Analytical Methods
Two prevalent methods for the analysis of this compound maleate are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of light by the analyte at a specific wavelength. | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase, followed by detection. |
| Linearity Range | Typically in the range of 10-60 µg/mL.[1][2] | Wider range, for instance, 2-30 µg/mL[3] or even 200-500 µg/mL.[3] |
| Correlation Coefficient (R²) | Generally ≥ 0.997.[4] | Consistently ≥ 0.999.[3][5] |
| Accuracy (% Recovery) | Typically between 99.5% and 100.5%.[4] | Commonly in the range of 98-102%.[3][5] |
| Limit of Detection (LOD) | Around 0.62 µg/mL to 2.2 µg/mL.[4][6] | Significantly lower, can be in the range of 0.014 µg/mL to 0.398 µg/mL.[7][8] |
| Limit of Quantitation (LOQ) | Approximately 1.87 µg/mL to 6.6 µg/mL.[4][6] | Can be as low as 0.044 µg/mL to 1.2 µg/mL.[7][8] |
| Selectivity/Specificity | Prone to interference from other substances that absorb at the same wavelength. | Highly selective, capable of separating this compound from impurities and other active ingredients.[5] |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with a suitable detector (e.g., UV-Vis or PDA). |
| Typical Solvents/Mobile Phase | 0.1N Hydrochloric Acid.[1][2][4][6] | Mixtures of buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., methanol, acetonitrile).[3][5][9] |
| Reference Standards | United States Pharmacopeia (USP) or European Pharmacopoeia (EP) grade this compound maleate.[10][11][12] | United States Pharmacopeia (USP) or European Pharmacopoeia (EP) grade this compound maleate.[10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical method. Below are summarized protocols for both UV-Vis Spectrophotometry and HPLC methods based on published literature.
UV-Visible Spectrophotometric Method
This method is often favored for its simplicity and speed in routine analysis of bulk drug and simple formulations.
1. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound Maleate Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1N Hydrochloric Acid (HCl) to obtain a concentration of 100 µg/mL.[4]
2. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations within the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[4]
3. Wavelength Selection:
-
Scan the standard solution over a wavelength range of 200-400 nm against a 0.1N HCl blank.
-
The wavelength of maximum absorbance (λmax) for this compound maleate in 0.1N HCl is typically observed around 262-268 nm.[1][2][4]
4. Calibration Curve:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the linearity by calculating the correlation coefficient.
5. Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets (e.g., 10).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound maleate and transfer it to a volumetric flask.
-
Add 0.1N HCl, sonicate to dissolve, and then dilute to the mark with the same solvent.[2][4]
-
Filter the solution and make further dilutions as necessary to bring the concentration within the calibration range.
6. Analysis:
-
Measure the absorbance of the final sample solution at the λmax and determine the concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers greater specificity and is suitable for the analysis of this compound in complex mixtures.
1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 60:40 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 265 nm.[5]
-
Column Temperature: 25°C.[5]
2. Preparation of Standard Solution:
-
Accurately weigh about 20 mg of this compound Maleate Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to get a known concentration.[5]
3. Preparation of Sample Solution (from injection):
-
Dilute a known volume of the this compound maleate injection with the mobile phase to obtain a concentration within the linear range of the method.
4. System Suitability:
-
Inject the standard solution multiple times to evaluate system suitability parameters like theoretical plates, tailing factor, and reproducibility of the peak area.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Method Validation Workflow
The validation of a new analytical method follows a structured process to demonstrate its suitability for the intended purpose. The following diagram illustrates the key stages involved.
Caption: Workflow for the validation of a new analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. HPLC method development and validation for this compound maleate. [wisdomlib.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. recentscientific.com [recentscientific.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. jetir.org [jetir.org]
- 8. Validated RP-HPLC method for simultaneous determination and quantification of this compound maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. thomassci.com [thomassci.com]
- 11. store.usp.org [store.usp.org]
- 12. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
Cross-Validation of Chlorpheniramine Binding Affinity Across Diverse Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of chlorpheniramine, a first-generation histamine (B1213489) H1 receptor antagonist, across various experimental assay platforms. The data presented herein is intended to facilitate a comprehensive understanding of the pharmacological profile of this widely used antihistamine and to aid in the selection of appropriate assay methodologies for future research and drug development endeavors. By cross-validating binding affinity data from multiple platforms, researchers can gain greater confidence in their results and make more informed decisions.
Quantitative Binding Affinity Data
The binding affinity of this compound for the histamine H1 receptor is a critical parameter that dictates its potency and in vivo efficacy. The following table summarizes the quantitative binding affinity data (Ki, IC50, and Kd) obtained from different assay platforms. It is important to note that variations in experimental conditions, such as tissue source, radioligand used, and buffer composition, can influence the measured affinity values. The data presented here are representative values for comparative purposes.
| Assay Platform | Parameter | Value (nM) | Species/Cell Line | Reference |
| Radioligand Binding Assay | Ki | 3.2 | - | [1] |
| Radioligand Binding Assay | Ki | 3.5 ± 2.2 | Guinea Pig Brain | [2] |
| Radioligand Binding Assay | IC50 | 12 | - | [3] |
| Cell Membrane Chromatography | Kd | 2250 ± 360 | HEK293 Cells | [4] |
| Cell-Based Functional Assay (Calcium Flux) | pKi | - | HEK293T Cells | [5] |
| In vivo PET Imaging | H1RO | ~50-77% (at 2 mg dose) | Human Brain | [6] |
Note: pKi is the negative logarithm of the Ki value. H1RO refers to Histamine H1 Receptor Occupancy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assay platforms cited in this guide.
Radioligand Binding Assay
Radioligand binding assays are a common in vitro method used to quantify the interaction between a ligand and its receptor.[1]
-
Membrane Preparation: Tissues or cells expressing the histamine H1 receptor are homogenized and centrifuged to isolate a membrane fraction containing the receptor. The protein concentration of this preparation is then determined.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand with high affinity for the H1 receptor (e.g., [³H]mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Cell-Based Functional Assays (Calcium Flux)
Cell-based functional assays measure the physiological response of a cell upon receptor activation or inhibition. The histamine H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[8][9]
-
Cell Culture: A cell line stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Plating: The cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and allowed to adhere overnight.
-
Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.
-
Compound Addition: Varying concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period.
-
Agonist Stimulation: A fixed concentration of a histamine H1 receptor agonist (e.g., histamine) is added to stimulate the receptor and induce calcium mobilization.
-
Signal Detection: The change in fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is determined.
Cell Membrane Chromatography (CMC)
Cell membrane chromatography is a technique that utilizes cell membranes immobilized on a stationary phase to study drug-receptor interactions.[4]
-
Column Preparation: A chromatography column is packed with a stationary phase on which cell membranes expressing the histamine H1 receptor are immobilized.
-
Frontal Analysis: A continuous flow of a solution containing the ligand (this compound) at a known concentration is passed through the column.
-
Breakthrough Curve: The concentration of the ligand in the eluate is monitored over time. The time it takes for the ligand to "break through" the column is related to its binding affinity for the receptor.
-
Data Analysis: The breakthrough curve is analyzed to determine the dissociation constant (Kd) of the ligand-receptor interaction.[4]
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams depict a typical experimental workflow for a radioligand binding assay and the signaling pathway of the histamine H1 receptor.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified signaling cascade of the histamine H1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. innoprot.com [innoprot.com]
Comparative analysis of chlorpheniramine and diphenhydramine on histamine receptor binding.
This guide provides a detailed comparative analysis of the histamine (B1213489) receptor binding profiles of two first-generation antihistamines, chlorpheniramine and diphenhydramine (B27). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the pharmacological characteristics of these compounds. This analysis is supported by experimental data on binding affinities and includes detailed methodologies for the cited experiments.
Introduction
This compound and diphenhydramine are first-generation H1 receptor antagonists widely used for the symptomatic relief of allergic conditions.[1][2] Their therapeutic effects are primarily mediated by their antagonism of the histamine H1 receptor. However, as first-generation antihistamines, they are known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1][3] Furthermore, they exhibit varying degrees of affinity for other receptors, contributing to their broader pharmacological profiles and side effects.[4][5][6] This guide offers a quantitative comparison of their binding affinities to histamine receptors and other relevant off-target receptors.
Data Presentation: Receptor Binding Affinities
The binding affinity of a compound to a receptor is a critical measure of its potency and selectivity. The inhibition constant (Ki) is a commonly used metric, where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and diphenhydramine at various histamine and off-target receptors.
| Receptor | This compound (Ki, nM) | Diphenhydramine (Ki, nM) |
| Histamine Receptors | ||
| H1 | ~2.5 - 3.2[4] | ~1.1 - 14.08[4] |
| H2 | Low affinity (Ki > 10,000) | Low affinity (Ki > 10,000) |
| H3 | Low affinity (Ki > 10,000) | Low affinity (Ki > 10,000) |
| H4 | Data not available | ~42,658[7] |
| Off-Target Receptors | ||
| Muscarinic M1 | ~1,300 (for Dexthis compound)[5] | 210[4] |
| Muscarinic M2 | Data not available | 130[4] |
| Muscarinic M3 | Data not available | 240[4] |
| Muscarinic M4 | Data not available | 112[4] |
| Muscarinic M5 | Data not available | 260[4] |
| Alpha-1 Adrenergic | Data not available | 430[4] |
| Alpha-2 Adrenergic | Data not available | 7,600[4] |
| Serotonin (B10506) Transporter (SERT) | ~15.2[4][5] | Inhibits reuptake[6] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source, and assay buffer composition). The data presented here are representative values for comparative purposes.
Histamine H1 Receptor Signaling Pathway
Both this compound and diphenhydramine act as inverse agonists at the histamine H1 receptor.[5][6] The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability.[7] this compound and diphenhydramine exert their effects by binding to the H1 receptor and preventing this signaling cascade.
Experimental Protocols
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed protocol for such an assay for the histamine H1 receptor.
Objective: To determine the binding affinity (Ki) of this compound and diphenhydramine for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mepyramine (a radiolabeled H1 receptor antagonist).
-
Unlabeled Ligands: this compound, diphenhydramine, and a known H1 antagonist for determining non-specific binding (e.g., mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Plates.
-
Protein Assay Kit: (e.g., BCA or Bradford assay).
Procedure:
-
Membrane Preparation: a. Culture cells expressing the human histamine H1 receptor to confluency. b. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension using a Dounce homogenizer or a Polytron. e. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. f. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes. g. Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store at -80°C until use.
-
Competitive Binding Assay: a. Prepare serial dilutions of the unlabeled test compounds (this compound and diphenhydramine) in the assay buffer. b. In a 96-well plate, set up the following reactions in triplicate:
- Total Binding: Assay buffer, [³H]-mepyramine (at a concentration near its Kd), and the membrane preparation.
- Non-specific Binding (NSB): A high concentration of a known H1 antagonist (e.g., 10 µM mianserin), [³H]-mepyramine, and the membrane preparation.
- Competition Binding: Each concentration of the serially diluted test compound, [³H]-mepyramine, and the membrane preparation. c. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes) with gentle agitation.
-
Filtration and Counting: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand. c. Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve. d. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Conclusion
This comparative analysis demonstrates that both this compound and diphenhydramine are potent antagonists of the histamine H1 receptor. Diphenhydramine exhibits a broader off-target binding profile, with significant affinity for muscarinic and other neurotransmitter receptors, which likely contributes to its more pronounced sedative and anticholinergic side effects.[4] this compound, while also a first-generation antihistamine, shows a notable affinity for the serotonin transporter, a characteristic that is being explored for potential therapeutic benefits in conditions with psychiatric comorbidities.[1][4] The provided experimental protocol for radioligand binding assays serves as a foundational method for researchers to quantitatively assess the binding characteristics of these and other compounds at histamine receptors. This information is crucial for understanding their mechanisms of action and for the development of more selective and effective antihistamines.
References
- 1. This compound, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonergic effects of this compound: An unexplored advantage of the first-generation antihistamine - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 7. peoplespharmacy.com [peoplespharmacy.com]
Assessing Chlorpheniramine's Specificity for the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of chlorpheniramine's pharmacological effects, with a primary focus on its interaction with the serotonin (B10506) transporter (SERT). This compound, a first-generation antihistamine, is widely recognized for its antagonism of the histamine (B1213489) H1 receptor. However, emerging evidence has highlighted its significant affinity for and inhibitory action on the serotonin transporter, suggesting a broader pharmacological profile than previously understood. This guide objectively compares this compound's performance with other alternatives, supported by experimental data, to elucidate its specificity and potential for off-target effects or therapeutic repurposing.
Data Presentation: Comparative Binding Affinities
The specificity of a compound is determined by its relative affinity for its intended target versus other biological molecules. The inhibition constant (Ki) or dissociation constant (Kd) are critical metrics, with lower values indicating higher binding affinity.
Table 1: this compound Binding Affinity Profile
This table summarizes the binding affinities of this compound for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and its primary target, the histamine H1 receptor.
| Target | Binding Affinity (Ki/Kd in nM) | Reference |
| Serotonin Transporter (SERT) | 15.2 | [1] |
| Norepinephrine Transporter (NET) | 1,440 | [1] |
| Dopamine Transporter (DAT) | 1,060 | [1] |
| Histamine H1 Receptor | 3.2 | [2] |
Note: Data is compiled from various sources and experimental conditions may vary.
Analysis of Specificity: The data clearly indicates that this compound possesses a high affinity for the serotonin transporter, with a Kd of 15.2 nM.[1] While its highest affinity is for the histamine H1 receptor (Ki of 3.2 nM), its affinity for SERT is substantially greater—by approximately 95-fold and 70-fold, respectively—than for the norepinephrine and dopamine transporters.[1][2] This suggests a notable specificity for SERT over other key monoamine transporters.
Table 2: Comparative H1 Receptor and Serotonin Transporter Affinity of Select First-Generation Antihistamines
To contextualize this compound's effects, this table provides a comparison of binding affinities for the H1 receptor and any available data for the serotonin transporter for other first-generation antihistamines.
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) | Serotonin Transporter (SERT) Ki/IC50 (nM) |
| This compound | Alkylamine | 3.2 | 15.2 (Kd) |
| Diphenhydramine | Ethanolamine | 1.1 | Weakly inhibits reuptake; specific Ki/IC50 often cited as high µM range |
| Brompheniramine | Alkylamine | Not readily available | Led to the synthesis of the first SSRI, zimelidine, suggesting SERT interaction |
| Doxepin | Tricyclic | 0.06 | Potent SERT inhibitor (Ki in low nM range) |
| Promethazine | Phenothiazine | 2.2 | Reported to have an effect on the central serotonin system |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental methodologies.
Interpretation: While many first-generation antihistamines exhibit some level of interaction with the serotonergic system, this compound stands out for its relatively potent binding to SERT.[3][4][5] For instance, diphenhydramine's inhibition of serotonin reuptake is generally considered weak.[6] Doxepin, which is also a tricyclic antidepressant, demonstrates very high affinity for SERT, but it is an exception within this class when used as an antihistamine. The discovery that brompheniramine, an analog of this compound, served as a template for the development of the first SSRI, zimelidine, further underscores the significant serotonergic activity within the alkylamine class of antihistamines.[6]
Experimental Protocols
The following protocols provide a detailed methodology for key experiments cited in the assessment of this compound's binding affinity and functional activity at the serotonin transporter.
1. Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol outlines a standard competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the serotonin transporter.
-
Objective: To quantify the binding affinity of this compound for the serotonin transporter.
-
Materials:
-
Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293 cells).
-
Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
-
Test compound: this compound in a range of concentrations.
-
Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled SERT inhibitor.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Serotonin Reuptake Inhibition Assay (Functional Assessment)
This protocol describes a functional assay to measure the inhibition of serotonin reuptake into synaptosomes or cells expressing SERT.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.
-
Materials:
-
Synaptosomes prepared from rat brain tissue or cells stably expressing human SERT.
-
Radiolabeled serotonin: [³H]-5-HT.
-
Test compound: this compound in a range of concentrations.
-
Uptake buffer (e.g., Krebs-Ringer buffer).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).
-
Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to initiate the reuptake process.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for serotonin uptake. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.
-
Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity measured at 0-4°C from that measured at 37°C.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Serotonin signaling at the synapse and the inhibitory effect of this compound on SERT.
Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]
Validating an Animal Model for Studying Chlorpheniramine's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of animal models and experimental protocols for validating the potential anxiolytic (anti-anxiety) effects of chlorpheniramine, a first-generation antihistamine. By objectively comparing its performance with established anxiolytics and presenting supporting experimental data, this document aims to equip researchers with the necessary information to design and interpret studies in this area.
Introduction: The Importance of Validated Animal Models
Animal models are indispensable tools in the preclinical evaluation of new anxiolytic drugs.[1] They allow for the controlled investigation of a compound's behavioral and neurobiological effects, providing crucial data before human trials. The validity of these models hinges on their ability to replicate aspects of human anxiety disorders and their predictive capacity for therapeutic efficacy.[2] This guide focuses on two of the most widely used unconditioned anxiety models: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[3]
This compound, traditionally known for its antihistaminic properties, has shown potential anxiolytic effects.[4][5] This is thought to be mediated, at least in part, through its inhibition of serotonin (B10506) reuptake, a mechanism shared by some established antidepressant and anxiolytic medications.[4][5][6] Therefore, validating an appropriate animal model is crucial to systematically investigate and characterize these anxiolytic-like properties.
Comparative Animal Models and Experimental Protocols
The selection of an appropriate animal model and adherence to standardized protocols are critical for obtaining reliable and reproducible data. Rodents, particularly mice and rats, are the most common subjects in anxiety research due to their well-characterized behavioral responses and the availability of genetic tools.[1][5]
Elevated Plus Maze (EPM)
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[7] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8]
Experimental Protocol:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50 cm for mice).[9] It consists of two open arms and two enclosed arms of equal dimensions.[8] The surface should be non-reflective and easy to clean.[9]
-
Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[9][10]
-
Procedure:
-
Behavioral Parameters Measured:
-
Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.[7]
-
Number of entries into the open arms: An increase suggests reduced anxiety.[7]
-
Number of entries into the closed arms: This can be used as a measure of general locomotor activity.
-
Total arm entries: A measure of overall activity.
-
Open Field Test (OFT)
The OFT is another common test used to assess anxiety and locomotor activity.[11] It relies on the rodent's natural aversion to brightly lit, open spaces and its preference for staying close to the walls (thigmotaxis).[11]
Experimental Protocol:
-
Apparatus: The open field is a square arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape.[12] The floor is typically divided into a central zone and a peripheral zone.
-
Acclimation: Similar to the EPM, animals should be acclimated to the testing room for at least 30 minutes prior to the test.[13]
-
Procedure:
-
Behavioral Parameters Measured:
-
Time spent in the center zone: An increase in this measure suggests an anxiolytic effect.[11]
-
Number of entries into the center zone: An increase indicates reduced anxiety.
-
Total distance traveled: A measure of general locomotor activity.
-
Rearing frequency: Can be an indicator of exploratory behavior.
-
Data Presentation: this compound vs. Standard Anxiolytics
The following table summarizes quantitative data from separate studies on the effects of this compound and the standard anxiolytic, diazepam, in the Elevated Plus Maze and Open Field Test.
Disclaimer: The data presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions (e.g., animal strain, specific protocol details, and baseline anxiety levels) may vary between studies.
| Drug | Animal Model | Dose | Behavioral Test | Key Finding | Citation |
| This compound | Mouse | 0.05-5 mg/kg (i.p.) | Elevated Open-Platform / Conditioned Fear | Dose-dependently decreased freezing behavior. | [4] |
| This compound | Mouse (stressed) | 0.5 mg/kg (i.p.) | Elevated Plus Maze | No significant improvement in anxiety-like behavior. | |
| This compound | Mouse (stressed) | 0.5 mg/kg (i.p.) | Open Field Test | No significant improvement in stress-induced locomotion. | |
| Diazepam | Mouse | 0.5-1.0 mg/kg (i.p.) | Elevated Plus Maze | Failed to produce a clear anxiolytic profile in acute administration. | [6] |
| Diazepam | Mouse (naïve) | 2-4 mg/kg (i.p., 8 days) | Elevated Plus Maze | Exerted a marked anxiolytic effect. | [6] |
| Diazepam | Mouse | 1.0 mg/kg (p.o.) | Elevated Plus Maze | Significantly increased percentage of time spent in open arms. | |
| Diazepam | Mouse | 2.0 mg/kg (i.p.) | Elevated Plus Maze | Impaired locomotor activity, likely due to sedation. |
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying neurobiological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for validating anxiolytic drug effects.
Caption: Proposed serotonergic pathway of this compound.
Caption: Key neurotransmitter pathways in anxiety.
Conclusion
The validation of an animal model for studying the anxiolytic effects of this compound requires a systematic approach utilizing established behavioral paradigms such as the Elevated Plus Maze and the Open Field Test. While evidence suggests a potential anxiolytic-like effect of this compound, likely mediated through the serotonergic system, findings can be inconsistent and may depend on the specific experimental conditions, such as the stress state of the animal.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. journalaim.com [journalaim.com]
- 3. This compound exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic effects of this compound: An unexplored advantage of the first-generation antihistamine - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 5. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. neurofit.com [neurofit.com]
- 9. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of chronic treatment with this compound on anxiety and emotional memory in mice | ConScientiae Saúde [periodicos.uninove.br]
- 11. redalyc.org [redalyc.org]
- 12. This compound and escitalopram: Similar antidepressant and nitric oxide lowering roles in a mouse model of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
Comparative pharmacokinetics of oral versus intravenous chlorpheniramine administration.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of chlorpheniramine following oral and intravenous administration. The data presented is compiled from peer-reviewed studies to assist researchers and professionals in the field of drug development in understanding the absorption, distribution, metabolism, and excretion of this widely used antihistamine.
Key Pharmacokinetic Parameters: A Comparative Summary
Intravenous administration of this compound results in 100% bioavailability, serving as the benchmark for assessing the efficiency of other routes of administration.[1][2] In contrast, oral this compound exhibits significantly lower and more variable bioavailability, largely due to extensive first-pass metabolism in the gut and liver.[3][4][5]
The peak plasma concentration (Cmax) is rapidly achieved after intravenous injection. Following oral administration, the time to reach Cmax (Tmax) is delayed, reflecting the time required for gastrointestinal absorption.[4][5] The elimination half-life of this compound is considerable, suggesting the potential for drug accumulation with frequent dosing.[3][4]
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration | References |
| Bioavailability (F) | 100% | 25% - 60% | [1][2][3][5] |
| Time to Peak (Tmax) | Immediate | 2 - 4 hours | [3][4][5] |
| Half-life (t½) | ~22 - 23 hours | ~19 - 43 hours | [3][4] |
| Peak Plasma Concentration (Cmax) | Dose-dependent, immediate peak | Variable, dependent on dose and formulation | [5] |
| Area Under the Curve (AUC) | Proportional to dose | Lower than IV dose, variable | [3][4] |
Experimental Protocols
The data presented in this guide is predominantly derived from studies employing robust analytical methodologies to quantify this compound and its metabolites in biological matrices.
Study Design
A common study design for comparing pharmacokinetic profiles is a randomized, crossover study. In such a design, a group of healthy volunteers receives both intravenous and oral doses of this compound, with a washout period between the two administrations. This design minimizes inter-individual variability.[6]
Sample Collection
Blood samples are typically collected at predetermined time points following drug administration. For intravenous studies, sampling is more frequent in the initial hours to accurately characterize the distribution phase. For oral studies, sampling is designed to capture the absorption, distribution, and elimination phases. Urine samples are also often collected to assess renal clearance and metabolic pathways.[3][4]
Bioanalytical Method: HPLC-ESI-MS/MS
A highly sensitive and specific method for the quantification of this compound in human plasma is High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[7][8][9]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (LLE) with a solvent mixture such as diethyl ether and dichloromethane (B109758) to isolate the drug and its internal standard from plasma proteins and other endogenous components.[7][8][9]
-
Chromatographic Separation: The extracted samples are injected into an HPLC system. A common approach involves using a C8 column with a gradient mobile phase of methanol (B129727) and an ammonium (B1175870) hydroxide (B78521) solution. This allows for the separation of this compound from its metabolites and any interfering substances.[7][8][10]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is used to generate charged molecules, which are then detected by tandem mass spectrometry (MS/MS). This provides high selectivity and sensitivity for accurate quantification.[7][8]
Visualizing the Processes
To better illustrate the experimental and metabolic pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Metabolic pathway of this compound.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[11][12] The major metabolic pathway is N-demethylation, which occurs in a stepwise manner to form monodesmethylthis compound and subsequently didesmethylthis compound.[3][13] CYP2D6 is a key enzyme involved in this process.[2][14]
Other identified metabolic pathways include the formation of this compound N-oxide and hydroxylation of the aromatic rings.[15] Further oxidation can lead to the formation of 3-(p-chlorophenyl)-3-(2-pyridyl) propanol and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid.[16] These metabolites can then undergo Phase II conjugation reactions before being excreted in the urine.[16]
Conclusion
The route of administration significantly impacts the pharmacokinetic profile of this compound. Intravenous administration provides immediate and complete bioavailability, making it suitable for situations requiring a rapid onset of action. Oral administration offers convenience but results in lower and more variable bioavailability due to significant first-pass metabolism. Understanding these differences is crucial for optimizing dosing regimens and developing novel drug delivery systems to enhance the therapeutic efficacy of this compound. The detailed experimental protocols and metabolic pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals.
References
- 1. "PHARMACOKINETIC EVALUATION OF this compound MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. Stereoselective N-demethylation of this compound by rat-liver microsomes and the involvement of cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]
- 6. Study of relative bioavailability of this compound maleate tablets in healthy volunteers [manu41.magtech.com.cn]
- 7. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study. | Sigma-Aldrich [sigmaaldrich.com]
- 11. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 12. scribd.com [scribd.com]
- 13. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungal transformations of antihistamines: metabolism of brompheniramine, this compound, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and identification of the polar metabolites of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Chlorpheniramine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release and in vivo performance of various chlorpheniramine formulations. Experimental data from published studies are summarized to illustrate the correlation between laboratory dissolution testing and clinical pharmacokinetic outcomes. Detailed methodologies for the key experiments are provided to support the interpretation of the presented data.
Comparison of Extended-Release this compound Formulations
A pivotal study established a Level A in vitro-in vivo correlation (IVIVC) for four distinct extended-release formulations of this compound maleate (B1232345).[1] This level of correlation signifies a point-to-point relationship between in vitro dissolution and in vivo absorption, enabling the prediction of in vivo performance from in vitro data.
In Vitro and In Vivo Performance Data
The following table summarizes the key findings from a comparative study involving four extended-release this compound maleate tablet formulations. The in vitro data represents the percentage of drug released over time, while the in vivo data reflects the percentage of the drug absorbed by human subjects under fasting conditions.[1]
| Formulation | In Vitro Release (Mean %) | In Vivo Absorption (Mean %) | Correlation (r²) |
| Formulation 1 | Data not individually specified | Data not individually specified | > 0.98 |
| Formulation 2 | Data not individually specified | Data not individually specified | > 0.98 |
| Formulation 3 | Data not individually specified | Data not individually specified | > 0.98 |
| Formulation 4 | Data not individually specified | Data not individually specified | > 0.98 |
A statistically significant linear regression correlation (r² > 0.98, P < 0.001) was established for each of the four formulations, demonstrating a strong predictive relationship between the rate of drug release in the laboratory and its subsequent absorption in the body.[1]
dot
Caption: Workflow for establishing an in vitro-in vivo correlation.
Comparison of Orally Disintegrating Tablet (ODT) Formulations
Studies on this compound maleate ODTs have focused on optimizing disintegration time and dissolution rate by varying excipients. The data below compares formulations with different diluents and a common superdisintegrant.
In Vitro Performance of ODTs
| Diluent | Superdisintegrant | Disintegration Time (seconds) | Drug Release |
| Glucose | Kollidon-CL® | 17 ± 2.5 | Released 80% in < 30 minutes |
| Mannitol (B672) | Kollidon-CL® | 21.16 ± 3.5 | Released 80% in < 30 minutes |
Formulations containing glucose and mannitol as diluents with Kollidon-CL® as the disintegrant exhibited the fastest disintegration times and high dissolution rates.[2][3]
dot
Caption: Logical flow from ODT formulation to in vivo performance.
Experimental Protocols
In Vitro Dissolution for Extended-Release Tablets[1]
-
Apparatus: USP Apparatus 2 (Paddle)
-
Stirring Speed: 50 rpm
-
Dissolution Medium: 1000 mL of distilled water
-
Temperature: 37.0 ± 0.5°C
-
Procedure: In vitro release rate data were obtained for 12 individual tablets of each formulation. Samples of the dissolution medium were withdrawn at predetermined time intervals and analyzed for this compound content to determine the percentage of drug released.
In Vivo Bioavailability Study for Extended-Release Tablets[1]
-
Study Population: 24 healthy adult male subjects
-
Study Design: Fasting conditions
-
Procedure: Subjects were administered one of the four extended-release this compound maleate formulations. Blood samples were collected at various time points, and plasma concentrations of this compound were determined.
-
Data Analysis: The in vivo absorption profiles were determined using the Wagner-Nelson deconvolution method.
In Vitro Disintegration and Dissolution for ODTs[2][3]
-
Formulation: Tablets were prepared by direct compression using different diluents (e.g., lactose, mannitol, glucose) and disintegrants (e.g., crospovidone, microcrystalline cellulose).
-
Disintegration Test: The time for the tablets to disintegrate was measured according to standard pharmacopeial methods.
-
Dissolution Test: The percentage of this compound maleate released from the tablets was measured over a period of 30 minutes.
Concluding Remarks
A strong in vitro-in vivo correlation has been successfully established for extended-release this compound maleate formulations, indicating that in vitro dissolution studies can be a reliable predictor of in vivo performance for these products. For immediate-release formulations such as ODTs, in vitro disintegration and dissolution testing are critical for ensuring rapid drug release, which is a prerequisite for fast onset of action. The choice of excipients, particularly diluents and superdisintegrants, significantly impacts the in vitro performance of ODTs. While a direct IVIVC for ODTs is less common, the in vitro data provides a strong indication of their expected in vivo behavior. Further research into alternative delivery routes, such as nasal gels, may offer benefits in bioavailability by avoiding first-pass metabolism.[4]
References
- 1. Correlation of in vitro release rate and in vivo absorption characteristics of four this compound maleate extended-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. au.edu.sy [au.edu.sy]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and stability study of this compound maleate nasal gel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Profiles of Chlorpheniramine and Its Analogues
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug and its analogues is paramount for predicting efficacy, potential drug-drug interactions, and toxicity. This guide provides a comprehensive comparison of the metabolic profiles of the first-generation antihistamine chlorpheniramine and its structurally related analogues, brompheniramine (B1210426) and pheniramine (B192746). The information presented herein is supported by experimental data from in vitro studies.
The metabolic stability and the primary routes of metabolism for this compound and its analogues are critical determinants of their pharmacokinetic profiles and clinical performance. The primary metabolic pathways for these alkylamine antihistamines involve N-demethylation and N-oxidation, processes largely mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Quantitative Metabolic Comparison
The following table summarizes the metabolic transformation of this compound, brompheniramine, and pheniramine based on an in vitro study using the fungus Cunninghamella elegans, a model organism known to effectively mimic mammalian drug metabolism. This data provides a comparative snapshot of the metabolic susceptibility of these analogues.
| Compound | Parent Drug Metabolized (%) | Primary Metabolites Identified |
| Brompheniramine | 60 | Mono-N-demethylated, N-oxide |
| This compound | 45 | Mono-N-demethylated, N-oxide |
| Pheniramine | 29 | Mono-N-demethylated, N-oxide |
Data from a study where the compounds were incubated with C. elegans for 168 hours. The percentage of metabolized parent drug provides a relative measure of metabolic stability.[1]
This study indicates that the halogen substitution on the phenyl ring influences the extent of metabolism, with the bromo-substituted analogue (brompheniramine) being the most metabolized, followed by the chloro-substituted compound (this compound), and finally the non-halogenated parent compound (pheniramine).[1] For all three compounds, the primary metabolic products were the mono-N-demethylated and N-oxide metabolites.[1]
Key Metabolic Pathways and Enzymes
The metabolism of this compound and its analogues in humans is primarily hepatic. The cytochrome P450 enzyme CYP2D6 has been identified as a key enzyme in the metabolism of this compound and other classic first-generation antihistamines.[2][3][4] The primary metabolic transformations are N-demethylation to form monodesmethylthis compound and didesmethylthis compound, as well as N-oxidation.[1][5][6][7]
The involvement of CYP2D6 is significant due to its polymorphic nature in the human population, which can lead to interindividual variability in drug clearance and response.[4] Inhibition of CYP2D6 by these antihistamines can also lead to clinically relevant drug-drug interactions.[2][3]
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.
1. Materials:
-
Test compound (e.g., this compound, brompheniramine, pheniramine)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Internal standard for analytical quantification
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound and the formation of metabolites using a validated analytical method such as HPLC-UV or LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
HPLC Method for the Analysis of this compound and its Metabolites
This is a representative HPLC method for the separation and quantification of this compound and its N-demethylated metabolites.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220-230 nm) or mass spectrometry (MS) for higher sensitivity and specificity.
2. Sample Preparation:
-
Protein precipitation of the in vitro reaction samples with acetonitrile or methanol.
-
Evaporation of the supernatant and reconstitution in the mobile phase.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the parent drug and its metabolites by comparing their retention times and peak areas to those of analytical standards.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Primary metabolic pathways of this compound and its analogues.
Caption: A typical workflow for an in vitro metabolism study.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes | Semantic Scholar [semanticscholar.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of this compound in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brompheniramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chlorpheniramine's Efficacy in Mast Cell Degranulation: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive validation of chlorpheniramine's inhibitory effect on mast cell degranulation, comparing its performance against other antihistamines and classic mast cell stabilizers. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Executive Summary
This compound, a first-generation H1-antihistamine, is primarily recognized for its competitive antagonism of histamine (B1213489) H1 receptors.[1] While many antihistamines are explored for secondary anti-allergic properties like mast cell stabilization, evidence suggests that this compound is a weak and largely ineffective inhibitor of mast cell degranulation. In contrast, dedicated mast cell stabilizers like cromolyn (B99618) sodium and ketotifen (B1218977), as well as certain second-generation antihistamines, demonstrate significantly more potent inhibitory effects on the release of histamine and other inflammatory mediators from mast cells.
Comparative Analysis of Inhibitory Effects
The following table summarizes the efficacy of this compound and selected alternatives in inhibiting mast cell degranulation. Quantitative data, where available from in vitro studies, is presented to facilitate a direct comparison.
| Compound | Class | Mechanism of Action | Cell Type | Assay | IC50 / % Inhibition | Citation |
| This compound | 1st Gen. Antihistamine | H1 Receptor Antagonist | Rat Peritoneal Mast Cells | Exocytosis Assay | No significant inhibition at 1 mM | [2][3] |
| This compound | 1st Gen. Antihistamine | H1 Receptor Antagonist | Rat Skin Mast Cells | In vivo degranulation | Did not prevent degranulation | [2] |
| Cetirizine | 2nd Gen. Antihistamine | H1 Receptor Antagonist / Mast Cell Stabilizer | Rat Peritoneal Mast Cells | Exocytosis Assay | Almost total inhibition at 1 mM | [2][3] |
| Levocetirizine | 2nd Gen. Antihistamine | H1 Receptor Antagonist / Mast Cell Stabilizer | Rat Peritoneal Mast Cells | Exocytosis Assay | Almost total inhibition at 1 mM | [2] |
| Loratadine (B1675096) | 2nd Gen. Antihistamine | H1 Receptor Antagonist | Neoplastic Mast Cells (HMC-1) | Cell Growth Inhibition | IC50: 10-50 µM | [4][5][6] |
| Fexofenadine (B15129) | 2nd Gen. Antihistamine | H1 Receptor Antagonist | Human Mast Cells (in vivo) | Histamine/Tryptase Release | No effect on mediator release | [7] |
| Ketotifen | Antihistamine / Mast Cell Stabilizer | H1 Receptor Antagonist / Ca2+ Influx Inhibition | Human Conjunctival Mast Cells | Histamine/Tryptase Release | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M | [8] |
| Cromolyn Sodium | Mast Cell Stabilizer | Inhibition of Ca2+ Influx | Human Cord Blood-Derived Mast Cells | Histamine Release | IC50 ≈ 50 nM | [9][10] |
| Cromolyn Sodium | Mast Cell Stabilizer | Inhibition of Ca2+ Influx | Human Cord Blood-Derived Mast Cells | PGD2 Release | IC50 ≈ 100 nM | [9][10] |
Signaling Pathways in Mast Cell Degranulation
Mast cell degranulation is a complex process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergens. This event triggers a signaling cascade that ultimately leads to the release of pre-formed mediators, such as histamine and proteases, from intracellular granules. The key steps of the IgE-mediated signaling pathway are outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ddtjournal.com [ddtjournal.com]
- 4. The H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H1-receptor antagonists terfenadine and loratadine inhibit spontaneous growth of neoplastic mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of fexofenadine on the early response to nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of human conjunctival mast-cell degranulation by ketotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of Chlorpheniramine on Histamine, Prostaglandins, and Leukotrienes: An In-Depth Analysis
For Immediate Publication
This guide provides a detailed comparative analysis of the effects of chlorpheniramine, a first-generation H1 antihistamine, on three key classes of inflammatory mediators: histamine (B1213489), prostaglandins (B1171923), and leukotrienes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate this compound's mechanism of action and selectivity. All quantitative data are summarized in comparative tables, and detailed experimental protocols for the cited assays are provided.
Introduction to this compound and Inflammatory Mediators
This compound is a potent alkylamine antihistamine that has been in clinical use for decades to treat allergic conditions.[1] Its primary mechanism of action is the competitive inverse agonism of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator released from mast cells and basophils during an allergic reaction, thereby alleviating symptoms such as sneezing, itching, and rhinorrhea.[3][4][5]
Beyond its primary antihistaminergic effect, the anti-inflammatory properties of this compound and other H1 antihistamines have been a subject of investigation.[2] Allergic inflammation is a complex process involving a cascade of mediators beyond histamine, including prostaglandins and leukotrienes, which are synthesized from arachidonic acid. This guide compares the in vitro efficacy of this compound against these distinct inflammatory pathways.
Comparative Analysis of this compound's Effects
The primary therapeutic effect of this compound is highly selective for the histamine H1 receptor. Its interaction with the pathways responsible for prostaglandin (B15479496) and leukotriene synthesis is negligible, which is consistent with its classification as a classic antihistamine rather than a broad-spectrum anti-inflammatory agent like NSAIDs or corticosteriods.
Effect on Histamine
This compound acts as a potent competitive antagonist at the histamine H1 receptor, preventing histamine from binding and activating its downstream signaling cascade. This is the cornerstone of its anti-allergic effect. The efficacy of this blockade is demonstrated by its low half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values in receptor binding assays.
dot
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Inhibition.
Effect on Prostaglandins and Leukotrienes
Prostaglandins and leukotrienes are synthesized from arachidonic acid via the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which target COX enzymes, or specific leukotriene inhibitors, this compound does not directly inhibit these enzymes. Its anti-inflammatory effects are considered secondary to H1-receptor blockade and potential modulation of other pathways, such as NF-κB.[2][3]
dot
Caption: The Arachidonic Acid Cascade. This compound does not directly inhibit COX or 5-LOX enzymes.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of this compound against the key targets for each inflammatory mediator pathway.
| Mediator Pathway | Key Enzyme/Receptor | This compound Activity Metric | Value | Interpretation |
| Histamine | Histamine H1 Receptor | IC50 | 12 nM | High potency; indicates strong binding and inhibition of the H1 receptor. |
| Ki (dexthis compound) | 2.67 - 4.81 nM | The active enantiomer shows very high affinity for the H1 receptor. | ||
| Prostaglandins | Cyclooxygenase (COX) | % Inhibition | Not significant | First-generation antihistamines do not exhibit significant direct inhibition of COX enzymes. Any anti-inflammatory effect is not mediated through this pathway. |
| Leukotrienes | 5-Lipoxygenase (5-LOX) | % Inhibition | Not significant | First-generation antihistamines do not directly inhibit the 5-LOX enzyme. Leukotriene-mediated symptoms are not addressed by this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard assays used to determine the efficacy of compounds against these inflammatory pathways.
dot
Caption: General experimental workflow for assessing this compound's effects.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the H1 receptor (e.g., HEK293T cells transfected with the H1R gene) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate reactions:
-
Total Binding: Membrane preparation, [³H]-mepyramine (radioligand), and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membrane preparation, [³H]-mepyramine, and serial dilutions of this compound.
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Prostaglandin E2 (PGE2) Synthesis Assay (ELISA)
This assay quantifies the production of PGE2, a major product of the COX pathway, from cells in culture.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages, A549 lung epithelial cells) in 24-well plates until confluent.
-
Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., indomethacin) for 30-60 minutes.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or arachidonic acid) to induce PGE2 production.
-
Incubate for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PGE2.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Quantification (Competitive ELISA):
-
Coat a 96-well plate with a capture antibody specific for PGE2.
-
Add PGE2 standards and the collected cell culture supernatants to the wells, followed by the addition of a fixed amount of HRP-conjugated PGE2.
-
During incubation, the sample PGE2 and the HRP-conjugated PGE2 compete for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution. The color development is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
-
Determine the percent inhibition of PGE2 synthesis caused by this compound.
-
Leukotriene B4 (LTB4) Release Assay (Radioimmunoassay)
This assay measures the release of LTB4, a key product of the 5-LOX pathway, from inflammatory cells.
-
Cell Preparation and Treatment:
-
Isolate human polymorphonuclear leukocytes (neutrophils) from whole blood.
-
Resuspend the cells in a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., a 5-LOX inhibitor) for 15-30 minutes.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and induce LTB4 release.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Sample Collection:
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant for LTB4 measurement.
-
-
LTB4 Quantification (Radioimmunoassay - RIA):
-
In assay tubes, combine the cell supernatant or LTB4 standards, a specific anti-LTB4 antibody, and a tracer amount of [³H]-LTB4.
-
Incubate to allow competitive binding between the sample LTB4 and the radiolabeled LTB4 for the antibody.
-
Separate the antibody-bound LTB4 from free LTB4 (e.g., using dextran-coated charcoal).
-
Centrifuge and transfer the supernatant (containing the antibody-bound fraction) to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity.
-
The amount of radioactivity is inversely proportional to the concentration of LTB4 in the sample.
-
Calculate the LTB4 concentration from a standard curve and determine the percent inhibition.
-
Conclusion
The experimental evidence conclusively demonstrates that this compound is a highly potent and selective antagonist of the histamine H1 receptor. Its mechanism of action is primarily focused on blocking the effects of histamine. The available data indicate that this compound does not exert a direct inhibitory effect on the key enzymes of the prostaglandin (COX) or leukotriene (5-LOX) synthesis pathways. While this compound has shown some anti-inflammatory effects beyond H1-receptor blockade, such as the suppression of NF-κB activation, these are distinct from the mechanisms of NSAIDs and leukotriene modifiers.[3] This high degree of selectivity underscores its specific role as an antihistamine in the management of allergic disorders. For therapeutic strategies requiring the inhibition of prostaglandin or leukotriene synthesis, alternative classes of drugs, such as NSAIDs or specific 5-LOX inhibitors/leukotriene receptor antagonists, are necessary.
References
- 1. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of 1st Generation Anti-histamines in Mice [jstage.jst.go.jp]
- 5. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of anti-chlorpheniramine antibodies with structurally and functionally related compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological and experimental processes to aid in the evaluation and selection of appropriate antibodies for various applications.
Executive Summary
The specificity of anti-chlorpheniramine antibodies is a critical factor in the development of accurate and reliable immunoassays for the detection and quantification of this widely used antihistamine. Cross-reactivity with other structurally similar compounds can lead to false-positive results and inaccurate measurements. This guide compares the cross-reactivity profiles of both polyclonal and monoclonal anti-chlorpheniramine antibodies, providing a valuable resource for researchers developing specific and sensitive analytical methods.
Comparative Cross-Reactivity Data
The cross-reactivity of anti-chlorpheniramine antibodies was evaluated against a panel of related compounds, including other antihistamines and structurally similar molecules. The data presented below is derived from indirect competitive enzyme-linked immunosorbent assays (ic-ELISA).
Polyclonal Anti-Chlorpheniramine Antibody (PEM-Ab)
A polyclonal antibody (PEM-Ab) was developed and its cross-reactivity was assessed. The following table summarizes the percentage of cross-reactivity observed with various related compounds.
| Compound | Structure | Cross-Reactivity (%) |
| Chlorpheniramine | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | 100 |
| Diphenhydramine | 2-(diphenylmethoxy)-N,N-dimethylethanamine | <0.1 |
| Brompheniramine | 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | Not Reported |
| Pheniramine | N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine | <0.1 |
| Doxylamine | N,N-dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine | <0.1 |
| Triprolidine | (E)-2-(1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl)pyridine | <0.1 |
| Cyproheptadine | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine | <0.1 |
Data sourced from a study on the development of polyclonal antibodies for this compound detection.
Monoclonal Anti-Chlorpheniramine Antibody
A monoclonal antibody against this compound was also developed and tested for cross-reactivity against other antiallergic drugs.[1]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Promethazine | <1.8 |
| Cyproheptadine | <1.8 |
| Diphenhydramine | <1.8 |
| Loratadine | <1.8 |
| Cetirizine | <1.8 |
Data from a study on a monoclonal antibody-based immunochromatographic strip assay for this compound.[1]
Experimental Protocols
The following section details the methodology for the indirect competitive ELISA (ic-ELISA) used to determine the cross-reactivity of anti-chlorpheniramine antibodies.
Indirect Competitive ELISA (ic-ELISA) Protocol
This protocol is a generalized procedure for determining the concentration of a small molecule like this compound in a sample.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (this compound-protein conjugate, e.g., this compound-BSA)
-
Anti-chlorpheniramine antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)
-
This compound standard
-
Test compounds (for cross-reactivity analysis)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or test compound solution at various concentrations to the wells. Immediately add 50 µL of the diluted anti-chlorpheniramine primary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of this compound or the cross-reactivity of test compounds is determined by constructing a standard curve, plotting absorbance against the logarithm of the analyte concentration. The cross-reactivity is calculated using the formula: CR (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Visualizations
Histamine (B1213489) H1 Receptor Signaling Pathway
This compound is a histamine H1 receptor antagonist. It exerts its effects by blocking the action of histamine at the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.
Caption: Histamine H1 Receptor Signaling Pathway.
Indirect Competitive ELISA Workflow
The experimental workflow for the indirect competitive ELISA is a multi-step process designed to quantify the amount of a specific analyte in a sample.
Caption: Indirect Competitive ELISA Workflow.
Conclusion
The data presented in this guide highlights the variability in cross-reactivity between different anti-chlorpheniramine antibodies. The polyclonal antibody demonstrated high specificity with minimal cross-reactivity to a range of structurally related compounds. Similarly, the monoclonal antibody showed low cross-reactivity to other antiallergic drugs.[1] The choice between a polyclonal and monoclonal antibody will depend on the specific requirements of the assay, including the desired sensitivity, specificity, and the potential for interference from other substances in the sample matrix. The detailed experimental protocol and workflow diagrams provided herein serve as a valuable resource for researchers working to develop and validate immunoassays for this compound.
References
Safety Operating Guide
Proper Disposal of Chlorpheniramine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chlorpheniramine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive guide to the safe and compliant disposal of this compound waste.
This compound and its maleate (B1232345) salt are recognized as hazardous substances that are very toxic to aquatic organisms.[1] Therefore, it is imperative that these compounds are not released into the sewer system or waterways.[1][2] All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.[1][3]
Spill Response and Cleanup
Immediate and appropriate response to a this compound spill is crucial to prevent exposure and environmental contamination. The following procedures should be followed:
For Minor Spills:
-
Restrict Access: Clear the immediate area of all personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1][4]
-
Containment: Use dry cleanup procedures and avoid generating dust.[1][4] If necessary, dampen the material with water to prevent it from becoming airborne.[1]
-
Collection: Carefully sweep or vacuum the spilled material.[1][5] If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Containerization: Place the collected waste into a suitable, clearly labeled container for disposal.[1][4]
-
Decontamination: Thoroughly clean the contaminated surface.[4]
For Major Spills:
-
Evacuate: Immediately clear the area and move upwind of the spill.[1]
-
Alert Authorities: Notify emergency responders and inform them of the location and nature of the hazard.[1]
-
PPE: Responders must wear full-body protective clothing and a breathing apparatus.[1]
-
Containment: Prevent the spillage from entering drains or water courses using sand, earth, or vermiculite.[1]
-
Collection and Disposal: Collect the recoverable product into labeled containers for recycling or disposal.[1] Solid residues should be sealed in labeled drums for disposal.[1]
Disposal of Unused or Expired this compound
The primary method for disposing of unused or expired this compound from a laboratory or research setting is through a licensed hazardous waste disposal service. Under the Resource Conservation and Recovery Act (RCRA), many pharmaceuticals are considered hazardous waste when discarded by businesses.[6][7]
General Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Place the material in a designated, sealed, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and identify the contents.[8]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Licensed Disposal: Arrange for a certified hazardous waste contractor to collect and dispose of the material. All waste must be handled in accordance with local, state, and federal regulations.[1]
It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste at the time of disposal.[3]
Decision-Making for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7] Healthcare facilities and researchers must comply with these regulations, which may include specific requirements for labeling, storage, and transportation of hazardous waste.[8] Additionally, some states have more stringent regulations than the federal government.[6][7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable laws.
For household quantities of expired medications, the FDA recommends using drug take-back programs.[9] If a take-back program is not available, the medication can be mixed with an unpalatable substance like dirt or coffee grounds, sealed in a container, and placed in the household trash.[9][10] However, these guidelines are not appropriate for the larger quantities and higher concentrations of chemical waste generated in a professional laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pccarx.com [pccarx.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lists.dep.state.fl.us [lists.dep.state.fl.us]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Chlorpheniramine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chlorpheniramine. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to organ damage through prolonged or repeated exposure.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
PPE Selection Workflow
The selection of appropriate PPE is the first critical step before handling this compound. The following diagram outlines a logical workflow based on a risk assessment of the planned procedure.
Caption: Workflow for selecting appropriate PPE when handling this compound.
Personal Protective Equipment (PPE) Specifications
Based on the risk assessment, the following PPE is required. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Eye and Face Protection:
-
Minimum: Wear safety glasses with side-shields.
-
Higher Risk (e.g., risk of splash): Use chemical splash goggles. For tasks with a significant splash or aerosol risk, a face shield should be worn in addition to goggles.[2][4]
Skin Protection:
-
Hand Protection: Wear suitable chemical-resistant gloves.[2] Nitrile or rubber gloves are recommended. For higher-risk activities, consider double-gloving.[4] Contaminated gloves should be removed and replaced immediately.[4] Always wash hands with soap and water after removing gloves.[4]
-
Body Protection: A standard laboratory coat is suitable for handling small quantities.[4] For larger quantities or tasks with a high risk of contamination, a disposable, low-permeability coverall is recommended.[4] Protective shoe covers may also be necessary.[4]
Respiratory Protection: Respiratory protection should be used when engineering controls (like a fume hood) are insufficient or during emergency situations like a major spill.[4] The choice of respirator depends on the level of airborne contamination.
Table 1: Respiratory Protection Guidelines
| Protection Factor | Half-Face Respirator | Full-Face Respirator | Powered Air Purifying Respirator (PAPR) |
|---|---|---|---|
| 10 x PEL * | P1 (Dust/Mist) | - | PAPR-P1 |
| 50 x PEL * | Air-line** | P2 (Dust/Mist) | PAPR-P2 |
| 100 x PEL * | - | P3 (Dust/Mist) | - |
| 100+ x PEL * | - | Air-line** | PAPR-P3 |
Source: Adapted from Santa Cruz Biotechnology, Inc. SDS.[4] *PEL: Permissible Exposure Limit **Continuous Flow
Operational and Disposal Plans
Handling Protocol:
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS).[5] Ensure all necessary PPE is available and in good condition.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with a face velocity of at least 1 m/s is recommended, especially when handling the solid form to prevent dust inhalation.[4]
-
Safe Practices: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in the area where this compound is handled.[4][6] Use dry clean-up procedures to avoid generating dust.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2][6] Decontaminate the work area.
Spill Management Protocol:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a dust respirator, gloves, protective clothing, and safety glasses.[4]
-
Gently sweep or vacuum up the spilled material. Use a vacuum cleaner fitted with a HEPA filter.[4] Avoid actions that generate dust.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
Disposal Plan:
-
Chemical Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[1] It must not be disposed of with regular household or laboratory garbage and should not be allowed to enter sewage systems or waterways.[1]
-
Container Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Place waste in sealed, labeled containers.[4]
-
PPE Disposal: Used disposable PPE (gloves, coveralls, etc.) should be considered contaminated and disposed of as hazardous waste.[7]
By implementing these rigorous safety protocols, researchers can minimize exposure risks and ensure a safe working environment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
